1-Fluoro-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
| Record name | Benzene, 1-fluoro-2-nitro- | |
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Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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Vapor Pressure |
0.29 [mmHg] | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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CAS No. |
1493-27-2 | |
| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | 1-Fluoro-2-nitrobenzene | |
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| Record name | o-Fluoronitrobenzene | |
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Foundational & Exploratory
1-Fluoro-2-nitrobenzene CAS 1493-27-2 properties
An In-Depth Technical Guide to 1-Fluoro-2-nitrobenzene (CAS 1493-27-2) for Advanced Synthesis
Introduction
This compound (CAS: 1493-27-2), also known as o-nitrofluorobenzene, is a highly functionalized aromatic compound that serves as a cornerstone intermediate in modern organic synthesis.[1][2] Its strategic combination of a nitro group and a fluorine atom on a benzene ring imparts a unique and powerful reactivity profile.[1] The strong electron-withdrawing nature of the ortho-nitro group dramatically activates the C-F bond towards nucleophilic attack, making this molecule an exceptionally versatile building block.[1][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, reactivity, synthetic applications, and safety protocols for this compound. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its application as a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals.[1][4]
Physicochemical and Spectroscopic Properties
Accurate characterization is the foundation of successful synthesis. This compound is a pale yellow liquid under standard conditions.[2] Its key identifiers and physical properties are summarized below.
Chemical and Physical Data
The fundamental properties of this compound are essential for planning experimental setups, including reaction temperature and solvent choice.
| Property | Value | Source(s) |
| CAS Number | 1493-27-2 | [5] |
| Molecular Formula | C₆H₄FNO₂ | [5] |
| Molecular Weight | 141.10 g/mol | [6] |
| Appearance | Yellow, clear liquid | [6][7] |
| Melting Point | -9 to -6 °C | [7] |
| Boiling Point | 116 °C at 22 mmHg 214-216 °C at 750 Torr | [5][8] |
| Density | 1.338 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.532 | [8] |
| Flash Point | 94 °C (closed cup) | [7] |
| InChI Key | PWKNBLFSJAVFAB-UHFFFAOYSA-N | [5] |
Spectroscopic Profile
Spectroscopic data is critical for reaction monitoring and final product confirmation. The following provides a summary of characteristic spectral features.
| Spectroscopy | Key Features & Shifts | Source(s) |
| ¹H NMR | δ ~8.06 (m), ~7.65 (m), ~7.2-7.4 (m) ppm (in CDCl₃) | [9] |
| ¹³C NMR | Resonances typically observed between δ ~115-160 ppm (in CDCl₃) | [10] |
| ¹⁹F NMR | Characteristic shift depending on solvent and reference | [11] |
| FTIR (Neat) | Strong bands for NO₂ asymmetric and symmetric stretching (~1530 cm⁻¹ and ~1350 cm⁻¹), C-F stretching (~1250 cm⁻¹), and aromatic C-H/C=C vibrations. | [12] |
Core Reactivity: The Chemistry of an Activated Aromatic System
The synthetic utility of this compound is dominated by two key features: the activated carbon-fluorine bond and the reducible nitro group.
Nucleophilic Aromatic Substitution (S_NAr)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (S_NAr). This is not a typical nucleophilic substitution reaction; it proceeds via a distinct addition-elimination mechanism.
Causality of Reactivity:
-
Activation by the Nitro Group: The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It polarizes the benzene ring, making the carbon atom attached to the fluorine (C1) highly electrophilic and susceptible to attack by nucleophiles.[1]
-
Stabilization of the Intermediate: When a nucleophile attacks the C1 position, the aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial as it delocalizes and stabilizes this negative charge through resonance, significantly lowering the activation energy of this rate-determining step.[13]
-
Fluorine as a Leaving Group: In the context of S_NAr, fluorine's high electronegativity is key. It strongly polarizes the C-F bond, enhancing the electrophilicity of the carbon center and facilitating the initial nucleophilic attack, which is often the rate-determining step.[3] Once the Meisenheimer complex is formed, the C-F bond is readily cleaved to expel the fluoride ion and restore aromaticity.
Caption: S_NAr mechanism of this compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂), providing a gateway to a different class of compounds, namely 2-fluoroanilines and their derivatives.[14][15] This transformation is fundamental in syntheses where an aniline moiety is required for subsequent reactions, such as amide bond formation, diazotization, or further cross-coupling reactions.
Commonly employed reduction methods include:
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel.[15]
-
Metal-Acid Systems: Utilizing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl.[15][16]
This dual reactivity makes this compound a divergent building block: the synthetic path can be directed towards S_NAr products by reacting with nucleophiles or towards 2-fluoroaniline derivatives via reduction.
Synthetic Applications & Protocols
This compound is a workhorse reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4][8]
Synthesis of N-Aryl and O-Aryl Compounds
The most prevalent application is the reaction with amine and alcohol nucleophiles to form 2-nitrodiphenylamine and 2-nitrodiphenyl ether scaffolds, respectively. These structures are common motifs in a wide range of biologically active molecules. The reaction is self-validating; the formation of the highly colored nitrophenyl product often provides a clear visual indication of reaction progress.
Field-Proven Insight: The choice of base and solvent is critical. A non-nucleophilic base, such as K₂CO₃ or an organic base like triethylamine (TEA), is required to deprotonate the nucleophile (if it is not already anionic) without competing in the S_NAr reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the species involved without interfering with the reaction.
Experimental Protocol: Synthesis of N-(2-nitrophenyl)aniline
This protocol details a representative S_NAr reaction, providing a robust template for the synthesis of 2-nitrodiarylamines.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask, enough to ensure stirring is efficient (e.g., 5-10 mL per mmol of the limiting reagent).
-
Add aniline (1.1 equivalents) to the stirring suspension.
-
Finally, add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Work-up and Purification:
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-nitrophenyl)aniline.
Caption: General workflow for an S_NAr reaction.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[7][17]
Hazard Identification
The compound presents multiple hazards, and a thorough risk assessment is mandatory before use.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |
| STOT, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure | |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | |
| Skin/Eye Irritation | Causes skin and serious eye irritation | [6][17] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood. Eyewash stations and safety showers must be readily accessible.[17]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.[7][18] Keep the container tightly closed.[7]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand or earth) and place it in a suitable, closed container for hazardous waste disposal.[7][19] Prevent entry into drains.
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for complex molecular construction. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides a reliable and versatile platform for introducing the 2-nitrophenyl moiety. By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to advance innovation in drug discovery, materials science, and beyond.
References
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Introduction: The Strategic Importance of o-Fluoronitrobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of o-Fluoronitrobenzene
o-Fluoronitrobenzene (2-Fluoronitrobenzene) is a pivotal organofluorine compound that serves as a cornerstone intermediate in the synthesis of a wide array of high-value chemicals. Its unique electronic structure, characterized by the ortho-positioning of two powerful electron-withdrawing groups—a nitro group (-NO₂) and a fluorine atom (-F)—renders the aromatic ring highly activated towards specific chemical transformations. This guide offers an in-depth exploration of the physical and chemical properties of o-fluoronitrobenzene, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this versatile reagent. We will delve into its spectroscopic signature, explore the nuances of its chemical reactivity with a focus on nucleophilic aromatic substitution, and provide actionable experimental protocols for its key transformations.
PART 1: Fundamental Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is a prerequisite for its successful application in synthesis and process development. This section details the key physical constants and provides an analysis of the spectroscopic data for o-fluoronitrobenzene.
Physical and Chemical Identity
o-Fluoronitrobenzene is a clear, yellow liquid under standard conditions. Its core identifiers and physical properties are summarized for quick reference.
| Property | Value | Reference(s) |
| Chemical Name | 1-Fluoro-2-nitrobenzene | [1] |
| Synonyms | o-Nitrofluorobenzene, 2-Fluoronitrobenzene | [1] |
| CAS Number | 1493-27-2 | [1] |
| Molecular Formula | C₆H₄FNO₂ | [1] |
| Molecular Weight | 141.10 g/mol | [1] |
| Appearance | Clear yellow liquid | [1] |
| Melting Point | -9 to -6 °C | [1] |
| Boiling Point | 116 °C at 22 mmHg | [1] |
| Density | 1.338 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.532 | [1] |
| Solubility | Immiscible in water | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is crucial for confirming the identity and purity of o-fluoronitrobenzene. The following is an interpretation of its characteristic spectral data.
The NMR spectra of o-fluoronitrobenzene are distinguished by the coupling between the protons/carbons and the fluorine atom.
-
¹H NMR (300 MHz, CCl₄): The spectrum displays a complex multiplet system due to spin-spin coupling. The proton ortho to the nitro group (H6) is the most deshielded. Key shifts and couplings are:
-
δ 8.03 (ddd, 1H, H6)
-
δ 7.66 (m, 1H, H4)
-
δ 7.33 (m, 1H, H3)
-
δ 7.31 (m, 1H, H5)
-
Significant J-couplings include J(H-F) and J(H-H) interactions, which are critical for structural confirmation.[2]
-
-
¹³C NMR (DMSO-d₆): The carbon spectrum is characterized by large C-F coupling constants. The carbon attached to the fluorine (C1) and the carbon attached to the nitro group (C2) show distinct shifts and coupling patterns that confirm the ortho substitution.[3]
The IR spectrum provides clear evidence of the key functional groups.
Caption: Key IR absorption bands for o-Fluoronitrobenzene.
-
Nitro Group (-NO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bond are observed around 1530-1550 cm⁻¹ and 1350-1360 cm⁻¹, respectively.[4]
-
Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretch is typically found in the 1250-1300 cm⁻¹ region.[5]
-
Aromatic Ring: Peaks for the C=C in-ring stretching vibrations appear around 1600 cm⁻¹ and 1480 cm⁻¹.[4]
Electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern useful for identification.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z 141 , corresponding to the molecular weight of the compound.[6]
-
Key Fragments:
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic power of o-fluoronitrobenzene stems from the orchestrated electronic effects of its substituents, which dictate its reactivity profile.
Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction
The primary utility of o-fluoronitrobenzene is as a substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, significantly depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The two-step mechanism of SNAr on o-Fluoronitrobenzene.
-
Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C1), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group, stabilizing the intermediate.[7][8]
-
Elimination: The leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is restored to yield the final product. This step is typically fast.[8]
Causality Behind Reactivity:
-
Fluorine as a Leaving Group: While fluoride is a poor leaving group in Sₙ1/Sₙ2 reactions, it is highly effective in SNAr. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the attack.[9]
-
Ortho vs. Para vs. Meta Reactivity: The nitro group activates the ortho and para positions to nucleophilic attack far more than the meta position.
-
Ortho/Para: The negative charge of the Meisenheimer complex can be delocalized directly onto the nitro group through resonance, providing significant stabilization.
-
Meta: In meta-attack, the negative charge cannot be delocalized onto the nitro group via resonance, resulting in a much less stable intermediate and a significantly slower reaction rate.[10]
-
Ortho vs. Para: The rate of reaction for o-fluoronitrobenzene is often higher than that of its p-isomer. This is attributed to the powerful inductive effect (-I) of the nitro group, which is distance-dependent and thus strongest at the adjacent ortho position, further enhancing the electrophilicity of the reaction center.[7]
-
Reduction of the Nitro Group: Gateway to Fluoroanilines
A second crucial transformation is the reduction of the nitro group to an amine, yielding o-fluoroaniline. This product is a highly valuable building block for the synthesis of pharmaceuticals and agrochemicals.[11][12]
Caption: General workflow for the reduction of o-Fluoronitrobenzene.
Commonly employed methods include:
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on Carbon (Pd/C) offers a clean and high-yielding route.
-
Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) are also effective and often used in industrial settings.
PART 3: Experimental Protocols and Applications
This section provides actionable, step-by-step protocols for the key transformations of o-fluoronitrobenzene and discusses the applications of its derivatives.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a representative SNAr reaction between o-fluoronitrobenzene and a secondary amine, pyrrolidine.
Reaction: Synthesis of 1-(2-nitrophenyl)pyrrolidine
Materials:
-
o-Fluoronitrobenzene (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-fluoronitrobenzene (1.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-nitrophenyl)pyrrolidine.
Protocol 2: Reduction to o-Fluoroaniline via Catalytic Hydrogenation
This protocol details the high-efficiency reduction of the nitro group.
Materials:
-
o-Fluoronitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C, ~5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Vessel Preparation: In a reaction vessel suitable for hydrogenation, dissolve o-fluoronitrobenzene (1.0 eq) in methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Catalyst Wash: Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude o-fluoroaniline, which can be further purified by distillation if necessary.
Applications in Drug Development and Agrochemicals
The primary value of o-fluoronitrobenzene lies in its role as a precursor to o-fluoroaniline . The introduction of a fluorine atom into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[11][12] o-Fluoroaniline is a key building block in the synthesis of:
-
Pharmaceuticals: It is incorporated into the structures of various active pharmaceutical ingredients (APIs), including anticancer, anti-inflammatory, and central nervous system (CNS)-active drugs.[12]
-
Agrochemicals: It serves as an intermediate for modern fungicides and herbicides, where the fluorine substituent contributes to the potency and environmental profile of the final product.[11]
PART 4: Safety and Handling
o-Fluoronitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Acute Toxicity, Dermal (Category 2/3): Fatal or toxic in contact with skin.[1][13]
-
Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[1]
-
Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[13]
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
o-Fluoronitrobenzene is a strategically important chemical intermediate whose value is defined by the precise arrangement of its functional groups. Its activated aromatic system, particularly amenable to nucleophilic aromatic substitution, and the straightforward conversion of its nitro group to an amine, make it an indispensable tool for synthetic chemists. By understanding its physical properties, spectroscopic signatures, and chemical reactivity, researchers can leverage o-fluoronitrobenzene to construct complex molecular architectures for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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1-Fluoro-2-nitrobenzene molecular structure and weight
An In-depth Technical Guide to 1-Fluoro-2-nitrobenzene: Molecular Structure, Properties, and Synthetic Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing, this document synthesizes fundamental chemical data, field-proven insights into its reactivity, and practical methodologies for its application. We will delve into its molecular characteristics, spectroscopic signature, synthesis protocols, and critical role as a versatile building block, particularly in the pharmaceutical and agrochemical sectors.
Molecular Structure and Physicochemical Properties
This compound, also known as o-fluoronitrobenzene, is an aromatic compound with the chemical formula C₆H₄FNO₂.[1][2][3] Its structure consists of a benzene ring substituted with a nitro group (-NO₂) and a fluorine atom (-F) on adjacent carbon atoms (ortho positions).
The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom, profoundly influences the electron density of the aromatic ring. This electronic arrangement is the cornerstone of its chemical reactivity, primarily activating the ring for nucleophilic aromatic substitution (SNAr) reactions.[4]
Structural Representation
The 2D chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 1493-27-2 | [1][2][3][5] |
| Molecular Formula | C₆H₄FNO₂ | [1][2][3][6] |
| Molecular Weight | 141.10 g/mol | [1][5][7] |
| Appearance | Clear yellow to orange liquid | [5][8][9] |
| Density | 1.338 g/mL at 25 °C | [6][10] |
| Melting Point | -9 to -6 °C | [6][10] |
| Boiling Point | 116 °C at 22 mmHg (29 hPa) | [6][9][10] |
| Refractive Index | n20/D 1.532 | [6][10] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [9][10] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [6] |
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems directly from its unique electronic structure. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr).
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this compound's reactivity. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine. This position is electron-deficient (electrophilic) due to the inductive and resonance effects of the adjacent nitro group. This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group.[11]
The nitro group's ability to stabilize the negative charge of the Meisenheimer complex via resonance is the critical factor that drives this reaction pathway.
Caption: General workflow of the SNAr mechanism.
Synthesis Protocols
This compound is typically synthesized via a halogen exchange (Halex) reaction, where a more common halogen, like chlorine, is replaced by fluorine.
Industrial Synthesis: The Halex Process
Industrially, 2-fluoronitrobenzene is prepared from 2-nitrochlorobenzene using the Halex process.[12] This involves treating 2-nitrochlorobenzene with an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures.
Reaction: O₂NC₆H₄Cl + KF → O₂NC₆H₄F + KCl[12]
Phase-transfer catalysts are often employed to improve the reaction rate and yield in a polar aprotic solvent.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted from a documented synthesis procedure for o-fluoronitrobenzene.[13]
Objective: To synthesize o-fluoronitrobenzene from o-chloronitrobenzene via a halogen exchange reaction.
Materials:
-
o-Chloronitrobenzene (1300 parts by weight)
-
Potassium Fluoride (KF, 960 parts by weight)
-
18-crown-6 (82.5 parts by weight)
-
Tetramethylenesulfone (solvent, 1300 parts by weight)
-
Methylene Chloride (rinsing solvent)
-
Nitrogen gas supply
-
Reaction vessel with stirring and heating capabilities
-
Filtration and distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with o-chloronitrobenzene, potassium fluoride, 18-crown-6, and tetramethylenesulfone.
-
Inert Atmosphere: Purge the vessel with nitrogen gas to create an inert atmosphere.
-
Heating and Reaction: Stir the mixture continuously while heating to 180 °C. Maintain this temperature for 30 hours under a nitrogen atmosphere.
-
Cooling and Filtration: After the reaction is complete, cool the solution to 110 °C. Filter the hot solution to remove the solid residue (primarily KCl).
-
Rinsing: Rinse the collected solid residue with methylene chloride (500 parts by weight) to recover any remaining product.
-
Distillation: Combine the initial filtrate and the rinsing solvent. Subject the combined liquids to distillation to separate the product from the high-boiling solvent and catalyst.
-
Product Isolation: The final product, o-fluoronitrobenzene, is collected at a boiling point of 55-57 °C under a reduced pressure of 1.2 mm Hg.[13]
Self-Validation: The purity of the synthesized product should be confirmed using Gas Chromatography (GC) and its identity verified by spectroscopic methods (NMR, IR, MS). The refractive index can also serve as a quick quality control check.
Applications in Drug Development and Organic Synthesis
This compound is a highly valued intermediate, serving as a foundational building block for a wide range of complex organic molecules. Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4][14][15][16]
Key Synthetic Transformations:
-
Nucleophilic Substitution: The fluorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols), allowing for the introduction of diverse functional groups.
-
Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂), which is a key functional group for subsequent reactions, such as amide bond formation or diazotization.[17]
These two transformations, often performed in sequence, provide a powerful strategy for constructing highly functionalized aromatic compounds, which are common motifs in drug molecules. It serves as a precursor for anticancer, anti-inflammatory, and cardiovascular drugs.[16]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Toxicological Profile
The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][18][19] It can cause skin and serious eye irritation.[19] Prolonged or repeated exposure may cause damage to organs, particularly the blood, by inducing methemoglobinemia.[5][19]
GHS Hazard Information
| Code(s) | Hazard Statement |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. |
| H372, H373 | Causes/May cause damage to organs through prolonged or repeated exposure. |
| H411 | Toxic to aquatic life with long-lasting effects. |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., butyl rubber), safety glasses with side shields or a face shield, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[10][14] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[14][19]
-
Spill Management: In case of a spill, contain the spillage and collect with a non-combustible absorbent material. Dispose of it according to local regulations.[20]
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry, distinguished by the reactivity imparted by its ortho-fluoro and nitro substituents. Its utility in nucleophilic aromatic substitution reactions makes it an indispensable building block for the pharmaceutical and agrochemical industries. A thorough understanding of its molecular structure, reactivity, and safety protocols is essential for its effective and safe application in research and development, enabling the synthesis of novel and complex molecules that drive scientific innovation.
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Synthesis of 1-Fluoro-2-nitrobenzene from 2-Nitrochlorobenzene: A Technical Guide
<
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-fluoro-2-nitrobenzene from 2-nitrochlorobenzene, a critical transformation in the production of various pharmaceuticals and fine chemicals.[1][2] The core of this process is the Halex reaction, a nucleophilic aromatic substitution that leverages the reactivity of an activated aromatic ring.[3][4] This document will dissect the underlying mechanistic principles, present a detailed and field-proven experimental protocol, discuss key optimization parameters, and outline essential safety considerations for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a vital chemical intermediate, primarily utilized in the synthesis of a wide range of pharmaceutical active ingredients (APIs).[1][2] The presence of both a fluorine atom and a nitro group on the benzene ring imparts unique reactivity. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[1] This activation is crucial for the displacement of the chlorine atom by fluoride. The resulting fluoro-nitroaromatic structure serves as a versatile scaffold for further molecular elaboration in drug discovery and development.[1][5]
Mechanistic Insights: The Halex Reaction and Nucleophilic Aromatic Substitution
The conversion of 2-nitrochlorobenzene to this compound is a classic example of the Halex process, which involves a halide exchange reaction.[3][6] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The reaction is initiated by the attack of a fluoride ion (F⁻) on the carbon atom bonded to the chlorine atom in the 2-nitrochlorobenzene ring. This is the rate-determining step of the reaction.[7][8] The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is paramount; it stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex, through resonance.[7][9] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction feasible.[7]
Following the formation of the Meisenheimer complex, the chlorine atom is eliminated as a chloride ion (Cl⁻), and the aromaticity of the ring is restored, yielding the final product, this compound.[7][9] It is noteworthy that while fluorine is generally considered a poor leaving group in many substitution reactions, its high electronegativity in this context serves to activate the ring towards nucleophilic attack, which is the slower, rate-limiting step.[8]
Experimental Protocol: A Step-by-Step Guide
This protocol details a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.55 | >99% | Starting material.[6] |
| Potassium Fluoride (spray-dried) | KF | 58.10 | >99% | Fluorinating agent.[10][11] |
| Sulfolane (Tetrahydrothiophene-1,1-dioxide) | C₄H₈O₂S | 120.17 | Anhydrous | High-boiling polar aprotic solvent. |
| Phase Transfer Catalyst (e.g., 18-crown-6) | C₁₂H₂₄O₆ | 264.32 | >98% | Optional, but recommended for enhanced reactivity.[12] |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a drying tube.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.[13][14][15]
Reaction Workflow
Caption: A schematic overview of the synthesis workflow.
Detailed Procedure
-
Preparation: In a dry three-necked round-bottom flask, charge 2-nitrochlorobenzene, spray-dried potassium fluoride (1.1-1.5 molar equivalents), and anhydrous sulfolane. If a phase transfer catalyst such as 18-crown-6 is used, add it at this stage (0.001-0.01 molar equivalents).[12]
-
Reaction: With vigorous stirring, heat the reaction mixture to 240-250°C.[3][12] Maintain this temperature and continue stirring for 2-8 hours.[12] The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.[16]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Filter the cooled reaction mixture to remove the precipitated potassium chloride and any unreacted potassium fluoride.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[16]
Process Optimization and Key Considerations
Several factors can significantly influence the yield and purity of the final product.
-
Potassium Fluoride Quality: The use of spray-dried potassium fluoride is highly recommended.[10] This form of KF has a smaller particle size (10-20 μm) and a larger surface area (1.3 m²/g) compared to calcined KF, leading to a significant increase in reaction rate and yield.[10] It is also crucial that the KF is anhydrous, as the presence of water can lead to side reactions and lower the efficiency of the fluorination.[10][17]
-
Solvent Choice: High-boiling polar aprotic solvents such as sulfolane, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are typically used for Halex reactions.[3] Sulfolane is often preferred for this specific transformation due to its high thermal stability.[12]
-
Temperature Control: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. A temperature range of 240-250°C is often optimal.[12]
-
Phase Transfer Catalysts: The addition of a phase transfer catalyst (PTC) can significantly enhance the reaction rate by facilitating the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.[18][19] Crown ethers like 18-crown-6 and various quaternary ammonium salts have been shown to be effective catalysts for this reaction.[12]
Safety and Hazard Management
It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.
-
2-Nitrochlorobenzene: This compound is toxic and an irritant.[6] Avoid inhalation, ingestion, and skin contact.[14]
-
Potassium Fluoride: Potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage.[13][15][20][21] Always wear appropriate personal protective equipment, including gloves and eye protection.[13][15][21] In case of skin contact with fluoride-containing compounds, specialized first aid, such as treatment with calcium gluconate paste, may be required.[20]
-
This compound: The final product is also toxic and should be handled with care.[14]
-
High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Ensure the heating apparatus is properly set up and monitored.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[13][14][15][20][21]
Conclusion
The synthesis of this compound from 2-nitrochlorobenzene via the Halex reaction is a well-established and industrially significant process. A thorough understanding of the underlying SNAr mechanism, careful control of reaction parameters—particularly the quality of the potassium fluoride and the reaction temperature—and strict adherence to safety protocols are essential for achieving high yields and purity. This guide provides a comprehensive framework for researchers and professionals to successfully and safely perform this important chemical transformation.
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The Halex Process for 2-Fluoronitrobenzene Synthesis: A Technical Guide for Pharmaceutical and Agrochemical R&D
Introduction: The Strategic Imperative of Fluorinated Aromatics
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Consequently, fluorinated compounds represent a significant portion of new chemical entities entering the market.[1]
Among the vast array of fluorinated building blocks, 2-fluoronitrobenzene stands out as a critical intermediate.[2][3][4] Its dual functionality, featuring a reactive fluorine atom and an electron-withdrawing nitro group, makes it a versatile precursor for a multitude of complex pharmaceutical and agrochemical agents.[2][3] While several methods exist for the synthesis of aryl fluorides, the Halex (Halogen Exchange) process remains a dominant industrial method for its efficiency and cost-effectiveness, particularly for activated aromatic systems.[1][5] This guide provides an in-depth technical examination of the Halex process for the synthesis of 2-fluoronitrobenzene, offering field-proven insights for researchers, scientists, and process development professionals.
The Halex Process: Core Principles and Mechanism
The Halex process is a specialized form of nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an electron-deficient aromatic ring is displaced by a fluoride anion.[1][6] The synthesis of 2-fluoronitrobenzene from 2-chloronitrobenzene is a quintessential example of this reaction.[7][8]
The reaction proceeds via a well-established SNAr mechanism, which is fundamentally an addition-elimination sequence. The viability of this pathway is critically dependent on the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the ortho position, which serves to stabilize the negatively charged intermediate.
The SNAr Mechanism involves two key steps:
-
Nucleophilic Attack: The fluoride anion (F⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is essential for stabilizing this otherwise high-energy species.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product, 2-fluoronitrobenzene.
Critical Parameters for a Successful Synthesis
The success of the Halex synthesis of 2-fluoronitrobenzene hinges on the careful control of several interdependent parameters. The rationale behind each choice is crucial for achieving high yield, purity, and process safety.
Potassium fluoride is the most common fluorine source for industrial Halex reactions due to its favorable balance of reactivity, low cost, and ready availability.[9] However, its effective use is governed by two critical factors:
-
Anhydrous Conditions: KF is highly hygroscopic, and the presence of water is detrimental to the reaction. Water can deactivate the phase-transfer catalyst and compete with the fluoride anion as a nucleophile, leading to the formation of phenolic byproducts.[10][11] Therefore, the use of anhydrous KF, often prepared by spray-drying or by heating under vacuum, is mandatory.[5]
-
Particle Size: The reaction is a solid-liquid heterogeneous process. The low solubility of KF in the organic solvent means the reaction rate is often limited by the dissolution of the fluoride salt.[12] Using ultra-fine or micronized KF significantly increases the surface area available for reaction, leading to shorter reaction times and higher conversions.[13][14]
Safety Note: Anhydrous potassium fluoride is toxic if swallowed, inhaled, or in contact with skin.[15] It is corrosive and can cause severe burns. Handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[16][17][18]
The choice of solvent is paramount. Polar aprotic solvents are essential as they can solvate the potassium cation (K⁺) while leaving the fluoride anion (F⁻) relatively "naked" and highly nucleophilic. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are commonly employed.[5] For the synthesis of 2-fluoronitrobenzene, sulfolane (tetramethylene sulfone) is frequently cited due to its high thermal stability, which is necessary for the high reaction temperatures required.[5][13][14]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| Sulfolane | 285 | 43.3 | High thermal stability, ideal for high-temperature reactions.[5] |
| DMSO | 189 | 47.2 | Excellent solvating power, can give high yields.[1] |
| DMF | 153 | 36.7 | Lower boiling point, may require pressurized systems for optimal temperatures.[5] |
To overcome the low solubility of KF and accelerate the reaction, a phase-transfer catalyst (PTC) is almost always necessary.[6][9] The PTC facilitates the transfer of the fluoride anion from the solid phase into the organic phase where the reaction occurs.
Two main classes of PTCs are used:
-
Quaternary Ammonium Salts: Compounds like tetramethylammonium chloride (TMAC) or benzyltriethylammonium chloride are effective and relatively inexpensive.[10][11][13] Their lipophilic cations pair with the fluoride anion, shuttling it into the organic phase.
-
Macrocyclic Ethers (Crown Ethers): Ethers like 18-crown-6 are exceptionally effective at complexing the potassium cation, thereby liberating a highly reactive, unsolvated fluoride anion.[13][14] While highly efficient, they are generally more expensive than quaternary ammonium salts.
The Halex reaction is an endothermic process that requires significant thermal energy to overcome the activation barrier.[19]
-
Temperature: For the conversion of 2-chloronitrobenzene, temperatures in the range of 240–250 °C are typically required for a reasonable reaction rate.[13][14]
-
Time: Reaction times generally fall between 2 and 8 hours.[14] Insufficient time leads to low conversion, while excessively long reaction times can promote the formation of thermal degradation byproducts, reducing the overall yield.[14]
Experimental Protocol: A Self-Validating Workflow
This protocol is synthesized from established literature and patents, designed to be a robust starting point for laboratory-scale synthesis.[13][14]
-
2-Chloronitrobenzene (1 mol. eq.): >99% purity.
-
Anhydrous Potassium Fluoride (1.1-1.5 mol. eq.): Ultra-fine particulate (1-20 microns) or spray-dried, stored in a desiccator.
-
Sulfolane (0.3-1.0 mol. eq.): Anhydrous grade, dried over molecular sieves if necessary.
-
Phase-Transfer Catalyst:
-
Option A (Quaternary Salt): Benzyltriethylammonium chloride (0.02-0.03 mol. eq.).
-
Option B (Crown Ether): 18-crown-6 (0.002-0.004 mol. eq.).
-
-
Inert Atmosphere: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a condenser under a nitrogen or argon atmosphere.
-
Charge Reagents: To the flask, add sulfolane, anhydrous potassium fluoride, and the chosen phase-transfer catalyst.
-
Heating: Begin vigorous stirring and heat the mixture to the target temperature of 240–242 °C.
-
Substrate Addition: Once the temperature is stable, slowly add the molten 2-chloronitrobenzene to the stirred slurry over 30-60 minutes.
-
Reaction: Maintain the reaction mixture at 240–242 °C with efficient stirring for 4–8 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after rapid cooling and quenching) and analyzing them by GC or HPLC-MS to determine the ratio of reactant to product.[13][20]
-
Cooling: After the reaction is complete, allow the mixture to cool to below 100 °C.
-
Isolation: A preferred method for separating the product from the high-boiling solvent and salts is steam distillation.[13] Add water to the reaction mixture and distill. The distillate will contain a mixture of 2-fluoronitrobenzene and any unreacted 2-chloronitrobenzene.
-
Extraction: Collect the distillate and separate the organic layer.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-fluoronitrobenzene (Boiling Point: 215 °C).[8]
Process Challenges and Safety Insights
While robust, the Halex process is not without its challenges. Awareness of potential pitfalls is key to safe and successful execution.
High temperatures and the basicity of KF can lead to side reactions.[10] Potential byproducts include ether formation from the reaction of the product with any residual phenoxide species, or thermal decomposition products.
A catastrophic explosion at a Shell plant in Stanlow, UK, in 1990 underscores the potential hazards of this chemistry.[21] The incident occurred during the batch Halex synthesis of 2,4-difluoronitrobenzene. The investigation revealed that an impurity (acetic acid) in the dimethylacetamide (DMAc) solvent likely initiated a complex series of exothermic side reactions, leading to a thermal runaway.[21] This tragic event serves as a critical reminder for all researchers:
-
Impurity Profiling: Always understand the impurity profile of your raw materials, especially when changing suppliers.
-
Thermal Hazard Assessment: Conduct thorough thermal hazard studies (e.g., using Differential Scanning Calorimetry or Reaction Calorimetry) before scaling up any high-temperature, exothermic process.
-
Robust Process Control: Ensure that cooling systems are adequate to handle any potential exotherms and that emergency procedures are in place.
Conclusion
The Halex process is a powerful and industrially vital method for the synthesis of 2-fluoronitrobenzene. Its success relies on a deep understanding of the SNAr mechanism and meticulous control over key parameters: the purity and physical form of the potassium fluoride, the selection of an appropriate anhydrous polar aprotic solvent, the use of an effective phase-transfer catalyst, and precise temperature management. By approaching this synthesis with a mindset of causality—understanding the "why" behind each experimental choice—and an unwavering commitment to process safety, researchers can effectively and safely leverage this important reaction to build the complex molecules that drive innovation in medicine and agriculture.
References
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- Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. (URL: [Link])
- Fan, A., Chuah, G. K., & Jaenicke, S. (2012). Phosphonium ionic liquids as highly thermal stable and efficient phase transfer catalysts for solid–liquid Halex reactions.
- Majos, V., & Kleebe, H. J. (n.d.). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Request PDF. (URL: [Link])
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- Tull, R. J. (1987). U.S. Patent No. 4,642,398.
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- Banks, R. E., Mothersdale, K. N., Tipping, A. E., & Tatlow, J. C. (1990). 'Halex' fluorination of chlorinated benzaldehydes and benzoyl chlorides. Journal of Fluorine Chemistry. (URL: [Link])
- Gouverneur, V., et al. (2017). SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Beilstein Journal of Organic Chemistry, 13, 1353-1361. (URL: [Link])
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An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-2-nitrobenzene
This guide provides a comprehensive analysis of the spectroscopic data for 1-fluoro-2-nitrobenzene, a key intermediate in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unequivocal identification and characterization of this compound.
Introduction: The Molecular Blueprint of this compound
This compound (C₆H₄FNO₂) is an aromatic compound featuring a fluorine atom and a nitro group ortho to each other on a benzene ring.[2] This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. A thorough understanding of these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₆H₄FNO₂[3] |
| Molecular Weight | 141.10 g/mol [2] |
| Appearance | Clear yellow liquid[2] |
| Boiling Point | 116 °C at 22 mmHg |
| Density | 1.338 g/mL at 25 °C |
| Melting Point | -9 to -6 °C[4] |
Safety Precautions: this compound is harmful if swallowed or inhaled, and toxic in contact with skin.[5] It can cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life. Always work in a well-ventilated hood, wear appropriate personal protective equipment (gloves, protective clothing, eye protection), and avoid contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water and seek immediate medical attention.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom in this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays a complex multiplet in the aromatic region, typically between 7.18 and 8.06 ppm.[6] The four aromatic protons are chemically non-equivalent due to the ortho-substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound (approximately 0.04 mL) in deuterated chloroform (CDCl₃, 0.5 mL).[6]
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Data Interpretation and Key Insights:
The signals for the four aromatic protons are coupled to each other and to the fluorine atom, resulting in a complex splitting pattern. A representative assignment of the proton signals is as follows:
| Proton Assignment | Chemical Shift (ppm) |
| H-6 | ~8.06 |
| H-3 | ~7.65 |
| H-4, H-5 | 7.18 - 7.44 |
Source: ChemicalBook[6]
The downfield shift of H-6 is attributed to the strong deshielding effect of the adjacent electron-withdrawing nitro group. The coupling constants (J-values) provide valuable information about the connectivity of the protons.
Caption: Key proton-proton couplings in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the influence of the fluorine and nitro substituents, the six aromatic carbons are all chemically distinct.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation:
The carbon attached to the fluorine atom (C-1) will appear as a doublet due to one-bond C-F coupling. The carbon attached to the nitro group (C-2) will also be significantly shifted.
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 | ~158 (d, ¹JCF) |
| C-2 | ~138 |
| C-3 | ~125 |
| C-4 | ~134 |
| C-5 | ~124 |
| C-6 | ~129 |
Note: These are approximate values and can vary depending on the solvent and experimental conditions.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectra of 1-Fluoro-2-nitrobenzene
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-fluoro-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It delves into the causal relationships between the molecule's structure—specifically the influence of its ortho-substituted electron-withdrawing nitro group and electronegative fluorine atom—and the resulting spectral features. We will explore the nuances of chemical shifts (δ), multiplicities, and through-bond and through-space coupling constants (J). Furthermore, this guide includes a validated, step-by-step experimental protocol for acquiring high-fidelity NMR data for this and similar aromatic compounds.
Introduction: The Structural Challenge
This compound (C₆H₄FNO₂) is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2] Its structure presents a fascinating case study for NMR spectroscopy. The aromatic ring is influenced by two powerful and adjacent substituents: the strongly electron-withdrawing nitro group (NO₂) and the highly electronegative fluorine (F) atom. This unique electronic environment removes the chemical equivalence of all four aromatic protons and six carbons, leading to a complex and highly informative set of NMR spectra.[3] Understanding these spectra is paramount for confirming the compound's identity, assessing its purity, and predicting its reactivity. This guide will serve as a definitive resource for interpreting these complex spectra with confidence.
Core Principles: Decoding the Influence of Substituents
To fully interpret the NMR spectra of this compound, one must appreciate the electronic effects exerted by the substituents.
-
The Nitro Group (NO₂): This group is a potent deactivator of the aromatic ring through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). It withdraws electron density from the entire ring, deshielding the attached protons and carbons and shifting their NMR signals downfield.[3]
-
The Fluorine Atom (F): Fluorine exhibits a dual electronic nature. It has a very strong -I effect due to its high electronegativity, which deshields adjacent nuclei. Simultaneously, it has a positive mesomeric effect (+M) due to its lone pairs, which can donate electron density to the ring. For fluorine, the inductive effect typically dominates. A key feature of fluorine is its nuclear spin (I = ½), which allows it to couple with nearby ¹H and ¹³C nuclei, leading to characteristic signal splitting.
The interplay of these effects results in a unique electron density map across the aromatic ring, which is directly reflected in the chemical shifts and coupling patterns observed in the NMR spectra.
¹H NMR Spectrum Analysis: A Detailed Interpretation
The aromatic region of the ¹H NMR spectrum of this compound (typically 7.0-8.5 ppm) displays four distinct, complex multiplets.[4] Assigning these signals requires a careful analysis of both chemical shifts and coupling constants (J-values), particularly the heteronuclear ¹H-¹⁹F couplings.
The proton adjacent to the nitro group (H6) is expected to be the most deshielded and appear furthest downfield due to the powerful electron-withdrawing nature of the NO₂ group. Conversely, the other protons will be influenced by both substituents to varying degrees. The splitting patterns are complex because each proton couples not only to its neighboring protons but also to the fluorine atom over multiple bonds.
Key Coupling Interactions:
-
Orth-coupling (³JHH): ~7-9 Hz between adjacent protons.
-
Meta-coupling (⁴JHH): ~2-3 Hz between protons separated by two bonds.
-
Para-coupling (⁵JHH): ~0-1 Hz between protons separated by three bonds.
-
Ortho-fluorine coupling (³JHF): ~7-11 Hz between F and an adjacent proton (H3).
-
Meta-fluorine coupling (⁴JHF): ~4-5 Hz between F and a meta proton (H4).
-
Para-fluorine coupling (⁵JHF): ~-1 to -2 Hz between F and a para proton (H5).
The combination of these couplings results in each proton signal appearing as a complex multiplet, often a doublet of doublet of doublets (ddd) or a triplet of doublets (td).
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
// Define nodes for atoms F [label="F", pos="0,1.732!", fillcolor="#FBBC05"]; C1 [label="C1", pos="0,1!"]; C2 [label="C2", pos="-0.866,0.5!"]; C3 [label="C3", pos="-0.866,-0.5!"]; C4 [label="C4", pos="0,-1!"]; C5 [label="C5", pos="0.866,-0.5!"]; C6 [label="C6", pos="0.866,0.5!"]; N [label="N", pos="-1.732,1!", fillcolor="#EA4335"]; H3 [label="H3", pos="-1.5,-1!", fontcolor="#34A853"]; H4 [label="H4", pos="0,-1.732!", fontcolor="#34A853"]; H5 [label="H5", pos="1.5,-1!", fontcolor="#34A853"]; H6 [label="H6", pos="1.5,1!", fontcolor="#34A853"];
// Define edges for bonds and couplings C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- F; C2 -- N; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;
// H-H Couplings edge [color="#EA4335", style=dashed, constraint=false]; H3 -- H4 [label="³JHH"]; H4 -- H5 [label="³JHH"]; H5 -- H6 [label="³JHH"]; H3 -- H5 [label="⁴JHH"]; H4 -- H6 [label="⁴JHH"];
// H-F Couplings edge [color="#34A853", style=dashed, constraint=false]; F -- H6 [label="³JHF"]; F -- H5 [label="⁴JHF"]; F -- H4 [label="⁵JHF"]; } caption: "¹H-¹H and ¹H-¹⁹F coupling network in this compound."
¹³C NMR Spectrum Analysis: Unambiguous Assignments
The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals in the aromatic region (110-160 ppm), as all carbons are chemically non-equivalent.[3][5] The key to assigning these signals lies in understanding the substituent effects and, crucially, the large and predictable carbon-fluorine coupling constants.
-
C1 (ipso- to F): This carbon experiences a strong deshielding effect from the directly attached fluorine and exhibits a very large one-bond coupling constant (¹JCF ) of approximately 250-265 Hz.[6] This large doublet is the most unambiguous signal in the spectrum.
-
C2 (ipso- to NO₂): This carbon is deshielded by the nitro group and will also show a two-bond coupling to fluorine (²JCF ), typically around 20-30 Hz.
-
C6 (ortho- to F): This carbon is adjacent to the fluorine and will show a two-bond coupling (²JCF ) of similar magnitude to C2.
-
Other Carbons (C3, C4, C5): These carbons will show smaller, long-range couplings to fluorine (³JCF and ⁴JCF ), typically in the range of 2-9 Hz.
By identifying the signal with the massive ¹JCF splitting, the assignment of C1 becomes trivial. The remaining assignments can be deduced by considering the other JCF values and the expected chemical shifts based on substituent effects.
Data Summary
The following table summarizes representative ¹H and ¹³C NMR data for this compound, typically acquired in a solvent like CDCl₃.[4] Note that exact chemical shifts can vary slightly depending on the solvent and concentration.[7][8]
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | H3 | ~7.31 | ddd | ³JHH ≈ 8.3, ³JHF ≈ 10.7, ⁴JHH ≈ 1.3 |
| H4 | ~7.66 | ddd | ³JHH ≈ 8.3, ³JHH ≈ 7.4, ⁴JHF ≈ 4.4 | |
| H5 | ~7.33 | ddd | ³JHH ≈ 8.2, ³JHH ≈ 7.4, ⁵JHF ≈ -0.9 | |
| H6 | ~8.03 | ddd | ³JHH ≈ 8.2, ³JHF ≈ 7.6, ⁴JHH ≈ 1.8 | |
| ¹³C | C1 | ~158.0 | d | ¹JCF ≈ 260 |
| C2 | ~139.5 | d | ²JCF ≈ 3 | |
| C3 | ~120.0 | d | ²JCF ≈ 21 | |
| C4 | ~135.0 | d | ³JCF ≈ 8 | |
| C5 | ~125.0 | d | ⁴JCF ≈ 3 | |
| C6 | ~128.0 | d | ³JCF ≈ 9 |
Validated Experimental Protocol
This protocol provides a self-validating system for acquiring high-quality NMR spectra of this compound.
A. Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent. It offers excellent solubility and its residual proton peak (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) serve as convenient internal references. For studies on solvent effects, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be used.[9]
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small drop can be added, although referencing to the residual solvent peak is often sufficient and avoids sample contamination.
-
Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution.
B. NMR Instrument Setup & Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, especially in the crowded aromatic region of the ¹H spectrum.
-
Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans, depending on concentration and desired signal-to-noise ratio.
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm (¹H) or the central peak of the triplet to 77.16 ppm (¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to confirm the 1:1:1:1 proton ratio. Pick all peaks and analyze the chemical shifts, multiplicities, and coupling constants.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A thorough analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the complete and unambiguous assignment of all proton and carbon signals. The characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants serve as powerful diagnostic tools that are indispensable for structural verification. The methodologies and interpretations presented in this guide provide a robust framework for scientists working with this molecule, ensuring data integrity and fostering deeper insights into its chemical nature.
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An In-depth Technical Guide to the Solubility of 1-Fluoro-2-nitrobenzene in Organic Solvents
Introduction
1-Fluoro-2-nitrobenzene is a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its reactivity, governed by the presence of both a nitro group and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis.[4] A fundamental understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products. This guide provides a comprehensive overview of the solubility of this compound, detailing experimental methodologies for its determination, exploring the theoretical underpinnings of its solubility behavior, and outlining essential safety protocols for its handling.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₆H₄FNO₂ | [5] |
| Molecular Weight | 141.10 g/mol | [5] |
| Appearance | Clear yellow to brown liquid | [2] |
| Melting Point | -9 to -6 °C | [3] |
| Boiling Point | 116 °C at 22 mmHg | [3] |
| Density | 1.338 g/mL at 25 °C | [3] |
| Water Solubility | Immiscible | [1][2][6] |
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, to illustrate the typical solubility behavior of a structurally similar compound, the following data for 4-Ethoxy-2-fluoro-1-nitrobenzene is presented. This data, determined by the gravimetric method, showcases the mole fraction solubility (x) at various temperatures.[7] It is anticipated that this compound would exhibit a similar trend of increasing solubility with temperature in these solvents.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) of 4-Ethoxy-2-fluoro-1-nitrobenzene |
| Methanol | 278.15 | 0.0158 |
| 283.15 | 0.0193 | |
| 288.15 | 0.0235 | |
| 293.15 | 0.0286 | |
| 298.15 | 0.0348 | |
| 303.15 | 0.0423 | |
| 308.15 | 0.0515 | |
| 313.15 | 0.0628 | |
| 318.15 | 0.0765 | |
| Ethanol | 278.15 | 0.0197 |
| 283.15 | 0.0238 | |
| 288.15 | 0.0288 | |
| 293.15 | 0.0348 | |
| 298.15 | 0.0421 | |
| 303.15 | 0.0510 | |
| 308.15 | 0.0618 | |
| 313.15 | 0.0749 | |
| 318.15 | 0.0908 | |
| Isopropanol | 278.15 | 0.0233 |
| 283.15 | 0.0278 | |
| 288.15 | 0.0332 | |
| 293.15 | 0.0398 | |
| 298.15 | 0.0477 | |
| 303.15 | 0.0573 | |
| 308.15 | 0.0687 | |
| 313.15 | 0.0825 | |
| 318.15 | 0.0990 |
Data for 4-Ethoxy-2-fluoro-1-nitrobenzene is provided for illustrative purposes.[7]
General qualitative solubility information for this compound indicates it is soluble in solvents such as chloroform, ethyl acetate, and methanol.[8]
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in chemical research and development. Two common and reliable methods are the gravimetric method and the UV-spectroscopic method.
Gravimetric Method
The gravimetric method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[9][10][11]
Step-by-Step Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can be verified by taking measurements at different time intervals until a constant concentration is observed.[9]
-
Phase Separation: Once equilibrium is achieved, agitation is stopped, and the undissolved solute is allowed to settle, leaving a clear supernatant.
-
Sampling: A known mass of the clear saturated solution is carefully withdrawn using a pre-weighed, pre-heated (or cooled to the experimental temperature) syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solute is obtained.[7]
-
Calculation: The mass of the dissolved solute and the mass of the solvent are determined by weighing. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.
Caption: Workflow for Gravimetric Solubility Determination.
UV-Spectroscopic Method
For compounds that absorb ultraviolet-visible (UV-Vis) light, a spectroscopic method can be employed for solubility determination.[12][13][14] This method is particularly useful for sparingly soluble compounds.
Step-by-Step Methodology:
-
Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.[15]
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: A small, accurately measured volume of the clear, filtered supernatant is withdrawn and diluted with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the original saturated solution is calculated by taking the dilution factor into account.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Solute-Solvent Interactions
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents with similar intermolecular forces. This compound is a polar molecule due to the presence of the electronegative fluorine atom and the nitro group. Therefore, it is expected to be more soluble in polar organic solvents.
The dissolution process can be conceptually broken down into three steps:
-
Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the liquid state.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.
The overall enthalpy of solution (ΔHsoln) is the sum of the enthalpy changes for these three steps. A negative or small positive ΔHsoln favors dissolution.
Caption: Intermolecular forces involved in the dissolution process.
Thermodynamic Models for Solubility Correlation
Several thermodynamic models can be used to correlate and predict the solubility of solids in liquids. The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used activity coefficient models for this purpose.[16][17][18] These models use binary interaction parameters that are regressed from experimental solubility data to describe the non-ideal behavior of the solution.
Practical Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is crucial in several areas:
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. A solvent in which the reactants are highly soluble can enhance the reaction kinetics.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization processes for the purification of this compound or its derivatives.
-
Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is critical for designing appropriate dosage forms.[11]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[19][20][21][22][23]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[21]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound is limited, the principles of solubility, experimental methodologies for its determination, and the importance of this property in various applications have been thoroughly discussed. For researchers, scientists, and drug development professionals, a solid understanding of solubility is indispensable for the successful and safe utilization of this important chemical intermediate.
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An In-depth Technical Guide to the Reactivity of 1-Fluoro-2-nitrobenzene in Organic Synthesis
Abstract
1-Fluoro-2-nitrobenzene (FNB) is a cornerstone reagent in modern organic synthesis, prized for its predictable reactivity and versatility. This guide provides an in-depth analysis of the core principles governing FNB's utility, with a primary focus on its role in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the electronic factors that render FNB highly susceptible to nucleophilic attack, compare its reactivity to other halonitrobenzenes, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of FNB to construct complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2]
Introduction: The Molecular Architecture and Significance of this compound
This compound, a pale yellow liquid with the molecular formula C₆H₄FNO₂, is a deceptively simple molecule that packs a powerful punch in synthetic chemistry.[1][3] Its significance stems from the strategic placement of two key functional groups on the benzene ring: a strongly electron-withdrawing nitro group (-NO₂) and a highly electronegative fluorine atom (-F). This specific arrangement, known as an ortho substitution pattern, is the primary driver of the molecule's potent reactivity.
The pharmaceutical and agrochemical industries, in particular, rely heavily on FNB as a key intermediate for building complex molecular frameworks.[4][5] Its ability to readily participate in reactions allows for the efficient introduction of a nitrophenyl group, which can be further modified, for instance, by reducing the nitro group to an amine.[1][6] This versatility makes it an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1493-27-2 | [3] |
| Molecular Weight | 141.10 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Density | 1.338 g/mL at 25 °C | [3] |
| Melting Point | -9 to -6 °C | [3] |
| Boiling Point | 116 °C at 22 mmHg | [3] |
| Flash Point | 94 °C (closed cup) | [3][7] |
The Engine of Reactivity: Understanding Electronic Activation
The high reactivity of this compound in nucleophilic aromatic substitution (SNAr) is not accidental; it is a direct consequence of the powerful electronic interplay between the nitro group and the fluorine atom.
-
The Role of the Nitro Group (-NO₂): The nitro group is one of the most potent electron-withdrawing groups used in organic chemistry. Through a combination of a strong negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M), it aggressively pulls electron density out of the aromatic ring. This withdrawal creates a significant electron deficiency (high electrophilicity) on the ring carbons, especially at the ortho and para positions relative to the nitro group.[8] This makes the ring highly susceptible to attack by electron-rich species (nucleophiles).[9]
-
The Fluorine Atom (-F) as a Leaving Group: In the context of SNAr reactions, the identity of the leaving group is crucial. While fluorine is the most electronegative halogen, which forms a very strong carbon-fluorine bond, it is paradoxically an excellent leaving group in SNAr. This counterintuitive behavior is because the rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form a stabilized intermediate, not the breaking of the carbon-halogen bond.[10] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom (ipso-carbon) exceptionally electrophilic and thus, the most favorable site for nucleophilic attack.[10]
This synergistic activation makes this compound a superior substrate for SNAr compared to its chloro, bromo, or iodo counterparts.
The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common and synthetically useful transformation involving this compound. It proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction begins with the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine (the ipso-carbon). This is the slow, rate-determining step of the reaction.[10] The attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization.[9][12]
Step 2: Elimination of the Leaving Group and Rearomatization In the second, faster step, the leaving group (fluoride ion, F⁻) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, leading to the final substituted product.[11]
Below is a diagram illustrating the SNAr mechanism.
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A Technical Guide to Nucleophilic Aromatic Substitution on Fluoronitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and sulfides. Among the various substrates, fluoronitrobenzenes have emerged as exceptionally potent reagents, prized for their high reactivity and predictable regioselectivity. This guide provides an in-depth exploration of the SNAr reaction on fluoronitrobenzene, elucidating the underlying mechanistic principles, the paradoxical role of fluorine as a superior leaving group, and the critical experimental parameters that govern success. By synthesizing foundational theory with field-proven protocols, this document serves as a comprehensive resource for professionals leveraging this powerful transformation in pharmaceutical and materials science discovery.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Unlike nucleophilic aliphatic substitutions (SN1/SN2), SNAr reactions on substrates like fluoronitrobenzene do not proceed via a direct displacement or a carbocation intermediate.[1] Instead, the reaction follows a two-step addition-elimination mechanism .[2][3][4][5]
-
Nucleophilic Addition: The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[6] This initial step is typically the rate-determining step of the overall reaction because it involves the temporary disruption of the ring's aromaticity, which is energetically unfavorable.[2][4][7] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][8][9]
-
Elimination: In the second, faster step, the leaving group (in this case, fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2][7]
The presence of a strong electron-withdrawing group (EWG), such as a nitro group (–NO₂), is crucial. This group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][2][5] If the EWG is in the meta position, it cannot participate in resonance delocalization, and the intermediate is significantly less stable, rendering the reaction much slower or unfeasible.[2]
Figure 1: SNAr Addition-Elimination Mechanism
The Paradoxical Excellence of Fluorine as a Leaving Group
In SN1 and SN2 reactions, fluoride is a notoriously poor leaving group due to the immense strength of the carbon-fluorine bond. However, in SNAr reactions, the opposite is true. The reactivity order for halonitrobenzenes is F >> Cl > Br > I.[5][10][11] This inversion of reactivity is a direct consequence of the addition-elimination mechanism.
The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5][7][10] Fluorine's exceptional performance is attributed to two key factors:
-
Powerful Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect).[7][12] This effect polarizes the ipso-carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: The strong inductive effect of fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[7][13]
Because the C-F bond is broken in the fast, non-rate-determining second step, its high bond strength does not impede the overall reaction rate.[7][10] The factors that accelerate the first step—electrophilicity of the reaction site and stability of the intermediate—are dominant, making fluoronitrobenzene the most reactive of the halonitrobenzenes for SNAr.
Comparative Reactivity of p-Halonitrobenzenes
The enhanced reactivity of fluorinated substrates is not merely theoretical. Quantitative kinetic studies consistently demonstrate its superiority.
| Leaving Group (X) in p-O₂NC₆H₄X | Relative Rate (with Piperidine in Methanol) | Key Property |
| -F | 3300 | High Electronegativity / Strong -I Effect |
| -Cl | 1.0 | Moderate Electronegativity |
| -Br | 0.74 | Lower Electronegativity |
| -I | 0.36 | Lowest Electronegativity |
Data synthesized from established principles in organic chemistry literature.[10][11] This data clearly illustrates that the reaction rate is governed by the electronegativity of the halogen, which directly influences the activation of the aromatic ring toward nucleophilic attack.
Core Experimental Design: A Validated Protocol
This section provides a robust, field-tested protocol for a typical SNAr reaction between 4-fluoronitrobenzene and a primary amine nucleophile, such as benzylamine.
Mandatory Visualization: Experimental Workflow
Figure 2: General Experimental Workflow for SNAr
Step-by-Step Methodology
Materials:
-
4-Fluoronitrobenzene
-
Benzylamine (or other amine nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Deionized Water & Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoronitrobenzene (1.0 equivalent) and anhydrous DMSO. The solvent volume should be sufficient to create a ~0.5 M solution.
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the flask. The base acts as an acid scavenger for the protonated amine formed during the reaction.
-
Nucleophile Addition: Under an inert atmosphere (e.g., nitrogen), add benzylamine (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80–100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-fluoronitrobenzene is fully consumed.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMSO and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-nitroaniline.
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are critical.[14][15][16] They effectively dissolve the reagents and, most importantly, they solvate cations well but poorly solvate anions (the nucleophile).[15][17] This "naked" state enhances the nucleophile's reactivity. Furthermore, their polarity helps stabilize the charged Meisenheimer complex.[14][15][16]
-
Base: For amine nucleophiles, a non-nucleophilic base like K₂CO₃ or DIPEA is required to neutralize the proton generated, driving the reaction to completion. For anionic nucleophiles (e.g., alkoxides, thiolates), an external base is often unnecessary.
-
Temperature: While fluoronitrobenzenes are highly reactive, elevated temperatures are often required to overcome the activation energy barrier for disrupting aromaticity.
Applications in Drug Discovery and Beyond
The SNAr reaction of fluoronitrobenzene is a workhorse in medicinal chemistry and materials science.[3][18] Its reliability and scope make it indispensable for synthesizing the diaryl ether and arylamine scaffolds prevalent in many pharmaceuticals.
-
Pharmaceutical Synthesis: Fluoronitrobenzenes are key building blocks for a wide range of Active Pharmaceutical Ingredients (APIs), including anticancer, anti-inflammatory, and cardiovascular drugs.[18][19] The ability to strategically introduce fluorine can enhance metabolic stability, bioavailability, and binding affinity.[18][20][21] For example, the synthesis of adavosertib (AZD1775) involves an SNAr reaction between 4-fluoronitrobenzene and 1-methylpiperazine.[22]
-
Peptide Sequencing: The reagent 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was famously used by Frederick Sanger to determine the N-terminal amino acids of polypeptide chains, a foundational technique in protein chemistry that contributed to his Nobel Prize-winning work on sequencing insulin.[23][24][25]
-
Agrochemicals and Dyes: This chemistry is also integral to the production of modern herbicides, fungicides, and high-performance dyes.[18]
Conclusion
The nucleophilic aromatic substitution reaction on fluoronitrobenzene substrates is a powerful and versatile tool for C-N and C-O bond formation. The reaction's efficacy hinges on a deep understanding of its addition-elimination mechanism, which rationalizes the counterintuitive role of fluorine as an excellent leaving group. By carefully controlling experimental parameters such as solvent, temperature, and base, researchers can reliably and efficiently construct complex molecular architectures. Its widespread application in drug discovery and materials science underscores its importance as a fundamental transformation in the synthetic chemist's toolkit.
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An In-depth Technical Guide to the Stability and Storage of 1-Fluoro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and storage conditions for 1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its chemical nature is the foundation for ensuring its long-term stability and reliability in experimental workflows.
Section 1: Chemical Profile and Intrinsic Stability
This compound is a clear yellow to brown liquid with the molecular formula C₆H₄FNO₂.[2][3] Its stability is intrinsically linked to its molecular structure: a benzene ring substituted with a highly electronegative fluorine atom and a strong electron-withdrawing nitro group. This unique combination dictates its reactivity and, consequently, its stability profile. The compound is generally stable under normal temperatures and pressures.[3][4] However, its reactivity towards nucleophilic aromatic substitution, driven by the electron-withdrawing nitro group, makes it susceptible to degradation under certain conditions.[2]
The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, making it more prone to attack by nucleophiles compared to its chloro- or bromo-analogs.[5] This inherent reactivity underscores the importance of stringent storage and handling protocols to prevent unintended reactions and degradation.
Section 2: Factors Influencing Stability
Several external factors can compromise the stability of this compound, leading to a decrease in purity and the formation of unwanted byproducts.
2.1 Thermal Stress:
While stable at ambient temperatures, excessive heat should be avoided.[1] Thermal decomposition can lead to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6] It is crucial to store the compound away from heat sources, sparks, and open flames.[3]
2.2 Incompatible Materials:
Co-storage with incompatible substances poses a significant risk. Strong oxidizing agents, strong bases, and strong acids can react with this compound, leading to vigorous and potentially hazardous reactions.[3][6] Contact with these materials can catalyze decomposition and should be strictly avoided.
2.3 Environmental Factors:
To maintain chemical integrity, this compound should be protected from moisture and external contamination.[1] Storage in a dry, well-ventilated area is essential.[3][7]
Section 3: Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical for preserving the quality and ensuring the safety of personnel working with this compound.
3.1 Optimal Storage Conditions:
The following table summarizes the key parameters for the optimal storage of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature, below +30°C.[1][4] | Prevents thermal degradation and pressure buildup in the container. |
| Atmosphere | Store in a tightly sealed container.[1][3][7] | Minimizes exposure to moisture and atmospheric contaminants. |
| Container | Original, tightly closed container.[3][7] | Ensures compatibility and prevents leakage. Containers should be carefully resealed after use.[7] |
| Location | Cool, dry, and well-ventilated area.[3][7] | Mitigates the effects of temperature fluctuations and humidity. |
| Segregation | Away from incompatible substances (strong oxidizing agents, strong bases, strong acids).[3][6] | Prevents accidental contact and hazardous reactions. |
| Light Exposure | Avoid excessive light.[1] | While not explicitly detailed as highly light-sensitive, minimizing light exposure is a general best practice for storing organic chemicals. |
3.2 Step-by-Step Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[3]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][7]
-
Dispensing: Use clean, dry equipment for transferring the liquid to prevent contamination.
-
Container Sealing: Immediately after dispensing, tightly reseal the container to prevent exposure to air and moisture.[7]
-
Cleaning: Clean any spills promptly with an inert absorbent material like dry sand or earth and place it in a designated chemical waste container.[3]
-
Waste Disposal: Dispose of waste materials according to institutional and local regulations.
Section 4: Visualization of Best Practices
The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.
Caption: Workflow for maintaining this compound stability.
Section 5: Concluding Remarks
The chemical integrity of this compound is crucial for its successful application in research and development. By understanding its inherent stability and the factors that can lead to its degradation, and by implementing the recommended storage and handling protocols, researchers can ensure the reliability and reproducibility of their synthetic work. This guide serves as a technical resource to support the safe and effective use of this important chemical intermediate.
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An In-depth Technical Guide to the Safe Handling of 1-Fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2) is a vital intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] However, its utility is matched by a significant hazard profile. This guide provides an in-depth analysis of its chemical properties, toxicological risks, and the necessary protocols for its safe handling, storage, and disposal. Adherence to these guidelines is critical to mitigate risks of acute toxicity, which can be fatal upon skin contact, toxic if swallowed, and harmful if inhaled.[3][4] The compound also causes skin and serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[4][5] This document is intended to empower laboratory professionals with the knowledge to work with this chemical safely and effectively.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the physical and chemical properties of this compound is the foundation of a robust safety assessment. These properties dictate its behavior in the laboratory, influencing everything from storage requirements to the appropriate response for a spill.
| Property | Value | Significance for Safe Handling |
| Molecular Formula | C₆H₄FNO₂ | - |
| Molecular Weight | 141.10 g/mol | - |
| Appearance | Clear yellow liquid[6] | Allows for easy visual identification. |
| CAS Number | 1493-27-2 | Provides a unique identifier for database searches and regulatory compliance. |
| Boiling Point | 116 °C at 22 mmHg (lit.)[7] | Its volatility suggests a risk of vapor inhalation, mandating use in a fume hood. |
| Melting Point | -9 to -6 °C (lit.)[7] | The substance is liquid at standard room temperature. |
| Flash Point | 94 °C / 201.2 °F (closed cup)[5] | Classified as a combustible liquid; must be kept away from ignition sources.[8] |
| Density | 1.338 g/mL at 25 °C (lit.)[7] | It is denser than water. |
| Vapor Pressure | 0.031 hPa at 25 °C[9] | Low volatility, but vapors can still accumulate in poorly ventilated areas. |
| Solubility | Immiscible in water[1] | Spills will not be diluted by water; it will sink, posing a challenge for cleanup. |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
GHS Classification
Toxicological Data Summary
| Endpoint | Value | Species | Significance |
| LD50 Oral | 320 mg/kg[9] | Rat | Toxic if swallowed.[11] Ingestion can cause nausea, vomiting, and diarrhea.[8] |
| Acute Dermal Toxicity | Fatal/Toxic in contact with skin[4][11] | - | The primary route of exposure and most severe acute hazard. Absorption can be rapid and may lead to systemic toxicity. |
| Target Organs | Blood, Gastrointestinal tract[5][12] | - | Repeated exposure may cause damage to these organs.[5][13] |
Mechanism of Toxicity: A key toxicological concern is its ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[6] This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal.[3] The onset of symptoms may be delayed for 2 to 4 hours after exposure.[3][8]
Section 3: Risk Management and Safe Handling Protocols
A multi-layered approach to risk management, incorporating engineering controls, personal protective equipment, and established procedures, is essential.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][14]
-
Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are safely diluted and removed.[9][10]
-
Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[10]
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Hand Protection | Impervious Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[3][4] | To prevent fatal skin absorption. |
| Eye Protection | Chemical Safety Goggles and Face Shield: Goggles are required at a minimum. A face shield should be worn over goggles when there is a risk of splashing.[4][15] | To protect against serious eye irritation. |
| Skin and Body | Lab Coat & Protective Clothing: A lab coat is standard. For larger quantities or tasks with a higher risk of splashing, impervious clothing should be used.[4][10] | To prevent skin contact. |
| Respiratory | Respirator (if needed): In case of inadequate ventilation or for emergency response, a respirator with a suitable filter for organic vapors (e.g., ABEK type) is necessary.[16] | To prevent inhalation toxicity. |
Workflow for Safe Handling
A systematic approach is crucial when working with highly toxic chemicals. The following diagram outlines a risk assessment and handling workflow.
Caption: Risk Assessment and Safe Handling Workflow.
Section 4: Emergency Preparedness and First Aid
Prompt and correct action is critical in the event of an accidental exposure or spill.
First Aid Measures
-
General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician this safety data sheet.[9][17] First responders must protect themselves from contamination.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][17]
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink (two glasses at most). Never give anything by mouth to an unconscious person.[3][17]
Accidental Release and Spill Response
The response to a spill depends on its size and location. The following decision tree provides guidance.
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o-Fluoronitrobenzene: A Comprehensive Guide to Hazards and Safe Handling
An In-Depth Technical Guide for Researchers and Scientists
Introduction: The Utility and Inherent Risks of o-Fluoronitrobenzene
o-Fluoronitrobenzene (CAS No: 1493-27-2), an isomer of the fluoronitrobenzene series, is a pivotal intermediate in modern fine chemical synthesis. Its molecular structure, featuring a nitro group ortho to a fluorine atom on a benzene ring, imparts a unique reactivity profile that is highly sought after in various industrial applications. For researchers and professionals in drug development, agrochemicals, and materials science, it serves as a critical building block for creating complex molecules. The strong electron-withdrawing nature of the nitro group, combined with the high electronegativity of the fluorine atom, activates the aromatic ring for nucleophilic substitution, making it an indispensable precursor for fluorinated Active Pharmaceutical Ingredients (APIs), herbicides, and specialty dyes.[1]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2] o-Fluoronitrobenzene provides a direct route to introduce a fluorinated phenyl moiety, a common feature in many modern therapeutics. However, the very chemical properties that make this compound so valuable in synthesis also contribute to its significant physiological and chemical hazards.
This guide provides a comprehensive technical overview of the hazards associated with o-Fluoronitrobenzene and details the essential handling precautions required for its safe use in a laboratory setting. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, respond effectively to emergencies, and ensure a safe operational environment.
Section 1: Hazard Analysis & Mechanistic Insights
A thorough understanding of the hazards of o-Fluoronitrobenzene is foundational to its safe handling. The risks are multifaceted, spanning acute toxicity, organ damage from chronic exposure, and chemical reactivity.
Toxicological Profile
o-Fluoronitrobenzene is classified as highly toxic via oral, dermal, and inhalation routes.[3] Accidental exposure can lead to severe health consequences, necessitating stringent control measures.
-
Acute Toxicity: The compound is categorized as acutely toxic.[3] Exposure through any route—swallowing, skin contact, or breathing in vapors—can be harmful or fatal.[3][4] The toxicity is a known characteristic of many nitroaromatic compounds, which can interfere with cellular respiration and cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This leads to cyanosis (a bluish discoloration of the skin).[5]
-
Organ Damage: A significant concern is the potential for damage to organs through prolonged or repeated exposure.[3][6][7] The specific target organs are not always explicitly defined in all safety data sheets, but the gastrointestinal tract has been noted as a potential target.[8]
-
Skin and Eye Irritation: Direct contact causes serious eye irritation and skin irritation.[8][9] Due to its ability to be absorbed through the skin, any dermal contact should be treated as a significant exposure event.[5]
Physicochemical Hazards
-
Combustibility: o-Fluoronitrobenzene is a combustible liquid with a flash point ranging from 83°C to 90°C.[5][6] While not highly flammable, it can form explosive mixtures with air upon intense heating.[3][7] Vapors are heavier than air and may travel along the ground to distant ignition sources.[6][7]
-
Hazardous Decomposition: When subjected to fire or high temperatures, it decomposes to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][8][10] The formation of HF is a particularly severe hazard, as it is extremely corrosive and toxic.
Chemical Reactivity and Incompatibilities
The reactivity of o-Fluoronitrobenzene is a key consideration for both synthesis and safety.
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[4][6][8]
-
Causality with Strong Bases: The electron-withdrawing nitro group makes the aromatic ring electron-deficient, particularly at the ortho and para positions. This facilitates nucleophilic aromatic substitution, where a nucleophile (like a strong base, e.g., hydroxide or alkoxide) can displace the fluorine atom. These reactions can be highly exothermic and may proceed uncontrollably if not managed, leading to a dangerous increase in temperature and pressure.
-
Causality with Strong Oxidizing Agents: As an organic compound, it can react vigorously with strong oxidizers, posing a fire or explosion risk.
-
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[3] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[3][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[8] |
| Combustible Liquid | Category 4 | Combustible liquid.[3] |
Section 2: Risk Management and Safe Handling Protocols
Effective risk management is a multi-layered process, prioritizing the elimination or reduction of hazards at their source. The "Hierarchy of Controls" provides a framework for implementing robust safety measures.
Hierarchy of Controls Diagram
Caption: Hierarchy of Controls for managing chemical risks.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the worker.
-
Chemical Fume Hood: All handling of o-Fluoronitrobenzene, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood.[8][9] This is critical to prevent inhalation of toxic vapors.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[6][11]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is required for all tasks involving o-Fluoronitrobenzene, even when using engineering controls.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[6][7]
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for tasks with a higher splash potential.[6][8]
-
Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities or tasks with significant splash risk, a chemical-resistant apron or suit may be necessary.[8]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[8]
Step-by-Step Protocol for Safe Laboratory Handling
This protocol outlines a standard workflow for using o-Fluoronitrobenzene in a laboratory reaction.
1. Pre-Experiment Preparation: a. Conduct a pre-task hazard assessment to identify specific risks for the planned experiment. b. Ensure the chemical fume hood is certified and functioning correctly. c. Assemble all necessary glassware and equipment within the fume hood. d. Verify that the safety shower and eyewash station are unobstructed and operational. e. Don all required PPE (lab coat, safety goggles, appropriate gloves).
2. Aliquoting and Transfer: a. Place the stock bottle of o-Fluoronitrobenzene in a secondary container within the fume hood. b. To minimize vapor release, uncap the bottle slowly. c. Use a glass syringe or a calibrated pipette to carefully measure and transfer the required volume to the reaction vessel. d. Perform all transfers over a spill tray to contain any potential drips or spills. e. Immediately and securely recap the stock bottle.
3. Reaction Setup and Execution: a. Add the o-Fluoronitrobenzene to the reaction vessel, which should already be secured in the fume hood. b. If the reaction is exothermic, ensure a proper cooling system (e.g., ice bath) is in place before adding the reagent. c. Keep the fume hood sash at the lowest practical height throughout the experiment.
4. Post-Reaction Work-up and Decontamination: a. Quench the reaction carefully according to the established procedure. Be mindful of potential incompatibilities during this step. b. Clean any contaminated glassware within the fume hood. Rinse with an appropriate solvent (e.g., acetone) into a designated hazardous waste container. c. Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.
5. Waste Disposal: a. All waste materials, including excess reagent, reaction mixtures, contaminated solvents, and disposable materials (gloves, paper towels), must be collected in a clearly labeled, sealed hazardous waste container. b. Follow all institutional and local regulations for hazardous waste disposal.[3][12]
Section 3: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][10]
Note for First Aiders: Protect yourself first. Ensure the scene is safe before attempting a rescue. Be aware of the material involved and take precautions to prevent self-contamination.[3][4][7]
Accidental Release Measures
-
Small Spills (in a fume hood): a. Ensure adequate ventilation. b. Absorb the spill with an inert, non-combustible material like vermiculite or sand. c. Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5] d. Decontaminate the area with soap and water.
-
Large Spills: a. Evacuate all non-essential personnel from the area.[6] b. Remove all sources of ignition.[6] c. Alert your institution's emergency response team immediately. d. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[3][7][11]
Section 4: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6][8]
-
Store away from incompatible materials, particularly strong bases and oxidizing agents.[6][8][13]
-
The storage area should be secured and accessible only to authorized personnel.[7][14]
Disposal
-
o-Fluoronitrobenzene and any materials contaminated with it are considered hazardous waste.
-
Disposal must be handled by a licensed disposal company. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Do not dispose of it down the drain or in general waste.[3] All disposal practices must comply with federal, state, and local regulations.
References
- Fluoronitrobenzene Series. Sparrow Chemical.
- SAFETY DATA SHEET - 1-Fluoro-3-nitrobenzene. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Fisher Scientific.
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene, 99%. Acros Organics.
- MATERIAL SAFETY DATA SHEET - 1-FLUORO-4-NITRO BENZENE. CDH Fine Chemical.
- SAFETY DATA SHEET - 2,5-Dibromo-4-fluoronitrobenzene. Chem Service.
- SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene. Avocado Research Chemicals Ltd.
- Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Cole-Parmer.
- SAFETY DATA SHEET - 3-Fluoronitrobenzene. TCI Chemicals.
- SAFETY DATA SHEET - 2-Fluoronitrobenzene. Thermo Fisher Scientific.
- 4-Fluoronitrobenzene - Safety D
- SAFETY DATA SHEET - 2-Fluoronitrobenzene. Fisher Scientific.
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Methodological & Application
Application Notes & Protocols: Leveraging 1-Fluoro-2-nitrobenzene in Modern Pharmaceutical Synthesis
Introduction: In the intricate world of pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Fluoro-2-nitrobenzene (FNB), CAS No. 1493-27-2, stands out as a cornerstone intermediate, prized for its predictable reactivity and versatility.[1][2] Its structure, featuring a fluorine atom ortho to a potent electron-withdrawing nitro group, creates a highly activated system for nucleophilic aromatic substitution (SNAr), making it an indispensable building block for a vast array of Active Pharmaceutical Ingredients (APIs).[1][3] This guide provides an in-depth analysis of FNB's chemical properties, core reactivity, and practical applications, complete with detailed protocols for its use in synthesizing key pharmaceutical scaffolds.
Section 1: Core Characteristics and Safe Handling
Before employing this compound in any synthetic protocol, a thorough understanding of its physicochemical properties and stringent safety requirements is essential. This compound is not only a powerful synthetic tool but also possesses significant toxicity.
Physicochemical Data
A summary of this compound's key properties is presented below for quick reference. This data is critical for reaction planning, including solvent selection and temperature control.
| Property | Value | Source(s) |
| CAS Number | 1493-27-2 | [1][4] |
| Molecular Formula | C₆H₄FNO₂ | [1][4] |
| Molecular Weight | 141.10 g/mol | [4][5] |
| Appearance | Clear to slight yellow liquid | [1][4] |
| Melting Point | -9 to -6 °C | [6] |
| Boiling Point | 116 °C at 22 mmHg | [6] |
| Density | 1.338 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.532 |
Safety, Handling, and Storage
Trustworthiness through Safety: The responsible use of this compound is non-negotiable. It is classified as acutely toxic and can be fatal if it comes into contact with skin or is swallowed.[4][7] Prolonged exposure may cause organ damage.[7] Adherence to the following safety protocols is mandatory.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Gloves : Handle with chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected prior to use and changed immediately if contamination occurs.
-
Eye Protection : Wear chemical safety goggles or a face shield.[9]
-
Lab Coat : A flame-resistant lab coat must be worn and kept fastened.
-
-
Handling Procedures : Avoid all direct contact with the substance. Do not breathe vapors or aerosols.[9] After handling, wash hands and face thoroughly. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for immediate first aid measures.
-
Storage : Store in a tightly closed container in a cool, well-ventilated area.[5] Keep away from excessive heat and light.[5][10] The storage area should be accessible only to authorized personnel.
-
Disposal : Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Section 2: The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in pharmaceutical synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][11]
Mechanistic Principles
The SNAr reaction of FNB is a two-step addition-elimination process. The causality behind its efficiency is twofold:
-
Activation by the Nitro Group : The strongly electron-withdrawing nitro (-NO₂) group deactivates the entire aromatic ring towards electrophilic substitution but powerfully activates it towards nucleophilic attack, especially at the ortho and para positions. It does so by withdrawing electron density, making the carbon atoms attached to the leaving group highly electrophilic.[1]
-
Stabilization of the Intermediate : Upon nucleophilic attack, a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized onto the oxygen atoms of the nitro group, providing a significant stabilizing effect that lowers the activation energy of the reaction.[12]
-
Fluorine as an Excellent Leaving Group : In the context of SNAr, fluoride is an exceptional leaving group. Although it is the most electronegative halogen, the rate-determining step is typically the initial nucleophilic attack. The C-F bond is highly polarized, enhancing the electrophilicity of the attached carbon. In the second step (elimination), the fluoride ion is readily expelled to restore the ring's aromaticity.
Caption: Experimental workflow for the synthesis of a diarylamine via SNAr reaction.
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere : Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reactant Addition : Add anhydrous DMF via syringe until the solids are submerged and can be stirred effectively (approx. 0.5 M concentration relative to FNB). Begin vigorous stirring. Add this compound (1.0 eq) dropwise to the suspension.
-
Causality Note: DMF is a polar aprotic solvent, ideal for SNAr as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. K₂CO₃ is a mild base used to deprotonate the amine nucleophile in situ, increasing its nucleophilicity.
-
-
Heating : Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the this compound spot is consumed (typically 4-12 hours).
-
Workup : Once complete, cool the mixture to room temperature. Pour the dark reaction mixture into a separatory funnel containing deionized water.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying : Combine the organic extracts and wash them twice with deionized water, followed by one wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure diarylamine product.
Section 4: Subsequent Transformations for Scaffold Elaboration
The product from the SNAr reaction is not an endpoint but rather a versatile intermediate for further molecular diversification. A key subsequent step is the reduction of the nitro group to a primary amine.
Protocol 4.1: Catalytic Hydrogenation of 4-methyl-N-(2-nitrophenyl)aniline
Objective: To reduce the nitro group of the synthesized diarylamine to an aniline, creating a precursor for cyclization reactions to form bioactive heterocyclic scaffolds.
Reagents & Equipment:
-
4-methyl-N-(2-nitrophenyl)aniline (1.0 eq)
-
Palladium on Carbon (Pd/C), 10 wt% (0.05-0.10 eq by weight)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with Hydrogen gas
-
Celite™
Step-by-Step Procedure:
-
Setup : Dissolve the diarylamine starting material in a suitable solvent like methanol or ethyl acetate in a flask appropriate for hydrogenation.
-
Catalyst Addition : Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Causality Note: Pd/C is a highly efficient and common catalyst for the reduction of aromatic nitro groups. It is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with solvent before adding it to the reaction can mitigate this risk.
-
-
Hydrogenation : Secure the flask to the hydrogenation apparatus. Purge the system with inert gas, then introduce hydrogen gas (typically at 50 psi or from a balloon).
-
Reaction : Stir the reaction vigorously at room temperature. The uptake of hydrogen can be monitored by a pressure gauge.
-
Monitoring : Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup : Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration : Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Rinse the pad thoroughly with the reaction solvent.
-
Safety Note: The Celite™ pad with the catalyst should not be allowed to dry, as the catalyst can ignite in the air. Quench it carefully with water before disposal.
-
-
Concentration : Concentrate the filtrate under reduced pressure to yield the desired diamine product, N1-(4-methylphenyl)benzene-1,2-diamine. This product is often used immediately in the next synthetic step due to its potential for air oxidation.
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical synthesis toolkit. Its reactivity, governed by the principles of Nucleophilic Aromatic Substitution, allows for the efficient and predictable formation of C-N, C-O, and C-S bonds. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can leverage this building block to construct complex molecular scaffolds, particularly those found in modern targeted therapies like kinase inhibitors. The ability to perform subsequent transformations, such as nitro group reduction, further amplifies its utility, opening pathways to a rich diversity of heterocyclic systems essential for drug discovery.
References
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- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
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- This compound Chemical Properties, Uses, Production. ChemicalBook.
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- This compound(1493-27-2) 1H NMR spectrum. ChemicalBook.
- Unlocking Pharmaceutical Potential: The Role of this compound in Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- This compound | C6H4FNO2 | CID 73895. PubChem.
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- SAFETY DATA SHEET - this compound. Fisher Scientific.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.
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- Fluoronitrobenzene Series. Sparrow Chemical.
- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Arom
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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Application Notes: 1-Fluoro-2,4-dinitrobenzene (FDNB) as a Pre-column Derivatizing Agent for the Comprehensive Analysis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy of Precision in Protein Chemistry
1-Fluoro-2,4-dinitrobenzene (FDNB), famously known as Sanger's reagent, holds a seminal place in the history of biochemistry. Its introduction by Frederick Sanger in the 1940s was a pivotal moment, enabling the first-ever determination of the amino acid sequence of a protein, insulin. This groundbreaking work not only earned Sanger the Nobel Prize in Chemistry in 1958 but also laid the foundational principles for protein sequencing and our understanding of proteins as molecules with a defined primary structure.
These application notes provide a comprehensive guide for the use of FDNB as a robust and reliable pre-column derivatizing agent for the qualitative and quantitative analysis of amino acids by High-Performance Liquid Chromatography (HPLC) and spectrophotometry. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer expert insights to ensure the successful implementation of this classic yet powerful technique in the modern laboratory.
The Underpinning Chemistry: Mechanism of Derivatization
The derivatization of amino acids with FDNB is a classic example of a nucleophilic aromatic substitution reaction. The process is predicated on the reaction between the nucleophilic unprotonated α-amino group of an amino acid and the electron-deficient aromatic ring of FDNB. The presence of two strongly electron-withdrawing nitro groups (-NO₂) makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack.
The reaction is typically conducted under mildly alkaline conditions (pH 8-9). This is a critical parameter, as it ensures that the amino group of the amino acid is in its deprotonated, and therefore nucleophilic, state (-NH₂), while the carboxylic acid group is deprotonated (-COO⁻), enhancing its solubility in the aqueous reaction medium. The fluorine atom, being a good leaving group, is subsequently displaced, forming a highly stable dinitrophenyl-amino acid (DNP-amino acid) derivative. These DNP-amino acids are characteristically yellow, a property that is exploited for their detection.
The covalent bond formed between the DNP group and the amino acid is exceptionally stable and can withstand the harsh conditions of acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) used to cleave peptide bonds. This stability is the cornerstone of the Sanger method for N-terminal amino acid identification in proteins and peptides.
Figure 1: Reaction of an amino acid with FDNB.
Advantages and Limitations of FDNB as a Derivatizing Agent
Advantages:
-
Robust and Stable Derivatives: The resulting DNP-amino acids are chemically very stable, withstanding conditions like acid hydrolysis.
-
Strong Chromophore: The dinitrophenyl group is a strong chromophore, leading to intense color and strong UV absorbance, which allows for sensitive detection.
-
Versatility: FDNB reacts with both primary and secondary amines, making it suitable for the derivatization of all proteinogenic amino acids.
-
Cost-Effective: Compared to some modern derivatizing agents and their associated instrumentation, the reagents for FDNB derivatization are relatively inexpensive.
Limitations:
-
Non-Specific Amine Reactivity: FDNB reacts with any free amino group, including the ε-amino group of lysine and the N-terminal α-amino group. This can complicate the analysis of peptides and proteins.
-
Destructive to the Peptide/Protein: For N-terminal analysis, the rest of the polypeptide chain is destroyed during the acid hydrolysis step, preventing further sequencing of the same molecule.
-
Reaction Conditions: The derivatization reaction requires heating and careful pH control.
Detailed Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards and Protein Hydrolysates
This protocol provides a robust method for the derivatization of free amino acids, either as standards or from a protein/peptide hydrolysate.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution: 5% (w/v) in absolute ethanol. Caution: FDNB is toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE).
-
Sodium bicarbonate buffer: 0.5 M, pH 9.0.
-
Hydrochloric acid (HCl): 1 M and 6 M.
-
Amino acid standard mixture or protein hydrolysate.
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes).
-
Heating block or water bath.
-
Ether or Ethyl Acetate for extraction.
Procedure:
-
Sample Preparation:
-
For amino acid standards, prepare a stock solution of 1 mg/mL in ultrapure water.
-
For protein samples, perform acid hydrolysis by incubating the protein in 6 M HCl at 110°C for 24 hours under vacuum. After hydrolysis, evaporate the HCl under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried hydrolysate in ultrapure water.
-
-
Derivatization Reaction:
-
To 100 µL of the amino acid sample in a reaction vial, add 100 µL of 0.5 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of the 5% FDNB solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 1 hour in the dark. The solution will turn a characteristic yellow.
-
-
Reaction Quenching and Extraction:
-
After incubation, cool the reaction vial to room temperature.
-
Acidify the reaction mixture to approximately pH 2 by adding 1 M HCl. This will protonate any unreacted amines and the carboxyl groups of the DNP-amino acids.
-
Extract the DNP-amino acids by adding 500 µL of ether or ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer containing the DNP-amino acids to a clean vial.
-
Repeat the extraction twice more, pooling the organic layers.
-
-
Sample Preparation for Analysis:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried DNP-amino acid residue in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis (e.g., 80:20 Methanol:Water).
-
Analysis of DNP-Amino Acids
Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for the separation and quantification of DNP-amino acids. The hydrophobic DNP group allows for excellent retention and separation on a C18 stationary phase.
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 5 mM Sodium Acetate buffer with 5% Tetrahydrofuran, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Methanol |
| Gradient | 0-5 min: 10% B; 5-35 min: 10-55% B; 35-45 min: 55-100% B; 45-50 min: 100% B; 50-60 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
Note: This is a general-purpose gradient. Optimization may be required depending on the specific amino acids of interest and the column used.
Quantitative Analysis via Spectrophotometry
For a rapid estimation of the total amount of derivatized amino acids, spectrophotometry can be employed. The DNP-amino acids exhibit a strong absorbance maximum around 360-395 nm in an acidic to neutral solution.
Procedure:
-
Following the derivatization and extraction protocol, reconstitute the dried DNP-amino acid sample in a known volume of ethanol or a suitable buffer.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the DNP-amino acid of interest.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar absorptivity (molar extinction coefficient) in M⁻¹cm⁻¹
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in M
-
Table of Spectrophotometric Properties of Selected DNP-Amino Acids:
| DNP-Amino Acid | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| DNP-Glycine | ~360 | ~1.7 x 10⁴ | Aqueous Bicarbonate |
| DNP-Alanine | ~360 | ~1.7 x 10⁴ | Aqueous Bicarbonate |
| DNP-Valine | ~360 | ~1.7 x 10⁴ | Aqueous Bicarbonate |
| DNP-Leucine | ~360 | ~1.7 x 10⁴ | Aqueous Bicarbonate |
| DNP-Proline | ~350 | ~1.6 x 10⁴ | Aqueous Bicarbonate |
| DNP-Phenylalanine | ~360 | ~1.8 x 10⁴ | Aqueous Bicarbonate |
Note: Molar absorptivity values can vary slightly with the solvent and pH. It is recommended to determine these values empirically using pure standards for the highest accuracy.
Experimental Workflow and Troubleshooting
Application Note: Quantitative Analysis of Primary and Secondary Amines via HPLC Pre-Column Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB)
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly within pharmaceutical and biological research. However, a significant challenge in the analysis of many critical analytes, such as amino acids, peptides, and certain drug molecules, is their lack of a suitable chromophore for UV-Vis detection, a common and robust detection method.[1] Pre-column derivatization addresses this limitation by covalently attaching a chromophoric tag to the analyte prior to chromatographic separation.[2][3][4] This application note provides a detailed protocol and scientific rationale for the use of 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent, for the pre-column derivatization of primary and secondary amines for quantitative analysis by HPLC.[5][6]
FDNB is a highly effective derivatizing agent for several key reasons. It reacts reliably with both primary and secondary amines under controlled conditions, forming stable dinitrophenyl (DNP) derivatives.[6][7] The resulting DNP-adducts possess a strong chromophore, the dinitrophenyl group, which exhibits a high molar absorptivity around 360 nm, enabling sensitive detection in the picomole range.[8][9] This method's robustness, straightforward reaction, and the stability of the derivatives make it a valuable tool for applications ranging from protein sequencing to pharmaceutical quality control.[5][10]
Principle of Derivatization: Nucleophilic Aromatic Substitution
The reaction between FDNB and an amine is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nitro groups (-NO2) on the benzene ring activate the fluorine atom for nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. This reaction proceeds under mildly alkaline conditions, which ensures that the amine is in its deprotonated, nucleophilic state. The reaction results in the formation of a stable, yellow-colored DNP-amine derivative and hydrogen fluoride.[9]
The stability of the resulting DNP-amino acid derivatives is a significant advantage, as they can withstand the conditions of acid hydrolysis used to break peptide bonds, which was famously utilized by Frederick Sanger in the first sequencing of insulin.[5][11]
Figure 1: Reaction mechanism of FDNB with a primary amine.
Experimental Protocol
This protocol provides a general framework for the derivatization of amino acids. Optimization may be required for other classes of amines.
I. Safety Precautions
1-Fluoro-2,4-dinitrobenzene is a potent allergen and is harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14] It is also a vesicant, meaning it can cause blistering.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Consult the Safety Data Sheet (SDS) before use.[12][13]
II. Reagents and Materials
-
1-Fluoro-2,4-dinitrobenzene (FDNB), HPLC derivatization grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl), concentrated
-
Amino acid standards
-
Sample containing the analyte of interest
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
III. Solution Preparation
-
Derivatization Buffer (0.5 M Sodium Bicarbonate, pH 9.0): Dissolve an appropriate amount of sodium bicarbonate in HPLC grade water to achieve a final concentration of 0.5 M. Adjust the pH to 9.0 with a small amount of NaOH if necessary.
-
FDNB Reagent (1% w/v in Acetonitrile): Accurately weigh 100 mg of FDNB and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.
-
Quenching Solution (1 M HCl): Carefully add concentrated HCl to HPLC grade water to a final concentration of 1 M.
-
Standard and Sample Solutions: Prepare stock solutions of amino acid standards in a suitable solvent (e.g., dilute HCl or water). Prepare the sample by dissolving it in the same solvent. The concentration should be adjusted to fall within the linear range of the assay.
IV. Derivatization Procedure
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of the 0.5 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of the 1% FDNB solution in acetonitrile.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 1 hour in the dark.[7] The elevated temperature facilitates the reaction, while protection from light prevents photodegradation of the DNP derivatives.
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 100 µL of 1 M HCl to neutralize the excess sodium bicarbonate and stop the derivatization process.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Figure 2: Overall experimental workflow for FDNB derivatization and HPLC analysis.
V. HPLC Conditions
The following are typical starting conditions for the separation of DNP-amino acids. Method optimization will be necessary for specific applications.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 5 mM Sodium Acetate/Tetrahydrofuran (95:5, v/v) |
| Mobile Phase B | Methanol/Water (80:20, v/v) |
| Gradient | 0 min: 10% B; 20 min: 20% B; 25 min: 50% B; 35 min: 55% B; 50 min: 100% B; 60 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 360 nm[9] |
| Injection Volume | 20 µL |
Table 1: Recommended HPLC Parameters.
Method Validation and Considerations
For use in regulated environments, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked matrices.
-
Linearity: The method should be linear over a defined concentration range. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.999.[15][16]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples, with acceptance criteria often between 93.3% and 109.4%.[15]
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be below 4-5%.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[15][16]
Causality Behind Experimental Choices:
-
pH 9.0 Buffer: This mildly alkaline condition is crucial for deprotonating the primary or secondary amine, rendering it nucleophilic and capable of attacking the electron-deficient aromatic ring of FDNB.
-
Acetonitrile as Solvent for FDNB: Acetonitrile is a polar aprotic solvent that readily dissolves FDNB and is miscible with the aqueous buffer, providing a suitable reaction medium.
-
60°C Incubation: The increased temperature accelerates the rate of the nucleophilic aromatic substitution, ensuring the reaction goes to completion within a reasonable timeframe.
-
Protection from Light: Dinitrophenyl derivatives can be susceptible to photodegradation. Conducting the incubation in the dark and using amber vials helps to ensure the stability of the derivatives and the accuracy of the quantification.
-
HCl Quenching: The addition of a strong acid neutralizes the basic buffer, effectively stopping the derivatization reaction by protonating any remaining free amines. This ensures that the composition of the sample at the time of analysis is fixed.
-
Reversed-Phase HPLC: The DNP derivatives are significantly more hydrophobic than their underivatized precursors. This increased hydrophobicity makes them well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase.
Applications and Limitations
Applications:
-
Amino Acid Analysis: A primary application for FDNB derivatization is the quantitative analysis of amino acids in protein hydrolysates, cell culture media, and biological fluids.[2][3][17]
-
Protein Sequencing: Historically, FDNB was instrumental in N-terminal amino acid identification in proteins.[5][11][18]
-
Pharmaceutical Analysis: This method can be used to quantify drugs containing primary or secondary amine functional groups, such as gabapentin and memantine.
-
Food Science: Determination of the amino acid profile in food and feed to assess nutritional quality.[1][19]
Limitations:
-
Reaction with Other Nucleophiles: Besides primary and secondary amines, FDNB can also react with other nucleophilic groups such as the thiol group of cysteine and the phenolic hydroxyl group of tyrosine. This can lead to multiple derivatives and complicate the resulting chromatogram.[18]
-
Destructive to Peptide/Protein: When used for N-terminal analysis, the subsequent acid hydrolysis step required to release the DNP-amino acid destroys the rest of the peptide or protein chain, preventing further sequencing of the same sample.[18]
-
Safety Concerns: FDNB is a hazardous chemical and requires careful handling.[12][14]
Conclusion
Pre-column derivatization with 1-Fluoro-2,4-dinitrobenzene is a robust and reliable method for the quantitative analysis of primary and secondary amines by HPLC-UV. The formation of stable, strongly absorbing DNP derivatives allows for sensitive detection of analytes that would otherwise be challenging to measure. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively implement this technique for a wide range of applications in pharmaceutical, biological, and chemical analysis.
References
- Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-59745-389-7_1]
- Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-59745-389-7_1]
- Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology. [URL: https://link.springer.com/protocol/10.1007/978-1-59745-389-7_1]
- A protocol for reacting amino acids with Sanger's reagent 1 under... ResearchGate. [URL: https://www.researchgate.net/figure/A-protocol-for-reacting-amino-acids-with-Sangers-reagent-1-under-controlled-comparable_fig1_273132204]
- DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [URL: https://www.gbiosciences.com/products/dnfb-sangers-reagent]
- 1-FLUORO-2,4-DINITRO BENZENE CAS No 70-34-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2968_msds.pdf]
- material safety data sheet - 1-fluoro-2,4 dinitrobenzene 98% ar. OXFORD LAB FINE CHEM LLP. [URL: https://www.oxfordlabchem.com/msds/1-FLUORO-2,4-DINITROBENZENE-98-AR-Sangers-Reagent-MSDS-CAS-70-34-8.pdf]
- 1-Fluoro-2,4-dinitrobenzene for HPLC derivatization, LiChropur™. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/supelco/10384]
- Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [URL: https://www.researchgate.net/publication/19342129_Amino_Acid_Analysis_by_Precolumn_Derivatization_with_1-Fluoro-24-Dinitrophenyl-5-L-Alanine_Amide_Marfey's_Reagent]
- 1-Fluoro-2,4-dinitrobenzene, ≥99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d1529]
- How does Sanger's reagent work? Quora. [URL: https://www.quora.com/How-does-Sangers-reagent-work]
- 1-Fluoro-2,4-dinitrobenzene. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Fluoro-2,4-dinitrobenzene]
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics. [URL: https://www.creative-proteomics.
- Material Safety Data Sheet - 2,4-Dinitrofluorobenzene. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28502.htm]
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3492633/]
- How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012).
- Peptide and Protein Analysis.
- Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [URL: https://www.researchgate.net/publication/19342129_Amino_Acid_Analysis_by_High-Performance_Liquid_Chromatography_after_Derivatization_with_1-Fluoro-24-Dinitrophenyl-5-L-Alanine_Amide_Marfey's_Reagent]
- Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Amino-acid-analysis-by-high-performance-liquid-with-Kochhar-Christen/13217d8e2a392a9b34a6c8e32c86e0c0571f547c]
- 1-Fluoro-2,4-dinitrobenzene for HPLC derivatization, LiChropur™. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Reaction mechanism on derivatization of an amino acid with DNFB. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-mechanism-on-derivatization-of-an-amino-acid-with-DNFB-I-amino-acid-II-DNFB_fig1_335017267]
- Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society. [URL: https://www.shd.org.rs/JSCS/Vol77-No6/10-JSC-0912-Popovic.pdf]
- Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15150828/]
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [URL: https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_35__fr-2021-569.pdf]
- Mechanism Based Design of Amine Fluorogenic Derivatization Reagents: Proof of Concept, Physical–Chemical Characterization and Initial Analytical Derivatization Protocols. ResearchGate. [URL: https://www.researchgate.
- Probable reaction mechanism of primary amines with DNFB reagent. ResearchGate. [URL: https://www.researchgate.net/figure/Probable-reaction-mechanism-of-primary-amines-with-DNFB-reagent_fig1_349830509]
- 2,4-Dinitrofluorobenzene. Multichem Exports. [URL: https://www.multichemexports.com/product/2-4-dinitrofluorobenzene/]
- Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. CORE. [URL: https://core.ac.uk/download/pdf/82540995.pdf]
- Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [URL: https://www.researchgate.
- Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
- Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36612711/]
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- 19. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
Accelerated Derivatization of Amino Acids Using a Microwave-Assisted Approach with Fluoronitro-Aromatic Reagents for Rapid HPLC Analysis
Application Note: AN-2026-01
Audience: Researchers, scientists, and drug development professionals.
Introduction & Significance
Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research, critical for protein quantitation, nutritional analysis, cell culture media monitoring, and biomarker discovery. A significant challenge in analyzing amino acids by reverse-phase high-performance liquid chromatography (RP-HPLC) is their inherent low hydrophobicity and lack of a strong chromophore or fluorophore. Consequently, pre-column derivatization is a mandatory step to append a chemical tag that enhances chromatographic retention and enables sensitive detection.
Conventional derivatization methods often require lengthy incubation times at elevated temperatures, ranging from 30 minutes to several hours, creating a bottleneck in high-throughput workflows[1][2]. This application note details a robust, validated protocol for the ultra-fast derivatization of amino acids using a fluoronitro-aromatic reagent, specifically a 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) analog, assisted by microwave energy. Microwave-assisted organic synthesis (MAOS) offers substantial advantages, including dramatic reaction acceleration, improved yields, and enhanced reproducibility due to rapid, uniform heating of the reaction mixture[3][4][5].
This protocol focuses on the use of reagents like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a well-characterized FNBT analog, which reacts efficiently with primary and secondary amines to yield highly stable, fluorescent products suitable for sensitive detection[6][7][8]. By leveraging microwave assistance, the derivatization time can be reduced from over an hour to mere minutes, significantly improving sample throughput without compromising analytical quality[9].
Principle and Mechanism
The Derivatization Reaction
The derivatization of amino acids with fluoronitro-aromatic reagents like NBD-F or FNBT proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The primary or secondary amine of the amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon atom bonded to the fluorine. The reaction is facilitated by an alkaline pH (typically pH 9-10), which deprotonates the amino group, thereby increasing its nucleophilicity. The highly electronegative nitro and benzoxadiazole groups stabilize the negative charge of the Meisenheimer complex intermediate, driving the reaction forward to displace the fluoride ion.
Figure 1: Conceptual diagram of the Nucleophilic Aromatic Substitution (SNAr) reaction.
The resulting NBD-amino acid derivative is highly fluorescent, with excitation typically around 470 nm and emission at 530-550 nm, allowing for very sensitive detection limits, often in the low femtomole range[8][10].
The Role of Microwave Energy
Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules within the reaction mixture, such as water and the amino acids themselves, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the solution[4][5]. This is fundamentally different from conventional heating, where heat is transferred slowly from an external source.
The key advantages of microwave heating in this application are:
-
Reaction Acceleration: The high temperatures reached in seconds dramatically shorten reaction times from ~60 minutes to as little as 1-5 minutes[9].
-
Improved Yields & Purity: The rapid heating minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures[4].
-
Enhanced Reproducibility: Precise computer control over temperature and power in modern microwave reactors ensures highly reproducible derivatization conditions from sample to sample[4].
Materials, Reagents & Instrumentation
Materials and Reagents
-
Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 M HCl)
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) or 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade (18.2 MΩ·cm)
-
Microwave reaction vials (e.g., 10 mL) with caps
-
Syringe filters (0.22 µm, PTFE or Nylon)
Instrumentation
-
Microwave Reactor: A dedicated laboratory microwave synthesis system (e.g., CEM, Anton Paar, Biotage) equipped with temperature and pressure sensors is required. Domestic microwave ovens must not be used due to lack of temperature control and safety features.
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a fluorescence (FLD) or UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Detailed Experimental Protocols
Reagent Preparation
-
Borate Buffer (200 mM, pH 9.5): Dissolve boric acid in HPLC-grade water to a concentration of 200 mM. Adjust the pH to 9.5 using a concentrated NaOH solution.
-
Derivatizing Reagent (10 mM FNBT or NBD-F): Dissolve the appropriate amount of the reagent in acetonitrile to make a 10 mM stock solution. Prepare this solution fresh daily and protect it from light[6].
Microwave-Assisted Derivatization Protocol
This protocol is designed for a single sample and should be scaled as needed.
-
Aliquot Sample: In a 10 mL microwave reaction vial, add 100 µL of your amino acid standard or sample solution.
-
Add Buffer: Add 2.0 mL of 200 mM Borate Buffer (pH 9.5). Vortex briefly to mix.
-
Add Derivatizing Reagent: Add 1.0 mL of the 10 mM FNBT/NBD-F solution in acetonitrile. The final mixture will have an alkaline pH and contain the necessary organic co-solvent[9].
-
Seal Vial: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Program the reactor with the following conditions:
-
Temperature: 120 °C
-
Ramp Time: 1 minute
-
Hold Time: 3 minutes
-
Power: 100 W (or use variable power to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) using the instrument's forced air cooling system.
-
Neutralization & Dilution: Open the vial and add 100 µL of 1.0 M HCl to stop the reaction. Dilute the sample as needed with the initial mobile phase (e.g., 90:10 Water:ACN) for HPLC analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
HPLC Analysis Protocol
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection (NBD-F): Fluorescence Detector (FLD): λex = 470 nm, λem = 540 nm[8][10].
-
Detection (FNBT): UV-Vis Detector: 340 nm.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 25.0 | 50 |
| 26.0 | 95 |
| 28.0 | 95 |
| 28.1 | 10 |
| 35.0 | 10 |
Workflow Visualization and Data
Figure 2: Complete experimental workflow from sample preparation to data analysis.
Expected Results & Performance
This microwave-assisted method provides a significant reduction in derivatization time compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | 60 - 90 minutes[9] | 3 - 5 minutes [9] |
| Temperature | 60 - 80 °C[6][7] | 100 - 120 °C |
| Throughput | Low to Medium | High |
| Reproducibility | Good | Excellent |
| Relative Yield | Good | Excellent |
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, a validation process should be performed according to established guidelines. Key parameters to assess include:
-
Specificity: Confirmed by comparing the retention times of peaks in a sample to those of a known amino acid standard mixture. Differences should be minimal (<1-2%)[11].
-
Linearity: Analyze a dilution series of the amino acid standard (e.g., 20-500 pmol/µL) to establish a linear range with a correlation coefficient (r²) of >0.999[10][11].
-
Accuracy & Precision: Accuracy is determined by the recovery of spiked, known amounts of amino acids from a sample matrix. Precision (repeatability) is assessed by performing multiple derivatizations of the same sample, with a relative standard deviation (RSD) of <5% being acceptable[12][13].
-
Limit of Detection (LOD) & Quantification (LOQ): Determined by analyzing progressively more dilute standards to find the lowest detectable and reliably quantifiable concentrations[13]. For NBD-derivatives, LODs are typically in the low femtomole range[10][14].
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | Incorrect pH (too low); Degraded derivatizing reagent; Insufficient reaction time/temp. | Verify buffer pH is 9.5; Prepare fresh NBD-F/FNBT solution daily and protect from light; Ensure microwave program ran correctly. |
| High Background Signal | Hydrolysis of NBD-F/FNBT reagent at high pH; Contaminated reagents/solvents. | Ensure the reaction is properly terminated by acidification with HCl[15]; Use fresh, HPLC-grade solvents. |
| Poor Peak Shape | Sample overload; Particulates in sample; Mismatch between sample solvent and mobile phase. | Dilute sample before injection; Ensure sample is filtered through a 0.22 µm filter; Dilute final sample in initial mobile phase. |
| Shifting Retention Times | Inconsistent column temperature; Mobile phase degradation; Column aging. | Use a column thermostat (e.g., 40 °C); Prepare fresh mobile phase daily; Replace column if pressure increases or peak shape degrades. |
References
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH). [Link]
- Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatiz
- Validation of an HPLC method for the determination of amino acids in feed. Semantic Scholar. [Link]
- Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. PubMed. [Link]
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole as a Fluorogenic Labeling Reagent for the in Vivo Analysis of Amino Acid Neurotransmitters.
- Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]
- Derivatization scheme for amino acids with NBD-F.
- (PDF) Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis.
- A fully automated amino acid analyzer using NBD-F as a ?uorescent derivatization reagent.
- A fully automated amino acid analyzer using NBD-F as a fluorescent derivatiz
- Application of NBD-F for the determination of amines, amino acids and...
- 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. [Link]
- 4-Fluoro-7-nitrobenzofurazan - Wikipedia. Wikipedia. [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Validation of an HPLC method for the determination of amino acids in feed.
- Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. National Institutes of Health (NIH). [Link]
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
- What are the advantages of using a microwave in green synthesis? Quora. [Link]
- Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F).
- Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column. PubMed. [Link]
- Microwave Digestion and On-line Pre-Column Derivatization UHPLC Method for Analysis of Total Amino Acids in Feed. Shimadzu. [Link]
- Microwave Digestion and On-line Pre-Column Derivatization UHPLC Method for Analysis of Total Amino Acids in Feed. Shimadzu. [Link]
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Application Notes: The Strategic Utility of 1-Fluoro-2-nitrobenzene in Advanced Agrochemical Synthesis
Introduction: The Architectonics of a Privileged Building Block
In the landscape of modern agrochemical discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1] Within the arsenal of fluorinated synthons, 1-Fluoro-2-nitrobenzene (FNB) emerges as a particularly valuable intermediate.[3][4] Its chemical architecture, featuring a fluorine atom activated by a proximate, strongly electron-withdrawing nitro group, renders it an exceptionally versatile precursor for constructing a diverse array of herbicides, fungicides, and insecticides.[3][5]
This guide provides an in-depth exploration of FNB's applications in agrochemical synthesis. We will dissect its core reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its role in the synthesis of complex active ingredients. The causality behind experimental choices is emphasized throughout, providing researchers with not just a methodology, but a framework for rational design.
Pillar 1: Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is primarily dictated by two key transformations: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro moiety.
Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction
The presence of the nitro group at the ortho position to the fluorine atom dramatically activates the aromatic ring toward nucleophilic attack.[3][5] This activation is a classic example of resonance stabilization of the reaction intermediate. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
Causality of Reactivity:
-
Activation: The powerful electron-withdrawing nitro group delocalizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the initial nucleophilic attack.
-
Leaving Group: Fluorine, being highly electronegative, is an excellent leaving group in this context, facilitating the final elimination step to restore aromaticity.
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Fluoro-2-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 1-Fluoro-2-nitrobenzene in Heterocyclic Chemistry
This compound stands as a cornerstone electrophilic building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its utility stems from the powerful electron-withdrawing nature of the ortho-nitro group, which significantly activates the C-F bond towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile and often regioselective introduction of various nucleophiles, paving the way for subsequent intramolecular cyclization reactions to form fused heterocyclic systems. Many of these resulting scaffolds, such as benzimidazoles, quinoxalines, and phenothiazines, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles, offering field-tested protocols and critical insights to empower researchers in their synthetic endeavors.
PART 1: The Mechanistic Foundation - Nucleophilic Aromatic Substitution (SNAr)
The synthetic strategies detailed herein are predominantly reliant on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
The SNAr reaction is a two-step addition-elimination process.[5][6][7]
-
Addition Step: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8] The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.[6][9] The ortho position of the nitro group provides a strong stabilizing effect through resonance.
-
Elimination Step: The fluoride ion, a good leaving group, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[5]
The efficiency of the SNAr reaction is governed by three key factors:
-
The strength of the electron-withdrawing group: The ortho-nitro group in this compound is highly effective at activating the ring.
-
The nature of the leaving group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
The nucleophilicity of the attacking species: Stronger nucleophiles generally lead to faster reaction rates.
PART 2: Synthetic Applications & Protocols
This section details the synthesis of several important classes of heterocyclic compounds starting from this compound. Each protocol is designed to be a self-validating system, with clear steps and rationale.
Synthesis of N-Aryl-2-nitroanilines: The Gateway Intermediate
The initial SNAr reaction between this compound and an aromatic amine (aniline derivative) is the entry point to a multitude of heterocyclic systems. The resulting N-aryl-2-nitroaniline is a stable, versatile intermediate.
Diagram: General Workflow for Heterocycle Synthesis
Caption: Generalized workflow for synthesizing heterocycles from this compound.
Protocol: Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties.[10][11][12] This protocol involves a one-pot reductive cyclization.
Reaction Scheme:
-
SNAr Reaction: this compound reacts with an amine to form an N-substituted-2-nitroaniline.
-
Reduction: The nitro group is reduced to an amino group in situ.
-
Cyclization: The resulting diamine condenses with an aldehyde or carboxylic acid derivative to form the benzimidazole ring.
Detailed Protocol: A one-pot synthesis of N-substituted benzimidazoles can be achieved from this compound and various arylamines, followed by a copper-catalyzed oxidation and cyclization.[10] A more general approach involves the reduction of the intermediate 2-nitroamine.[13]
Step-by-Step Protocol (Illustrative Example):
-
Step 1: Synthesis of the N-Aryl-2-nitroaniline Intermediate.
-
To a solution of this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent like DMSO or DMF, add a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, pour it into ice water, and collect the precipitated solid by filtration. Wash with water and dry to obtain the N-substituted-2-nitroaniline intermediate.
-
-
Step 2: Reductive Cyclization.
-
Suspend the N-substituted-2-nitroaniline (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol.
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄, 3.0 eq) in water, to the mixture.
-
Reflux the reaction for 4-6 hours, monitoring by TLC.[12]
-
Cool the reaction to room temperature. The product often precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water | A common, effective solvent system for this type of reductive cyclization.[12] |
| Reducing Agent | Sodium Dithionite | A mild and effective reagent for the reduction of the nitro group in the presence of other functional groups.[12] |
| Temperature | Reflux (approx. 80°C) | Provides sufficient energy for both the reduction and subsequent cyclization/dehydration. |
| Typical Yield | 60-90% | Varies depending on the specific substrates used. |
Protocol: Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocycles found in many biologically active compounds.[14][15][16][17][18] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The required o-phenylenediamine can be prepared from this compound.
Reaction Scheme:
-
SNAr Reaction: this compound reacts with ammonia or an amine.
-
Reduction: The resulting 2-nitroaniline is reduced to o-phenylenediamine.
-
Condensation: The diamine is condensed with a 1,2-dicarbonyl compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of o-Phenylenediamine derivative.
-
React this compound with an appropriate amine via the SNAr protocol described in 2.2, Step 1.
-
Reduce the resulting 2-nitroaniline derivative. A common method is using tin (Sn) or iron (Fe) powder in the presence of concentrated hydrochloric acid (HCl).[19] The mixture is typically heated under reflux.
-
After reduction, the acidic mixture is neutralized with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free diamine.
-
The diamine is then extracted with an organic solvent and purified.
-
-
Step 2: Synthesis of the Quinoxaline.
-
Dissolve the o-phenylenediamine derivative (1.0 eq) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq) to the solution.
-
The reaction is often spontaneous at room temperature or may require gentle heating.[14]
-
The product typically precipitates from the reaction mixture upon completion and can be isolated by filtration.
-
Diagram: Quinoxaline Synthesis Pathway
Caption: Key steps in the synthesis of quinoxalines.
Protocol: Synthesis of Phenothiazines
Phenothiazines are tricyclic heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic agents.[20][21][22] The key step is the reaction of an N-aryl-2-nitroaniline intermediate with a sulfur source or the reaction of this compound with a 2-aminothiophenol.
Reaction Scheme (via 2-aminothiophenol):
-
SNAr Reaction: this compound reacts with a 2-aminothiophenol derivative. The thiolate is a more potent nucleophile than the amine and will react preferentially.
-
Reduction and Cyclization: The nitro group is reduced, and the resulting amine undergoes intramolecular cyclization to form the phenothiazine core.
Step-by-Step Protocol:
-
Step 1: Condensation.
-
In a reaction vessel, dissolve the 2-aminothiophenol derivative (1.0 eq) and this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol.
-
Heat the mixture, typically to 100-150 °C, until the reaction is complete (monitored by TLC).
-
Isolate the intermediate 2-amino-2'-nitrodiphenyl sulfide.
-
-
Step 2: Reductive Cyclization.
-
A variety of methods can be used for the cyclization of the intermediate. A common approach involves reductive cyclization using reagents like tin(II) chloride or by catalytic hydrogenation, which reduces the nitro group and facilitates the ring closure.[23][24]
-
Alternatively, base-promoted cyclization of related nitrosoaniline intermediates can form phenazines and their N-oxides.[25][[“]][27]
-
| Parameter | Condition | Rationale |
| Nucleophile | 2-Aminothiophenol | Provides both the sulfur and second aromatic ring needed for the tricyclic system. |
| Base | K₂CO₃ or NaH | Deprotonates the thiol, creating a potent thiolate nucleophile for the SNAr reaction. |
| Cyclization | Reductive methods | The reduction of the nitro group is necessary to generate the amine that will participate in the final ring-closing step. |
| Typical Yield | 40-75% | Can be variable and highly dependent on the specific substrates and cyclization conditions. |
PART 3: Safety, Handling, and Data
Safety and Handling of this compound
This compound is a toxic and hazardous chemical that must be handled with appropriate precautions.[28][29][30][31]
-
Toxicity: It is toxic if swallowed and can be fatal in contact with skin.[29][31] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[30]
-
Handling: Avoid contact with skin, eyes, and clothing.[28] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[28] Keep it locked up or in an area accessible only to qualified personnel.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Summary of Synthetic Applications
| Starting Material | Reagent(s) | Key Intermediate | Final Heterocycle | Relevance |
| This compound | Primary Amine, Aldehyde, Na₂S₂O₄ | N-Aryl-2-nitroaniline | Benzimidazole | Antimicrobial, Anticancer[10][32] |
| This compound | Amine, Fe/HCl, 1,2-Diketone | o-Phenylenediamine | Quinoxaline | Antiviral, Kinase Inhibitors[17] |
| This compound | 2-Aminothiophenol, Base, Reducing Agent | 2-Amino-2'-nitrodiphenyl sulfide | Phenothiazine | Antipsychotic, CNS agents[20] |
| This compound | 2-Amino-benzophenone | N-(2-benzoylphenyl)-2-nitroaniline | Benzodiazepine | Anxiolytic, Hypnotic[33][34][35][36][37] |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. The SNAr reaction provides a reliable and predictable method for introducing complexity, which is then harnessed through subsequent reduction and cyclization steps. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore and expand upon the rich chemistry of this valuable building block, enabling the discovery and development of novel therapeutic agents.
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Application Notes and Protocols for the Reaction of 1-Fluoro-2-nitrobenzene with Primary and Secondary Amines
Introduction
The reaction of 1-fluoro-2-nitrobenzene with primary and secondary amines is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This reaction, a classic example of Nucleophilic Aromatic Substitution (SNAr), allows for the facile and predictable formation of carbon-nitrogen bonds, yielding a diverse array of N-substituted 2-nitroaniline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials.[1]
The unique reactivity of this compound is conferred by the interplay of its substituents. The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, activates the aromatic ring towards nucleophilic attack.[1][2] Concurrently, the high electronegativity of the fluorine atom makes it an excellent leaving group in the context of the SNAr mechanism. This combination of features results in a highly efficient and regioselective reaction.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the underlying principles, practical considerations, and step-by-step protocols for the reaction of this compound with both primary and secondary amines.
Theoretical Background and Mechanistic Insights
The reaction proceeds via a two-step addition-elimination SNAr mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[2]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the fluoride ion, a facile process due to its high electronegativity and ability to accommodate a negative charge. This step is typically fast and irreversible.
Key Factors Influencing Reactivity:
-
The Role of the Nitro Group: The presence of the electron-withdrawing nitro group ortho to the leaving group is critical for the reaction to proceed efficiently. It activates the ring towards nucleophilic attack and stabilizes the Meisenheimer intermediate through resonance.[1][2]
-
The Nature of the Leaving Group: Fluorine is an exceptional leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens like chlorine or bromine. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Amine Nucleophilicity and Steric Hindrance: The nucleophilicity of the amine plays a significant role in the reaction rate. Generally, more basic amines are more nucleophilic. However, steric hindrance around the nitrogen atom can impede its approach to the aromatic ring, potentially slowing the reaction. While secondary amines are often more basic than primary amines, their increased steric bulk can sometimes lead to slower reaction rates, depending on the specific substrates.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed for SNAr reactions.[2] These solvents can effectively solvate the cationic species without strongly solvating the amine nucleophile, thus enhancing its reactivity.
-
The Role of a Base: In reactions with primary and secondary amines, a base is often added to neutralize the hydrofluoric acid (HF) generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2] In some cases, a second equivalent of the reacting amine can also act as the base. The presence of a base is crucial to prevent the protonation of the amine nucleophile, which would render it unreactive.
Visualizing the Reaction Pathway and Experimental Workflow
Experimental Protocols
Safety Precautions: this compound is a toxic and hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Protocol 1: Reaction with a Primary Amine (n-Butylamine)
This protocol describes the synthesis of N-butyl-2-nitroaniline.
Materials:
-
This compound
-
n-Butylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Amine: While stirring the mixture, add n-butylamine (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-butyl-2-nitroaniline as a yellow-orange solid.
Protocol 2: Reaction with a Secondary Amine (Piperidine)
This protocol details the synthesis of 1-(2-nitrophenyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Amine: With vigorous stirring, add piperidine (1.2 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 3-5 hours.
-
Monitoring: Follow the reaction's progress by TLC until the this compound spot is no longer visible.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 1-(2-nitrophenyl)piperidine as a solid.
Data Presentation and Characterization
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-substituted 2-nitroanilines from this compound.
| Amine | Product | Typical Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| n-Butylamine | N-Butyl-2-nitroaniline | DMF | K₂CO₃ | 80 | 4-6 | 85-95 |
| Piperidine | 1-(2-Nitrophenyl)piperidine | Acetonitrile | K₂CO₃ | Reflux | 3-5 | 90-98 |
Characterization Data for N-Butyl-2-nitroaniline:
-
Appearance: Yellow-orange solid
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
Molecular Weight: 194.23 g/mol
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.18 (dd, J=8.6, 1.6 Hz, 1H), 7.40-7.34 (m, 1H), 6.78 (d, J=8.7 Hz, 1H), 6.62-6.57 (m, 1H), 3.28 (q, J=7.0 Hz, 2H), 1.72-1.64 (m, 2H), 1.52-1.43 (m, 2H), 0.99 (t, J=7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 146.1, 136.2, 132.0, 126.9, 115.3, 114.1, 43.2, 31.1, 20.3, 13.8.
-
MS (ESI): m/z 195.1 [M+H]⁺.
Characterization Data for 1-(2-Nitrophenyl)piperidine:
-
Appearance: Yellow solid
-
Molecular Formula: C₁₁H₁₄N₂O₂
-
Molecular Weight: 206.24 g/mol [3]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.78 (dd, J=8.1, 1.6 Hz, 1H), 7.48 (ddd, J=8.7, 7.3, 1.6 Hz, 1H), 7.15 (dd, J=8.4, 1.2 Hz, 1H), 7.07 (td, J=7.7, 1.2 Hz, 1H), 3.08-3.04 (m, 4H), 1.78-1.72 (m, 4H), 1.65-1.59 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 148.6, 143.9, 133.4, 126.2, 125.0, 120.3, 53.6, 26.2, 24.1.
-
MS (ESI): m/z 207.1 [M+H]⁺.
Conclusion
The SNAr reaction of this compound with primary and secondary amines is a robust and versatile method for the synthesis of N-substituted 2-nitroanilines. The protocols outlined in this guide, coupled with an understanding of the underlying mechanistic principles, provide a solid foundation for the successful application of this important transformation in a research and development setting. The high efficiency, regioselectivity, and broad applicability of this reaction ensure its continued importance in the construction of complex molecular architectures.
References
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- Paradisi, C., & Scorrano, G. (n.d.). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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- PubChem. (n.d.). 1-(2-Nitrophenyl)piperidine.
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- UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
- ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
- DergiPark. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]
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- Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
- ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with....
- Wikipedia. (n.d.). 2-Nitroaniline.
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- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
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- Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p.... [Link]
- ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
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Application Notes & Protocols for 1-Fluoro-2-nitrobenzene: A Guide to Safe Laboratory Handling and Disposal
Abstract
1-Fluoro-2-nitrobenzene is a key aromatic building block in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its utility is derived from the activating effect of the nitro group on the fluorine atom, facilitating nucleophilic aromatic substitution. However, this reactivity also underpins its significant toxicological and environmental hazards. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. The protocols herein are designed to foster a self-validating system of safety, grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials in use. This compound is a hazardous substance that requires stringent control measures.
Physicochemical and Toxicological Profile
A summary of the key properties and hazards of this compound is presented below. This information is critical for conducting a comprehensive risk assessment prior to any experimental work.
| Property | Value | Reference(s) |
| CAS Number | 1493-27-2 | [1][2] |
| Molecular Formula | C₆H₄FNO₂ | [3] |
| Molecular Weight | 141.10 g/mol | [3][4] |
| Appearance | Clear yellow liquid | [2][4] |
| Melting Point | -9 to -6 °C | [2] |
| Boiling Point | 116 °C at 22 mmHg | [5] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [2] |
| Density | 1.338 g/mL at 25 °C | [2][5] |
| Vapor Pressure | 0.29 mmHg at 25 °C | [4] |
Toxicological Summary:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][4][6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4][6]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
The toxicity of nitroaromatic compounds is often linked to their metabolic reduction in vivo, which can lead to the formation of reactive intermediates that bind to macromolecules, including DNA.[7] This mechanism underlies the potential for long-term health effects.
Engineering Controls, Personal Protective Equipment, and Administrative Controls
A multi-tiered approach is essential for mitigating the risks associated with this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and robust administrative protocols.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is the primary defense against inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment.
-
Hand Protection: Wear nitrile or neoprene gloves. Given that this compound is harmful in contact with skin, double-gloving is recommended, especially for prolonged procedures. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[8][9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[8][9]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.
-
Respiratory Protection: In situations where engineering controls may be insufficient or during the cleanup of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[10]
Caption: Waste segregation protocol for this compound.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinseate as halogenated liquid waste.
-
Washing: Wash the rinsed glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Final Disposal
All hazardous waste containers must be kept closed when not in use and stored in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety department in accordance with all local, state, and federal regulations. [9][11][12]
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- Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.[Link]
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- University of Wisconsin-Milwaukee.
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- P2 InfoHouse.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
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Application Notes & Protocols for Reactions Involving o-Fluoronitrobenzene
Preamble: The Strategic Utility of o-Fluoronitrobenzene
o-Fluoronitrobenzene is a cornerstone reagent in modern organic synthesis, valued for its predictable reactivity and versatility. Its chemical personality is dominated by an aromatic ring rendered electron-deficient by a strongly deactivating nitro group (-NO₂), and activated towards nucleophilic attack by the highly electronegative fluorine atom. This unique electronic arrangement makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, a pathway central to the synthesis of a multitude of high-value compounds in the pharmaceutical, agrochemical, and materials science sectors.[1]
This guide provides an in-depth exploration of the experimental landscape of o-fluoronitrobenzene. It moves beyond mere procedural lists to elucidate the underlying chemical principles, ensuring that researchers can not only replicate protocols but also intelligently adapt them for novel applications. Every recommendation and procedural step is grounded in established chemical theory and validated safety practices to foster a productive and secure research environment.
PART 1: Foundational Knowledge & Safety Mandates
Physicochemical Profile & Reactivity Overview
o-Fluoronitrobenzene (CAS No: 1493-27-2) is a nitrobenzene derivative where the fluorine and nitro groups are positioned ortho to each other on the benzene ring.[2] This specific arrangement is crucial to its reactivity. The potent electron-withdrawing nature of the nitro group, through both inductive and resonance effects, polarizes the C-F bond and significantly lowers the electron density of the aromatic ring, particularly at the carbon atom bearing the fluorine. This profound electrophilicity is the driving force for its participation in SNAr reactions.
The fluorine atom, despite being the most electronegative element, is an excellent leaving group in this context. This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack to form a stabilized anionic intermediate (the Meisenheimer complex), not the subsequent departure of the leaving group.[3][4] The high electronegativity of fluorine powerfully stabilizes this intermediate, thereby lowering the activation energy of the reaction and accelerating the rate of substitution compared to its chloro-, bromo-, and iodo- counterparts.[3][5]
Table 1: Key Physicochemical Properties of o-Fluoronitrobenzene
| Property | Value | Source |
| CAS Number | 1493-27-2 | [2] |
| Molecular Formula | C₆H₄FNO₂ | [2] |
| Molecular Weight | 141.10 g/mol | [2] |
| Appearance | Yellow liquid | [6] |
| Boiling Point | ~214-215 °C | [7] |
| Density | ~1.33 g/cm³ |
The Imperative of Safety: Handling & Hazard Mitigation
o-Fluoronitrobenzene is a hazardous chemical that demands rigorous safety protocols. It is toxic if swallowed, fatal in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[7][8]
Table 2: Summary of Hazards and Required Precautions
| Hazard Category | Description & GHS H-Statement | Mandatory Precautionary Actions (P-Statements) |
| Acute Toxicity (Oral, Dermal) | H301/H311: Toxic if swallowed or in contact with skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7][8] |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe mist or vapors. P314: Get medical advice/attention if you feel unwell.[8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | P262: Do not get in eyes, on skin, or on clothing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Core Safety Directives:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7] An eyewash station and safety shower must be immediately accessible.[9]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles or a face shield at all times.[7][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials like strong oxidizing agents and bases.[9][10] Store locked up.[11]
-
Waste Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
PART 2: The Chemistry of Activation: SNAr Mechanism & Workflow
The SNAr Reaction Mechanism
The reaction of o-fluoronitrobenzene with a nucleophile (Nu⁻) is a classic example of the SNAr mechanism. This is a two-step addition-elimination process.
-
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom attached to the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization is what makes the reaction feasible.
-
Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a competent leaving group in this activated system.
The overall workflow for conducting such a reaction is systematic, emphasizing control over reaction parameters to ensure safety, efficiency, and reproducibility.
Visualizing the SNAr Mechanism and Workflow
The following diagrams illustrate the chemical transformation and the logical flow of a typical experimental procedure.
Caption: General Experimental Workflow for SNAr Reactions.
PART 3: Validated Experimental Protocols
The following protocols are generalized frameworks for the reaction of o-fluoronitrobenzene with common classes of nucleophiles. Causality: The choice of solvent, base, and temperature is critical. Aprotic polar solvents (e.g., DMF, DMSO, THF) are preferred as they solvate the cation of the base but not the nucleophile, enhancing its nucleophilicity. The base is required to deprotonate protic nucleophiles (e.g., amines, alcohols, thiols), generating the more potent anionic nucleophile.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Diethylamine)
This protocol describes the synthesis of N,N-diethyl-2-nitroaniline.
Materials:
-
o-Fluoronitrobenzene (1.0 eq)
-
Diethylamine (1.2 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-fluoronitrobenzene (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the slow, dropwise addition of diethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines require heating.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 2-nitroanisole.
Materials:
-
o-Fluoronitrobenzene (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.1 - 1.2 eq), or Sodium Hydride (NaH) and Methanol
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.
-
Nucleophile Generation (if using NaH): If starting with methanol, add sodium hydride (NaH, 1.2 eq) portion-wise to the solvent at 0 °C. Stir for 30 minutes at room temperature to allow for the complete formation of sodium methoxide. If using commercial NaOMe, proceed to the next step.
-
Reagent Addition: Dissolve the o-fluoronitrobenzene (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as determined by TLC analysis.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
References
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Application Notes and Protocols: The Use of 1-Fluoro-2-nitrobenzene in Bioprotection Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Fluoro-2-nitrobenzene (FNb) in bioprotection research. FNb, and its more commonly known analogue 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent), are pivotal tools for the labeling and protection of key functional groups in biomolecules. This guide moves beyond a simple recitation of protocols to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. We will delve into the mechanistic basis of FNb's reactivity, provide detailed, step-by-step protocols for its use in N-terminal amino acid analysis and as a protecting group for various amino acid side chains, and discuss the critical considerations for successful and reproducible experimentation.
Introduction: The Strategic Role of this compound in Bioprotection
In the intricate world of peptide and protein chemistry, the ability to selectively modify or mask specific functional groups is paramount. This control, often referred to as "bioprotection," is the cornerstone of synthetic peptide chemistry, protein sequencing, and the development of targeted therapeutics. A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, allowing other chemical transformations to occur elsewhere in the molecule.[1]
This compound (FNb) and its dinitrated analog, 1-fluoro-2,4-dinitrobenzene (FDNB), are highly valuable reagents in this context. The electron-withdrawing nature of the nitro group(s) activates the benzene ring towards nucleophilic aromatic substitution, making the fluorine atom an excellent leaving group.[2] This reactivity allows for the specific and efficient labeling of primary and secondary amines, as well as other nucleophilic residues like thiols and hydroxyls, under mild conditions.
Historically, FDNB was famously employed by Frederick Sanger in his Nobel Prize-winning work to determine the amino acid sequence of insulin.[3][4] This pioneering work established the fundamental principle of N-terminal labeling, a technique that remains a vital part of protein characterization.[5][6] Beyond sequencing, the dinitrophenyl (Dnp) group, once attached, serves as a robust protecting group for amino acid side chains during complex peptide syntheses.[7][8][9]
This guide will focus on the practical applications of these reagents, providing both the "how" and the "why" to empower researchers to effectively utilize FNb and its derivatives in their work.
Mechanistic Foundation: The Chemistry of FNb Reactivity
The utility of FNb and FDNB in bioprotection stems from the nucleophilic aromatic substitution (SNAr) reaction. The key features of this mechanism are:
-
Activation: The strongly electron-withdrawing nitro group(s) polarize the carbon-fluorine bond and stabilize the intermediate formed during the reaction.
-
Nucleophilic Attack: A nucleophile, such as the unprotonated α-amino group of a peptide's N-terminus or the side chain of lysine, attacks the carbon atom bearing the fluorine atom.[10][11]
-
Formation of a Meisenheimer Complex: A resonance-stabilized intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the nitro group(s).
-
Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the ring is restored, resulting in a stable bond between the nucleophile and the (dinitro)phenyl group.
This reaction is typically carried out under mildly alkaline conditions (pH 8-9) to ensure that the attacking amino group is in its deprotonated, and therefore more nucleophilic, state.[6][12] The resulting dinitrophenyl (DNP) derivative is characteristically yellow, which can be useful for colorimetric detection, and is stable to the acidic conditions required for peptide bond hydrolysis.[5][13]
dot
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Application Note: Enhancing Cellular Stress Tolerance with 1-Fluoro-2-nitrobenzene via Modulation of the Nrf2 Signaling Pathway
Abstract
Cellular stress, arising from oxidative, electrophilic, or metabolic insults, is a key contributor to cellular damage and the pathogenesis of numerous diseases. The ability of cells to tolerate and adapt to these stressors is critical for maintaining homeostasis and survival. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-Fluoro-2-nitrobenzene (FNBE) as a small molecule tool to investigate and potentially enhance cellular stress tolerance. We present a hypothesized mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[1] This guide provides a logical, self-validating experimental workflow, complete with detailed protocols, to determine the optimal working concentration of FNBE, validate its cytoprotective effects, and mechanistically confirm the engagement of the Nrf2 signaling cascade.
Introduction: The Challenge of Cellular Stress
Cells are constantly exposed to endogenous and exogenous stressors, including reactive oxygen species (ROS), environmental toxins, and conditions like hypoxia or nutrient deprivation.[2] These insults can damage macromolecules, disrupt organelle function, and ultimately lead to cell death.[3] Consequently, the cellular stress response pathways are fundamental for survival. One of the most critical defense systems is the Keap1-Nrf2 pathway.[4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation.[5] Upon exposure to stress, particularly from electrophilic or oxidative species, this inhibition is released, allowing Nrf2 to activate a broad-spectrum antioxidant and cytoprotective gene expression program.[1][6]
This compound (FNBE) is a nitroaromatic compound that has been suggested to enhance cellular tolerance to a variety of stressors.[7] Its chemical structure, featuring an electron-withdrawing nitro group, makes it a potential electrophile capable of interacting with cellular sensors like Keap1.[8] This application note outlines a series of protocols to test the hypothesis that FNBE acts as an indirect Nrf2 activator, thereby priming cells for enhanced stress tolerance.
Hypothesized Mechanism of Action: FNBE as an Nrf2 Pathway Activator
We propose that FNBE confers stress resistance by modulating the Keap1-Nrf2 signaling pathway. Keap1 contains highly reactive cysteine residues that act as sensors for cellular stress.[6] Electrophilic compounds can covalently modify these cysteines, inducing a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation.[4]
The proposed sequence of events is as follows:
-
FNBE Entry: FNBE, a small molecule, enters the cell.
-
Keap1 Modification: As a mild electrophile, FNBE modifies reactive cysteine residues on Keap1.
-
Nrf2 Stabilization: This modification disrupts the Keap1-Nrf2 interaction, inhibiting the ubiquitination of Nrf2 and leading to its stabilization and accumulation.[5]
-
Nuclear Translocation: Stabilized Nrf2 translocates from the cytoplasm to the nucleus.[9]
-
ARE Binding & Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1]
-
Cytoprotective Protein Expression: This initiates the transcription of a suite of protective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1), which fortify the cell against subsequent, more severe stress.[10]
Experimental Strategy & Workflow
Our experimental design is a multi-part, sequential process to rigorously validate the utility and mechanism of FNBE. This workflow ensures that observations are built on a solid foundation, starting with basic cytotoxicity and moving to complex mechanistic studies.
Part 1: Determining the Optimal Working Concentration of FNBE
Rationale: Before assessing cytoprotective properties, it is imperative to identify a concentration range where FNBE itself is not toxic. Many compounds exhibit a hormetic response, being beneficial at low doses and toxic at high doses.[3] This step establishes the therapeutic window for all subsequent experiments.
Protocol 1.1: Cell Viability Assay for FNBE Dose-Response
This protocol uses a standard MTT or a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure metabolic activity as an indicator of cell viability.[11]
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2, or SH-SY5Y)
-
Complete growth medium[12]
-
This compound (FNBE), high purity
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance at 570 nm for MTT; luminometer for ATP assay)
Procedure:
-
Stock Solution: Prepare a 100 mM stock solution of FNBE in DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
FNBE Treatment: Perform serial dilutions of the FNBE stock solution in complete medium to achieve the final desired concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Scientist's Note: Include a "vehicle control" (medium with 0.1% DMSO) and a "no treatment" control (medium only).
-
-
Remove the old medium and add 100 µL of medium containing the various FNBE concentrations or controls to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
Viability Measurement (MTT Example): a. Add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of DMSO to each well and mix thoroughly to dissolve the crystals. d. Read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability). Plot cell viability (%) against FNBE concentration to generate a dose-response curve.
| Parameter | Suggested Range | Purpose |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensure exponential growth phase |
| FNBE Concentration | 0.1 µM - 100 µM (log scale) | To identify the IC₅₀ and non-toxic range |
| Final DMSO Conc. | ≤ 0.1% | Minimize solvent-induced toxicity |
| Incubation Time | 24 - 48 hours | Assess both acute and prolonged toxicity |
Expected Outcome: Identify the highest concentration of FNBE that results in ≥95% cell viability. This concentration (and lower) will be used for subsequent functional and mechanistic assays.
Part 2: Validating FNBE-Mediated Stress Tolerance
Rationale: Once a safe working concentration is established, the next step is to determine if pre-treatment with FNBE can protect cells from a lethal dose of an external stressor. Oxidative stress, induced by hydrogen peroxide (H₂O₂), is a common and relevant model.[13]
Protocol 2.1: Oxidative Stress Induction and Rescue with FNBE
Materials:
-
Materials from Protocol 1.1
-
Hydrogen peroxide (H₂O₂), 30% solution
-
FNBE at the optimal, non-toxic concentration determined in Part 1.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.1 and incubate for 24 hours.
-
FNBE Pre-treatment: Remove the medium and replace it with:
-
Group 1 (Control): Vehicle control medium.
-
Group 2 (FNBE Only): Medium with the optimal FNBE concentration.
-
Group 3 (H₂O₂ Only): Vehicle control medium.
-
Group 4 (FNBE + H₂O₂): Medium with the optimal FNBE concentration.
-
-
Incubate the plate for a pre-treatment period (e.g., 6-24 hours) to allow for the expression of Nrf2-dependent genes.
-
Stress Induction:
-
Rationale: A dose-response for the stressor (H₂O₂) should be performed separately to determine the concentration that causes ~50% cell death (LC₅₀).
-
For Groups 3 and 4, add H₂O₂ to the medium to reach its LC₅₀ concentration. For Groups 1 and 2, add an equivalent volume of sterile water or PBS.
-
-
Incubation: Incubate for the desired stress exposure time (e.g., 4-6 hours).
-
Viability Assessment: Wash cells gently with PBS, replace with fresh complete medium, and incubate for another 18-24 hours for recovery. Measure cell viability using the MTT or ATP-based assay as described in Protocol 1.1.
-
Data Analysis: Compare the viability of the "FNBE + H₂O₂" group to the "H₂O₂ Only" group. A significant increase in viability in the pre-treated group indicates a cytoprotective effect.
Part 3: Mechanistic Validation - Nrf2 Pathway Activation
Rationale: These protocols are designed to directly test the hypothesis that the cytoprotection observed in Part 2 is mediated by the activation of the Nrf2 pathway.
Protocol 3.1: Western Blot for Nrf2 Nuclear Translocation
Principle: Nrf2 activation involves its stabilization and translocation from the cytoplasm to the nucleus.[9] This can be visualized by separating cytoplasmic and nuclear protein fractions and probing for Nrf2 via Western blot.
Materials:
-
6-well plates
-
FNBE at optimal concentration
-
Cell scrapers
-
Nuclear/Cytosolic Fractionation Kit (e.g., NE-PER™)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and blotting membranes
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody and ECL substrate[9]
Procedure:
-
Treatment: Seed cells in 6-well plates. Treat with vehicle or optimal FNBE concentration for a time course (e.g., 0, 1, 2, 4, 6 hours).
-
Fractionation: Harvest cells and perform subcellular fractionation according to the kit manufacturer's instructions.
-
Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using the BCA assay.
-
Western Blot: a. Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9] e. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[9]
-
Analysis: Quantify band intensity. An increase in Nrf2 signal in the nuclear fraction (normalized to Lamin B1) with a corresponding decrease or stabilization in the cytoplasmic fraction (normalized to GAPDH) indicates successful activation and translocation.[9]
Protocol 3.2: qRT-PCR for Nrf2 Target Gene Expression
Principle: Functional activation of Nrf2 results in the increased transcription of its downstream target genes, such as HMOX1 and NQO1.[10][14]
Materials:
-
Materials for cell treatment from 3.1
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HMOX1, NQO1, and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Treatment: Treat cells with vehicle or optimal FNBE concentration for a time course (e.g., 0, 4, 8, 12, 24 hours).
-
RNA Extraction & cDNA Synthesis: Harvest cells, extract total RNA, and synthesize cDNA according to the kit manufacturers' protocols.
-
qPCR: Perform quantitative real-time PCR using the appropriate primers and master mix.
-
Analysis: Calculate the relative fold change in mRNA expression of HMOX1 and NQO1 in FNBE-treated samples compared to vehicle controls using the ΔΔCt method, normalized to the housekeeping gene.
| Target Gene | Function | Expected Result with FNBE |
| HMOX1 (Heme Oxygenase-1) | Antioxidant, anti-inflammatory | Significant upregulation |
| NQO1 (NAD(P)H Quinone Dehydrogenase 1) | Detoxification, antioxidant | Significant upregulation |
| ACTB (Beta-actin) | Housekeeping/Loading Control | No significant change |
Conclusion
This application note provides a scientifically grounded framework for investigating this compound as a modulator of cellular stress tolerance. The protocols detailed herein guide the user through a logical progression of experiments, from establishing a safe dose to validating a functional effect and confirming the underlying molecular mechanism. By following this workflow, researchers can rigorously assess the potential of FNBE as a tool compound to study the Nrf2 antioxidant pathway and develop novel strategies for cytoprotection in various research and therapeutic contexts.
References
- BenchChem. (2025).
- Frontiers in Molecular Neuroscience. (n.d.). Live-Cell Assays for Cell Stress Responses Reveal New Patterns of Cell Signaling Caused by Mutations in Rhodopsin, α-Synuclein and TDP-43. Frontiers.
- BenchChem. (2025). Investigating Nrf2 Activation In Vitro Using a Novel Compound. BenchChem.
- Agilent. (n.d.). Cell Stress Assays. Agilent.
- ACS Publications. (2019). Measuring the Interaction of Transcription Factor Nrf2 with Its Negative Regulator Keap1 in Single Live Cells by an Improved FRET/FLIM Analysis. Chemical Research in Toxicology.
- ScitoVation. (2025). Integrated Stress Response Assay.
- NIH. (n.d.).
- ResearchGate. (n.d.). Full library screening for Nrf2 activators through ARE induction assay.
- Guidechem. (n.d.). What are the synthesis and applications of this compound?. Guidechem.
- Creative Bioarray. (n.d.). Stressed Cell Viability and Proliferation Assay.
- PubMed. (2017).
- PubMed Central. (n.d.). Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PubMed Central.
- PubMed. (n.d.).
- PubMed. (2024). Electrophilic metabolites targeting the KEAP1/NRF2 partnership. PubMed.
- MedChemExpress. (n.d.).
- NIH. (n.d.). Nrf1 and Nrf2 Play Distinct Roles in Activation of Antioxidant Response Element-dependent Genes. PMC.
- NIH. (2023). Nrf2: A Main Responsive Element of the Toxicity Effect Caused by Trichothecene (T-2) Mycotoxin. PubMed Central.
- The Role of this compound in Organic Synthesis. (n.d.). The Role of this compound in Organic Synthesis.
- Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Shared Research Facilities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scitovation.com [scitovation.com]
- 3. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophilic metabolites targeting the KEAP1/NRF2 partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nrf2: A Main Responsive Element of the Toxicity Effect Caused by Trichothecene (T-2) Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stressed Cell Viability and Proliferation Assay - Creative Bioarray [cellstress-tech.com]
- 12. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Nrf1 and Nrf2 Play Distinct Roles in Activation of Antioxidant Response Element-dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Fluoro-2-nitrobenzene in Advancing Microbial Fuel Cell Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the multifaceted roles of 1-Fluoro-2-nitrobenzene (FNB) within the burgeoning field of Microbial Fuel Cell (MFC) technology. While direct, extensive research on FNB in MFCs is an emerging area, this document synthesizes established principles from analogous nitroaromatic compounds and outlines detailed protocols to investigate its potential as an electron acceptor, a substrate for bioremediation, and a modulator of microbial metabolism. This guide is intended to empower researchers to explore novel applications of FNB in bioelectrochemical systems.
I. Introduction: The Emerging Significance of Nitroaromatics in MFCs
Microbial fuel cells (MFCs) represent a promising frontier in sustainable energy production and wastewater treatment, harnessing the metabolic activity of microorganisms to convert chemical energy into electrical energy.[1] A critical component of MFC performance is the efficiency of extracellular electron transfer (EET) from the microbial catalyst to the anode.[1] This process can occur directly through microbial appendages or be facilitated by electron mediators.[1]
Nitroaromatic compounds, a class of chemicals widely used in various industrial processes, are gaining attention in MFC research due to their unique electrochemical properties. Their electron-withdrawing nitro group makes them potential candidates for various roles within an MFC, including serving as electron acceptors at the cathode or as substrates for biodegradation at the anode.[2] This guide focuses on this compound, a representative nitroaromatic compound, to explore its potential applications in enhancing MFC performance and for its bioremediation.
II. Potential Applications of this compound in MFCs
Based on the known behavior of similar nitroaromatic compounds, this compound can be hypothesized to function in several key roles within a microbial fuel cell:
A. As a Cathodic Electron Acceptor
The primary role of the cathode in an MFC is to accept electrons that have traveled from the anode through an external circuit. Oxygen is the most common and efficient electron acceptor due to its high redox potential and availability.[3] However, in anoxic environments or for specific applications, alternative electron acceptors are necessary. Nitroaromatic compounds, including nitrobenzene, have been successfully utilized as cathodic reactants.[2] The reduction of the nitro group can serve as the terminal electron-accepting reaction, driving the flow of current.
Mechanistic Rationale: The nitro group (-NO₂) of FNB is a strong electron-withdrawing group, which imparts a relatively high reduction potential to the molecule. This allows it to be readily reduced by accepting electrons at the cathode surface. The reduction of nitroaromatics can proceed through various intermediates to ultimately form amino compounds.[4]
B. As an Anodic Substrate for Bioremediation
The anode chamber of an MFC provides an environment for anaerobic microbial metabolism. Many electrogenic bacteria can utilize a wide range of organic compounds as fuel.[5] The biodegradation of toxic environmental pollutants, such as nitroaromatic compounds, in the anode of an MFC offers the dual benefit of waste treatment and power generation. While the presence of some nitroaromatics in the anode has been shown to decrease power output in certain configurations, their complete degradation has been observed.[2]
Causality in Experimental Design: Investigating FNB as an anodic substrate requires careful consideration of its potential toxicity to the microbial consortium. Experiments should be designed to assess the optimal concentration range for biodegradation without significantly inhibiting the electrogenic activity of the bacteria.
C. As a Potential Electron Shuttle
Mediated electron transfer involves the use of soluble redox-active molecules, known as electron shuttles or mediators, to ferry electrons from the microbial cells to the anode.[1][6] These mediators are first reduced by the microorganisms and then re-oxidized at the anode surface. While naturally secreted mediators like flavins and pyocyanins exist, synthetic mediators can also be employed.[1][7] The redox properties of FNB suggest it could potentially act as an electron shuttle, although this application is more speculative and requires empirical validation.
Trustworthiness in Protocol Design: A protocol to test FNB as an electron shuttle must include rigorous controls to differentiate between mediated electron transfer and other potential effects, such as direct microbial metabolism of FNB or its impact on the anode biofilm.
III. Experimental Protocols
The following protocols provide a framework for systematically investigating the role of this compound in microbial fuel cells. These are designed as self-validating systems with appropriate controls to ensure the trustworthiness of the results.
Protocol 1: Evaluation of this compound as a Cathodic Electron Acceptor
Objective: To determine the efficacy of this compound as a terminal electron acceptor in the cathode chamber of a dual-chamber microbial fuel cell.
Materials:
-
Dual-chamber microbial fuel cell (H-type or similar) with a proton exchange membrane (e.g., Nafion®)
-
Anode and cathode electrodes (e.g., carbon felt, graphite rods)
-
External resistor (e.g., 1000 Ω) and multimeter or data acquisition system
-
Anaerobic sludge or a pure culture of electrogenic bacteria (e.g., Shewanella oneidensis, Geobacter sulfurreducens)
-
Anode medium (e.g., standard microbial growth medium with a carbon source like acetate or glucose)
-
Cathode buffer solution (e.g., phosphate-buffered saline, PBS)
-
This compound (analytical grade)
-
Nitrogen gas for sparging
Procedure:
-
MFC Assembly and Inoculation:
-
Assemble the dual-chamber MFC according to the manufacturer's instructions, ensuring a good seal between the chambers and the proton exchange membrane.
-
Fill the anode chamber with the appropriate growth medium and inoculate with the anaerobic sludge or pure culture.
-
Sparge the anode chamber with nitrogen gas to create anaerobic conditions.
-
Fill the cathode chamber with PBS.
-
Connect the anode and cathode to the external resistor and monitoring system.
-
-
Acclimation Phase:
-
Operate the MFC with an open-to-air cathode (oxygen as the electron acceptor) until a stable voltage is achieved. This indicates the formation of a healthy electrogenic biofilm on the anode.
-
-
Introduction of this compound:
-
Once a stable baseline voltage is established, replace the PBS in the cathode chamber with a fresh PBS solution containing a specific concentration of this compound (e.g., starting with a low concentration and gradually increasing in subsequent experiments).
-
Sparge the cathode chamber with nitrogen gas to remove dissolved oxygen, ensuring that FNB is the primary electron acceptor.
-
-
Data Collection and Analysis:
-
Monitor the voltage across the external resistor continuously.
-
Calculate the current (I = V/R) and power density (P = IV/A, where A is the anode surface area).
-
Periodically sample the catholyte to measure the concentration of this compound and its potential reduction products using appropriate analytical techniques (e.g., HPLC, GC-MS).
-
Compare the performance of the MFC with FNB as the catholyte to the performance with an oxygenated cathode and a deoxygenated cathode without FNB (control).
-
Data Presentation:
| Catholyte Condition | Stable Voltage (mV) | Current Density (mA/m²) | Power Density (mW/m²) | FNB Degradation Rate (mg/L/h) |
| Oxygenated PBS (Control) | N/A | |||
| Deoxygenated PBS (Control) | N/A | |||
| Deoxygenated PBS + FNB (Test) |
Diagram of Experimental Workflow:
Caption: Workflow for evaluating FNB as a cathodic electron acceptor.
Protocol 2: Assessing the Biodegradation of this compound in the Anode Chamber
Objective: To evaluate the potential of an acclimated microbial consortium in the anode of an MFC to biodegrade this compound and to determine its effect on power generation.
Materials:
-
Same as Protocol 1.
-
A primary carbon source (e.g., sodium acetate)
-
This compound
Procedure:
-
MFC Acclimation:
-
Assemble and inoculate the MFC as described in Protocol 1.
-
Operate the MFC with the primary carbon source in the anode and an oxygenated cathode until a stable and reproducible power output is achieved.
-
-
Introduction of this compound to the Anode:
-
Introduce a known concentration of this compound into the anode chamber along with the primary carbon source.
-
It is crucial to start with a low concentration of FNB to avoid acute toxicity to the microbial community.
-
In parallel, run a control MFC with only the primary carbon source.
-
-
Performance Monitoring:
-
Continuously monitor the voltage, current, and power density of both the test and control MFCs.
-
Observe any changes in power output upon the addition of FNB.
-
-
Biodegradation Analysis:
-
Periodically collect samples from the anolyte of the test MFC.
-
Analyze the samples for the concentration of this compound and potential breakdown products using appropriate analytical methods.
-
-
Toxicity Assessment (Optional):
-
At the end of the experiment, the viability of the anode biofilm can be assessed using techniques such as live/dead staining or by measuring the total protein content.
-
Data Presentation:
| Anolyte Condition | Peak Power Density (mW/m²) | Coulombic Efficiency (%) | FNB Concentration (mg/L) | FNB Removal Efficiency (%) |
| Primary Substrate (Control) | N/A | N/A | ||
| Primary Substrate + FNB (Test) | Initial: | |||
| Final: |
Diagram of FNB's Potential Anodic and Cathodic Roles:
Caption: Potential roles of FNB at the anode and cathode of an MFC.
IV. Safety Precautions
This compound is a toxic and hazardous chemical.[8][9] It is harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure.[10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
V. Conclusion and Future Directions
The exploration of this compound in microbial fuel cell technology opens up new avenues for both enhancing bioenergy production and developing novel bioremediation strategies. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate the multifaceted roles of this compound. Future research should focus on elucidating the specific microbial pathways involved in FNB metabolism, identifying the optimal operating conditions for its use in MFCs, and exploring the potential of other substituted nitroaromatic compounds. The insights gained from such studies will be invaluable for the advancement of sustainable and environmentally friendly bioelectrochemical technologies.
VI. References
-
Mutagenicity of 1-fluoro-2,4-dinitrobenzene is affected by bacterial glutathione. Mutat Res. 1980 Apr;70(2):173-8. doi: 10.1016/0027-5107(80)90157-8. [Link]
-
Electricity Generation in Microbial Fuel Cells Using Neutral Red as an Electronophore. Appl Environ Microbiol. 1999 Aug; 65(8): 3556–3561. [Link]
-
How does electron transfer occur in microbial fuel cells? Biotechnol Adv. 2020 Mar-Apr;40:107524. doi: 10.1016/j.biotechadv.2020.107524. [Link]
-
Decontamination and Ecological Restoration Performance of a Bioretention Cell-Microbial Fuel Cell under Multiple-Antibiotics Stress. Appl. Sci. 2023, 13(4), 2320; [Link][Link]
-
Electron-transfer coupling in microbial fuel cells. 2. performance of fuel cells containing selected microorganism-mediator-substrate combinations. Biotechnology and Bioengineering, 20(2), 215-232. [Link]
-
An Overview of Electron Acceptors in Microbial Fuel Cells. J Microbiol Biotechnol. 2017 Jul 28;27(7):1215-1225. doi: 10.4014/jmb.1611.11001. [Link]
-
Day 2 - Microbial Fuel Cell Protocol. iGEM at OhioState. [Link]
-
Electricity generation by two types of microbial fuel cells using nitrobenzene as the anodic or cathodic reactants. Bioresour Technol. 2010 Jun;101(11):4013-20. doi: 10.1016/j.biortech.2009.12.135. [Link]
-
This compound. PubChem. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. 2007 Dec; 71(4): 603–622. doi: 10.1128/MMBR.00018-07. [Link]
-
Degradation of nitrobenzene-containing wastewater by a microbial-fuel-cell-coupled constructed wetland. Environmental Technology, 40(18), 2378-2387. [Link]
-
Anaerobic Biodegradation of Benzene in Microbial Fuel Cells: Influence of Inoculum Type on MFC Performance. American Journal of Chemical Engineering. Vol. 3, No. 2-1, 2015, pp. 1-8. doi: 10.11648/j.ajche.s.2015030201.11. [Link]
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Int J Mol Sci. 2021 Aug 8;22(16):8534. doi: 10.3390/ijms22168534. [Link]
-
The uncoupling of respiratory-chain phosphorylation by 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole. Biochem J. 1967 Nov; 105(2): 435–443. [Link]
-
Exploring the molecular mechanisms of electron shuttling across the microbe/metal space. Front Microbiol. 2014; 5: 39. [Link]
-
Degradation of nitrobenzene-containing wastewater by a microbial-fuel-cell-coupled constructed wetland. ResearchGate. [Link]
-
Respiration of Escherichia coli Can Be Fully Uncoupled via the Nonelectrogenic Terminal Cytochrome bd-II Oxidase. J Bacteriol. 2006 May; 188(10): 3458–3464. [Link]
-
Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. 2011; 45(4): 965-973. [Link]
-
Improved Microbial Fuel Cell Performance by Engineering E. coli for Enhanced Affinity to Gold. Biosensors (Basel). 2020 Jun; 10(6): 65. [Link]
-
Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers (Basel). 2023 Feb; 15(4): 915. [Link]
-
Mechanisms of Bacterial Extracellular Electron Exchange. Adv Microb Physiol. 2016;68:21-108. doi: 10.1016/bs.ampbs.2016.02.002. [Link]
-
CHARACTERIZATION OF BACTERIA FOR MICROBIAL FUEL CELL APPLICATIONS USING DIELECTROPHORESIS. 11th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
-
Designing of Microbial Fuel Cell coupled constructed wetland for the remediation of dyes. [Link]
-
Interactions among microorganisms functionally active for electron transfer and pollutant degradation in natural environments. J Hazard Mater. 2022 Jan 15;422:126861. doi: 10.1016/j.jhazmat.2021.126861. [Link]
-
Enhanced performance and degradation of wastewater in microbial fuel cells using titanium dioxide nanowire photocathodes. RSC Publishing. [Link]
-
Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks. ResearchGate. [Link]
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- 3. An Overview of Electron Acceptors in Microbial Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to the Preparation and Analysis of Dinitrophenyl (DNP) Derivatives Using Sanger's Reagent and Its Analogs
Introduction: The Legacy of Sanger's Reagent in Biochemical Analysis
In 1945, Frederick Sanger introduced 1-fluoro-2,4-dinitrobenzene (FDNB), a reagent that would fundamentally change our understanding of proteins.[1] His pioneering work on the structure of insulin, which earned him his first Nobel Prize in Chemistry in 1958, provided the first definitive proof that a protein has a precisely defined amino acid sequence.[2][3] The core of this discovery was a chemical method to selectively label the first amino acid in a polypeptide chain—the N-terminal residue.[2] This method, now known as the Sanger method, utilizes FDNB (Sanger's Reagent) to form a stable, colored dinitrophenyl (DNP) derivative of the N-terminal amino acid.[4]
While modern techniques like Edman degradation and mass spectrometry have largely superseded the Sanger method for de novo protein sequencing, the underlying chemistry of dinitrophenylation remains a robust and versatile tool in the modern laboratory.[1][5] Its applications have expanded beyond N-terminal analysis to include the quantification of primary and secondary amines in pharmaceutical compounds, the measurement of protease activity[6], and the analysis of important thiols like glutathione in biological systems.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the chemistry, protocols, and applications of Sanger's reagent and its modern analogs. We will delve into the causality behind experimental choices, provide validated protocols, and offer expert insights to ensure successful derivatization and analysis.
The Chemistry of Dinitrophenylation: A Classic Nucleophilic Aromatic Substitution
The reaction between Sanger's reagent and a primary amine is a classic example of Nucleophilic Aromatic Substitution (NAS). The N-terminal α-amino group of a peptide, or any other primary amine, acts as the nucleophile. It attacks the electron-deficient carbon atom bonded to the fluorine on the benzene ring of FDNB.[7]
The high reactivity of FDNB is crucial and is driven by two key factors:
-
Potent Electron-Withdrawing Groups: The two nitro groups (NO₂) strongly pull electron density away from the benzene ring, making the carbon atoms susceptible to nucleophilic attack.[8]
-
Excellent Leaving Group: Fluorine is a highly electronegative atom, and the fluoride ion (F⁻) is a stable, effective leaving group, facilitating the completion of the substitution reaction.
The reaction is typically carried out under mild alkaline conditions (pH 8-9).[9] This ensures that the amino group (-NH₂) is deprotonated and thus in its more nucleophilic, non-protonated state, while minimizing unwanted side reactions like hydrolysis of the reagent. The resulting DNP-amine derivative is characterized by a stable covalent bond and a distinct yellow color, which historically allowed for its easy detection and quantification.[2]
Sources
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. creative-biolabs.com [creative-biolabs.com]
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- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 8. quora.com [quora.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Fluoro-2-nitrobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction yields and troubleshooting common experimental hurdles. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility in your laboratory.
Introduction: The Significance of this compound
This compound is a critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its utility stems from the unique reactivity conferred by the fluorine atom and the electron-withdrawing nitro group on the benzene ring. The nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a key reaction for building molecular complexity.[3] This guide will focus on the most common and industrially relevant synthetic route: the Halex reaction, which involves the nucleophilic substitution of a chlorine atom with fluorine.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of Starting Material (e.g., 1-Chloro-2-nitrobenzene)
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | The Halex reaction typically requires elevated temperatures (150-250 °C) to overcome the activation energy for the nucleophilic attack on the aromatic ring.[4] | Gradually increase the reaction temperature, monitoring the progress by TLC or GC. For many SNAr reactions, temperatures between 80-150 °C are effective.[5] Be cautious of excessively high temperatures, which can lead to decomposition.[5] |
| Ineffective Fluorinating Agent | The reactivity of potassium fluoride (KF) is highly dependent on its physical properties. It must be anhydrous and have a small particle size to maximize its surface area and reactivity.[6] Moisture will deactivate the fluoride ions. | Use spray-dried potassium fluoride, which has a smaller particle size (10-20 µm) and is less hygroscopic than calcined KF.[6][7] Ensure the KF is thoroughly dried before use. Various drying methods like flash dryers, rotary dryers, vacuum dryers, and spray dryers can be employed.[8] |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or sulfolane are preferred as they solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.[4][5] Protic solvents will hydrogen-bond with the fluoride ion, reducing its reactivity.[5] | Use a high-purity, anhydrous polar aprotic solvent. DMSO has been shown to give dramatically higher yields in some Halex reactions compared to DMF or sulfolane.[9] |
| Lack of a Phase-Transfer Catalyst (PTC) | When dealing with a solid-liquid reaction (KF and the organic substrate), a phase-transfer catalyst can significantly enhance the reaction rate by transporting the fluoride anion from the solid phase to the organic phase.[10] | Add a suitable phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride) or a crown ether (e.g., 18-crown-6).[10][11] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Starting Material or Product | Traces of water in the reaction mixture can lead to the formation of 2-nitrophenol as a byproduct through hydrolysis of either the starting 1-chloro-2-nitrobenzene or the this compound product.[5] | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Reaction with the Solvent | At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with the starting material to form N,N-dimethyl-2-nitroaniline.[5] | If solvent-related side products are suspected, switch to a more thermally stable solvent like DMSO or sulfolane.[5] |
| Further Substitution Reactions | While less common for this specific synthesis, in some cases, the product can undergo further reactions if the conditions are too harsh. | Optimize the reaction time and temperature. Use milder reaction conditions if possible, such as a lower temperature for a longer duration. Monitor the reaction progress closely and stop it once the desired product is maximized. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The presence of unreacted starting material can complicate purification due to similar physical properties to the product. | Drive the reaction to completion by optimizing the conditions as described in "Issue 1". If complete conversion is not feasible, consider a purification method with high resolving power, such as column chromatography. |
| Azeotrope Formation | The product may form an azeotrope with the solvent or impurities, making separation by simple distillation difficult. | After the reaction, quench the mixture by pouring it into ice water to precipitate the crude product.[12][13] The product can then be extracted with a suitable organic solvent like ethyl acetate.[12] Further purification can be achieved by recrystallization or column chromatography.[12][14] |
| Emulsion Formation During Workup | During the aqueous workup and extraction, emulsions can form, making phase separation challenging. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a better leaving group than chlorine in this specific SNAr reaction, contrary to SN1/SN2 trends?
A1: In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[5][15][16][17] The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[18] This stabilization of the transition state leading to the Meisenheimer complex is more significant in determining the reaction rate than the strength of the carbon-halogen bond.[16][19]
Q2: What is the optimal molar ratio of potassium fluoride to 1-chloro-2-nitrobenzene?
A2: It is generally recommended to use a slight excess of potassium fluoride to drive the reaction to completion. A molar ratio of 1.1 to 1.5 moles of KF per mole of 1-chloro-2-nitrobenzene is a good starting point.[11]
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, another common method is the direct nitration of fluorobenzene. However, this typically yields a mixture of isomers, with 4-fluoronitrobenzene being the major product and 2-fluoronitrobenzene being the minor product, often in a 9:1 ratio, which necessitates a difficult separation.[11][20] The Balz-Schiemann reaction is another alternative for producing aryl fluorides but is often less suitable for large-scale industrial production compared to the Halex process.[3]
Q4: What are the key safety precautions when handling anhydrous potassium fluoride?
A4: Anhydrous potassium fluoride is toxic if swallowed, inhaled, or in contact with skin.[21][22] It is also corrosive and can cause severe burns, with effects that may be delayed.[23] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23][24] Avoid inhaling the dust.[24] In case of contact, immediately flush the affected area with plenty of water.[23]
Experimental Protocols
Optimized Halex Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Materials:
-
1-Chloro-2-nitrobenzene
-
Spray-dried potassium fluoride (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Tetrabutylammonium chloride (or other suitable PTC)
-
Ice water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1-chloro-2-nitrobenzene (1 equivalent), spray-dried potassium fluoride (1.5 equivalents), and a catalytic amount of tetrabutylammonium chloride (e.g., 0.05 equivalents).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[13]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[12][13]
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Visualizing the Workflow
Diagram of the Halex Reaction Workflow
Caption: A step-by-step workflow for the synthesis of this compound via the Halex reaction.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of the SNAr reaction for the synthesis of this compound.
References
- Potassium fluoride anhydrous - Penta chemicals. (2024, May 3).
- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. (n.d.).
- POTASSIUM FLUORIDE AR (ANHYDROUS) - Suvchem Laboratory Chemicals. (n.d.).
- POTASSIUM FLUORIDE ANHYDROUS AR - Loba Chemie. (n.d.).
- Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst - ResearchGate. (n.d.).
- The Role of this compound in Organic Synthesis. (n.d.).
- ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. (n.d.).
- US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents. (n.d.).
- US4164517A - Preparation of fluoronitrobenzene - Google Patents. (n.d.).
- Potassium fluoride drying. (2025, March 25).
- Unlocking Pharmaceutical Potential: The Role of this compound in Synthesis. (n.d.).
- This compound at Best Price - High Purity Chemical Supplier - Triown Chemie. (n.d.).
- How to prepare nitrobenzene from fluorobenzene in organic chemistry - Quora. (2017, March 25).
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.).
- Halex process - Wikipedia. (n.d.).
- Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene | lookchem. (n.d.).
- potassium fluoride spray dried - ChemBK. (n.d.).
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31).
- This compound | C6H4FNO2 | CID 73895 - PubChem. (n.d.).
- The reduction reaction of 1‐fluoro 2‐nitrobenzene. - ResearchGate. (n.d.).
- Halex Comparative Reaction - gChem Global. (n.d.).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25).
- Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
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Technical Support Center: Purification of 1-Fluoro-2-nitrobenzene by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-fluoro-2-nitrobenzene. As a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, achieving high purity is paramount for reliable downstream applications.[1][2][3] This document moves beyond standard protocols to address the specific challenges and nuances encountered during the column chromatography of this compound, grounding all recommendations in established scientific principles.
Safety First: Handling this compound
Before commencing any experimental work, it is critical to recognize that this compound is a hazardous substance. It is toxic if swallowed, fatal in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[4][5]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure an eyewash station and safety shower are readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Spill & Waste Management : In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.[8] Do not allow the product to enter drains.[6] Dispose of all contaminated materials and waste as hazardous waste according to local, state, and federal regulations.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the column chromatography of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common purification challenges.
Caption: A workflow for troubleshooting common column chromatography issues.
Q1: My fractions are all mixed. The separation between this compound and an impurity is poor, even though they have different Rf values on the TLC plate.
A1: This is a common and frustrating issue that often points to one of three culprits:
-
Sub-optimal Mobile Phase: An Rf value difference on a TLC plate is a good indicator, but the bulk conditions of a column can alter selectivity. The ideal Rf for the target compound in the chosen solvent system should be around 0.25-0.35 to ensure good separation.[9] If your Rf is too high, the compound moves too quickly, not allowing for sufficient interaction with the stationary phase and thus poor separation from nearby impurities.
-
Column Overloading: Exceeding the separation capacity of your column is a frequent cause of poor resolution.[9]
-
Solution: Ensure you are using an appropriate ratio of stationary phase to crude product. For challenging separations, a ratio of 100:1 (silica gel:crude material by weight) may be necessary.[9] If you suspect overloading, simply reduce the amount of material loaded in your next attempt.
-
-
Poor Column Packing: Channels or cracks in the silica bed will lead to an uneven solvent front, causing bands to widen and merge.[11]
-
Solution: Take care to pack a uniform, bubble-free column. Using a "wet-packing" or slurry method is generally more reliable than dry packing for achieving a homogenous stationary phase bed.[11]
-
Q2: I can't get my compound off the column. Even after flushing with a very polar solvent, there is still yellow color on the silica.
A2: This indicates an exceptionally strong interaction between your compound (or an impurity) and the stationary phase, or a potential degradation reaction.
-
Cause - Insufficient Eluent Strength: The electron-withdrawing nitro group makes this compound quite polar. If your mobile phase is too non-polar, the compound will remain strongly adsorbed to the polar silica gel.[12]
-
Cause - On-Column Decomposition: Although this compound is generally stable, the acidic nature of standard silica gel can sometimes catalyze decomposition of sensitive compounds, leading to highly polar, colored byproducts that bind irreversibly.[13]
-
Solution: First, test for stability. Dissolve a small amount of your crude product, spot it on a TLC plate, and then add a pinch of silica gel directly onto the spot. Let it sit for 30-60 minutes, then elute the plate. If a new, lower-Rf spot appears or the original spot streaks, your compound is not stable on silica.[13] In this case, consider using a less acidic stationary phase like deactivated silica (by adding ~1% triethylamine to the eluent) or alumina.[13]
-
Q3: My purified compound fractions show peak tailing on the analytical TLC.
A3: Peak tailing is a classic sign of strong, non-ideal interactions between your analyte and the stationary phase.
-
Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the polar nitro group of your molecule. This causes some molecules to "stick" longer than others, resulting in a trailing or asymmetric spot/peak.[9]
-
Solution: Modify the mobile phase. Adding a small amount (0.1-1%) of a polar modifier, like acetic acid, can help to saturate the highly active sites on the silica gel, leading to more symmetrical peaks.[9] Note that this will make the eluent acidic and must be removed from your final product during workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying this compound on a silica gel column?
A1: A mixture of hexane and ethyl acetate is the most common and effective mobile phase. A typical starting point for method development via TLC is a 90:10 or 80:20 mixture of hexane:ethyl acetate.[14] Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for this compound.[9]
Q2: How can I visualize this compound on a TLC plate since it's a pale yellow liquid?
A2: this compound is a UV-active compound due to its aromatic nitro group.[1] You can easily visualize it on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp at a wavelength of 254 nm. The compound will appear as a dark purple/black spot against the green fluorescent background.[9]
Q3: What are the common impurities I should be trying to separate?
A3: Impurities will depend on the synthetic route. Common impurities may include unreacted starting materials, or isomers such as 1-fluoro-4-nitrobenzene if the nitration was not perfectly regioselective.[14] TLC analysis of your crude reaction mixture against pure starting material will help identify what you need to separate.
Q4: Should I use wet or dry loading to apply my sample to the column?
A4: Both methods work, but dry loading is often superior.
-
Wet Loading: Dissolving the sample in a minimum amount of the mobile phase. This is quick but risks poor separation if too much solvent or a solvent stronger than the mobile phase is used.[15]
-
Dry Loading: The preferred method. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a free-flowing powder.[15] This powder is then carefully added to the top of the column. This technique ensures the sample is introduced as a very narrow, concentrated band, which significantly improves resolution.[15]
Key Chromatographic Parameters Summary
| Parameter | Recommended Specification | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds.[12] |
| Mobile Phase | Hexane / Ethyl Acetate | A good starting ratio is 9:1 (v/v). Adjust based on preliminary TLC results.[14] |
| Optimal Rf | ~0.25 - 0.35 | Provides the best balance between resolution and elution time.[9] |
| Sample Loading | Dry Loading | Leads to sharper bands and better separation compared to wet loading.[15] |
| Visualization | UV Lamp (254 nm) | The nitroaromatic structure is strongly UV-absorbent.[9] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an adequate volume of the determined mobile phase (e.g., for a 1g separation, ~1-1.5 L of 90:10 Hexane:Ethyl Acetate). Ensure the solvents are HPLC or chromatography grade.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of product).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[11]
-
In a beaker, create a slurry by mixing silica gel (~50-100 g for 1 g of crude material) with the mobile phase.
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the column to settle the packing and remove air bubbles. Open the stopcock to drain some solvent, compacting the bed. The final packed bed should be uniform and level. Do not let the solvent level drop below the top of the silica.[11]
3. Sample Loading (Dry Method):
-
Dissolve ~1 g of crude this compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution and mix.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[15]
-
Drain the solvent in the column until it is level with the top of the silica bed.
-
Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.
-
Gently add a protective layer of sand (~0.5 cm) on top of the sample layer.[15]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good start).
-
Begin collecting fractions in test tubes or vials. The number of fractions and volume will depend on the separation.
-
Monitor the elution process by periodically checking fractions with TLC.
5. Product Isolation:
-
Once the desired compound has fully eluted, combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using an appropriate analytical technique (e.g., GC, HPLC, NMR).
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
- SIELC Technologies. (2018). Benzene, 1-fluoro-2-nitro-.
- Fisher Scientific. (2014). SAFETY DATA SHEET - Benzene, 1-fluoro-2-nitro-.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Guidechem. (n.d.). What are the synthesis and applications of this compound?.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester, Department of Chemistry.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Teledyne ISCO. (2019). Chromatography Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of 1-Chloro-2-fluorobenzene.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Chemik Co., Ltd. (n.d.). The Role of this compound in Organic Synthesis.
- ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Triown Chemie. (n.d.). This compound at Best Price.
- Santa Cruz Biotechnology. (n.d.). 1-Chloro-2-fluoro-3-nitrobenzene.
- ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
- SIELC Technologies. (n.d.). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
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Technical Support Center: Nucleophilic Aromatic Substitution (SNAr)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals encountering challenges in their SNAr reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the mechanistic principles that govern these powerful C-N and C-O bond-forming reactions.
Introduction to SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike typical nucleophilic substitutions (SN1/SN2), SNAr proceeds through a distinct addition-elimination mechanism.[2][3] The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring, the nature of the leaving group, the strength of the nucleophile, and the reaction conditions.
The generally accepted mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][5] The presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[2][6][7][8][9]
Troubleshooting Guide: Preventing and Mitigating Side Reactions
This section addresses common issues encountered during SNAr reactions in a question-and-answer format, providing both diagnostic advice and actionable protocols.
Issue 1: Low or No Product Formation
Q: My SNAr reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low conversion in SNAr reactions can stem from several factors, primarily related to insufficient activation of the aromatic ring, a weak nucleophile, or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Insufficient Ring Activation: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[4][5] The stability of this intermediate is paramount.
-
Diagnosis: Ensure your substrate has at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.[2][7][8] Meta-positioned EWGs do not provide the necessary resonance stabilization for the intermediate.[2][8]
-
Solution: If your substrate lacks adequate activation, consider alternative synthetic routes or the introduction of an EWG if possible.
-
-
Weak Nucleophile: The nucleophilicity of the attacking species directly impacts the reaction rate.
-
Diagnosis: If you are using a neutral nucleophile like an alcohol or amine, it may not be sufficiently reactive.
-
Solution: Deprotonate the nucleophile using a suitable base to generate a more potent anionic nucleophile.[10] For instance, use sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) for alcohols and amines. Ensure the base is strong enough to fully deprotonate the nucleophile.
-
-
Suboptimal Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.
-
Diagnosis: Running the reaction at room temperature may be insufficient.
-
Solution: Gradually increase the reaction temperature.[10] Temperatures in the range of 80-150 °C are common for SNAr reactions.[10] If high temperatures lead to decomposition, consider using microwave irradiation for rapid and controlled heating.[10]
-
-
Poor Leaving Group: While the C-L bond cleavage is not typically the rate-determining step, the nature of the leaving group still influences the overall reaction.
-
Diagnosis: The typical leaving group reactivity order in SNAr is F > Cl ≈ Br > I, which is the reverse of SN2 reactions.[4][11] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[10]
-
Solution: If possible, utilize an aryl fluoride for the most efficient reaction.
-
Issue 2: Formation of Unwanted Byproducts
Q: I am observing significant side product formation in my SNAr reaction. What are the common side reactions and how can I suppress them?
A: Side product formation is a common challenge and often arises from competing reaction pathways or degradation of starting materials or products.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis of the Aryl Halide:
-
Mechanism: Traces of water in the reaction mixture can act as a nucleophile, leading to the formation of phenolic byproducts.[10] This is particularly problematic at elevated temperatures.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
-
Reaction with the Solvent:
-
Mechanism: Some aprotic polar solvents can decompose at high temperatures to generate nucleophilic species. For example, dimethylformamide (DMF) can decompose to form dimethylamine, which can then compete with the desired nucleophile.[10]
-
Prevention:
-
-
Benzyne Formation (Elimination-Addition):
-
Mechanism: In the absence of sufficient ring activation by EWGs and in the presence of a very strong base (like NaNH₂), an alternative elimination-addition pathway involving a highly reactive benzyne intermediate can occur.[2][7][12] This can lead to a mixture of regioisomeric products.[2]
-
Prevention:
-
Ensure your substrate is sufficiently activated with ortho/para EWGs to favor the SNAr pathway.
-
Avoid using exceptionally strong bases like sodium amide unless the benzyne pathway is desired.
-
-
-
Ether Cleavage:
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions when it's a poor leaving group in SN2 reactions?
In SNAr reactions, the rate-determining step is the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[4][10] Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic, thus accelerating this initial attack.[10] The subsequent elimination of the leaving group, where the C-F bond is broken, is a faster step and does not significantly impact the overall reaction rate.[4]
Q2: What is the best solvent for my SNAr reaction?
Dipolar aprotic solvents such as DMSO, DMF, and NMP are generally the best choices for SNAr reactions.[16] These solvents are effective at solvating cations but not anions, leaving the nucleophile "naked" and highly reactive.[1] DMSO, in particular, has been shown to provide significant rate enhancements.[1] Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[17]
Q3: Can I run an SNAr reaction without an electron-withdrawing group on the aromatic ring?
Generally, SNAr reactions require the presence of at least one strong electron-withdrawing group to activate the ring towards nucleophilic attack.[2][7] In the absence of such a group, the reaction is typically very slow or does not occur under standard SNAr conditions. However, under very harsh conditions with extremely strong bases, a reaction may proceed via the benzyne mechanism.[7][9]
Q4: How does steric hindrance affect SNAr reactions?
Steric hindrance around the reaction center can slow down the rate of nucleophilic attack.[18] This is particularly noticeable when bulky nucleophiles or substrates with bulky ortho-substituents are used. In such cases, higher reaction temperatures or longer reaction times may be necessary.
Experimental Protocols
General Protocol for Nucleophilic Substitution of an Activated Aryl Halide
This protocol provides a general starting point and may require optimization for specific substrates and nucleophiles.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.2 equivalents) and an anhydrous dipolar aprotic solvent (e.g., DMSO or DMF).
-
Nucleophile Activation (if necessary): If the nucleophile is an alcohol or amine, cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the activated aryl halide (1.0 equivalent) to the flask.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate | Rationale |
| -F | Highest | High electronegativity activates the ring for nucleophilic attack.[10] |
| -Cl | Intermediate | Less activating than fluorine. |
| -Br | Intermediate | Similar reactivity to chlorine. |
| -I | Lowest | Least activating among halogens. |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Advantages | Disadvantages |
| DMSO | Dipolar Aprotic | Excellent rate enhancement, high thermal stability.[1] | Can be difficult to remove. |
| DMF | Dipolar Aprotic | Good solvating properties. | Can decompose at high temperatures to form dimethylamine.[10] |
| NMP | Dipolar Aprotic | High boiling point, good for high-temperature reactions. | Potential toxicity concerns.[19] |
| THF | Ethereal | Good for initial deprotonation steps. | Generally less effective for the SNAr reaction itself. |
Visualizations
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Caption: A troubleshooting workflow for low-yielding SNAr reactions.
References
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.).
- SNAr Comparative Reaction - gChem Global. (n.d.).
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem. (n.d.).
- Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction? - Quora. (2016, September 16).
- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
- The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF - ResearchGate. (2025, August 6).
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. (n.d.).
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19).
- Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.).
- How can I choose the correct mechanism for nucleophilic substitution of aryl halides? (2016, January 24).
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).
- 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.).
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Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) with 1-Fluoro-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reaction kinetics of 1-Fluoro-2-nitrobenzene. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies for common experimental challenges related to solvent effects on this classic Nucleophilic Aromatic Substitution (SNAr) reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in modulating the reaction rate of this compound with various nucleophiles.
Q1: What is the reaction mechanism for this compound, and why is it sensitive to solvent choice?
A1: The reaction of this compound with a nucleophile (e.g., an amine like piperidine or an alkoxide) proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, which is activated by the electron-withdrawing nitro group (-NO₂). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . This step is typically the rate-determining step.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), a good leaving group.
The reaction's sensitivity to solvent choice arises from the significant change in charge distribution throughout the reaction coordinate. The reactants are neutral, but the transition state and the Meisenheimer complex are highly polar and anionic. Solvents that can stabilize this charged intermediate will accelerate the reaction.[1][2][3]
Caption: General mechanism for the SNAr reaction of this compound.
Q2: How do polar aprotic solvents affect the reaction rate, and why are they often the preferred choice?
A2: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (CH₃CN), are generally the best choice for this reaction and typically lead to significant rate enhancements.[4][5]
The key reasons for their effectiveness are:
-
"Naked" Nucleophile Effect: These solvents are excellent at solvating cations (e.g., Na⁺, K⁺) through dipole-dipole interactions but are poor at solvating anions (the nucleophile).[6] This leaves the nucleophile "naked" and highly reactive, increasing its effective nucleophilicity and accelerating the initial attack.
-
Transition State Stabilization: Their high polarity and dielectric constants effectively stabilize the polar, negatively charged transition state leading to the Meisenheimer complex.[1]
In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile in its ground state, reduces its reactivity, and thus slows down the reaction.[6][7][8]
Data Presentation: Rate Constants in Various Solvents
The table below illustrates the dramatic effect of the solvent on the second-order rate constant (k₂) for the reaction of an aryl halide with an azide nucleophile, a classic SNAr reaction. While this example uses n-butyl bromide, the principle is directly applicable to this compound systems.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 78 | 7 |
| DMSO | Polar Aprotic | 49 | 1,300 |
| DMF | Polar Aprotic | 37 | 2,800 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | 5,000 |
Source: Adapted from data presented by the University of Calgary.
Q3: What is the role of hydrogen bonding, and how does it differentiate polar protic from polar aprotic solvents?
A3: Hydrogen bonding is a critical factor.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen-bond donors.[5][7] They strongly solvate anionic nucleophiles through hydrogen bonding. This "caging" effect stabilizes the nucleophile, making it less reactive and increasing the activation energy required for the reaction, thus slowing the rate of SN2-type reactions like SNAr.[2][6][7]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, DMF): These solvents have polar bonds (like C=O or S=O) but lack O-H or N-H bonds, so they cannot act as hydrogen-bond donors.[5] They solvate the cation of the nucleophilic salt but leave the anion relatively free and highly reactive.[6] This is why polar aprotic solvents are highly favorable for SNAr reactions.[5]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the study of solvent effects on this reaction.
Caption: Troubleshooting decision tree for SNAr reactions.
Section 3: Experimental Protocol
This section provides a generalized, self-validating protocol for measuring the kinetics of the reaction between this compound and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. The product, N-(2-nitrophenyl)piperidine, is colored, allowing the reaction progress to be monitored easily.[9][10]
Protocol: Spectrophotometric Determination of Reaction Rate
Objective: To determine the second-order rate constant (k₂) for the reaction by monitoring the increase in product absorbance over time under pseudo-first-order conditions.
Materials:
-
Piperidine (Nucleophile)
-
High-purity, anhydrous solvent (e.g., Acetonitrile)
-
Class A volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1.0 x 10⁻² M) in the chosen solvent.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in the same solvent.
-
Self-Validation Check: Ensure complete dissolution and accurate concentrations by using calibrated equipment.
-
-
Determination of λmax for the Product:
-
Prepare a solution of the expected product, N-(2-nitrophenyl)piperidine, or allow a concentrated reaction mixture to go to completion.
-
Scan the absorbance of this solution across a relevant wavelength range (e.g., 350-550 nm) to determine the wavelength of maximum absorbance (λmax). This is the wavelength you will use for kinetic measurements.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the rate law, the concentration of the nucleophile (piperidine) must be in large excess (at least 10-fold) compared to the substrate (this compound). This makes the concentration of the nucleophile effectively constant throughout the reaction.
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25.0 °C).
-
Equilibrate your reactant solutions to the same temperature.
-
Pipette the required volume of the piperidine solution and solvent into a cuvette to achieve the desired final concentration (e.g., 0.1 M).
-
Use this solution to blank the spectrophotometer at the predetermined λmax.
-
Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette, mix quickly and thoroughly, and immediately begin recording the absorbance at λmax as a function of time.[13][14] Collect data for at least 3-4 half-lives.
-
-
Data Analysis:
-
The observed rate will follow pseudo-first-order kinetics. The integrated rate law is: ln(A∞ - At) = -kobst + ln(A∞) where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and kobs is the observed pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time (t). The plot should be a straight line with a slope of -kobs.[9]
-
Self-Validation Check: The linearity of this plot (R² > 0.99) confirms that the reaction is first-order with respect to this compound.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
The observed rate constant is related to the true second-order rate constant (k₂) by the equation: kobs = k₂[Piperidine]
-
Therefore, k₂ = kobs / [Piperidine].
-
To confirm the reaction order with respect to piperidine and improve accuracy, repeat the experiment with several different excess concentrations of piperidine and plot kobs versus [Piperidine]. The slope of this line will be the second-order rate constant, k₂.
-
References
- Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- ResearchGate. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
- Semantic Scholar. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar. [Link]
- ResearchGate. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- University of Rochester. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Rochester Department of Chemistry. [Link]
- LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
- Chapman, N. B., & Parker, R. E. (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed), 3301. [Link]
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. [Link]
- ResearchGate. (1990). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ‘water in oil’ microemulsions.
- TutorChase. (n.d.).
- University of Rochester. (n.d.). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Thornley, R. (2017, October 1). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry] [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]
- ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between 1‐fluoro‐2,4‐dinitrobenzene 1 and ethanol to give the benzene 2.
- University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary Department of Chemistry. [Link]
- ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene.
- ChemRxiv. (2021). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
- PubChem. (n.d.). This compound.
- University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool. [Link]
- Fountainhead Press. (n.d.).
- acr92651. (2012, September 15).
- Rheolution. (n.d.). Measuring Kinetics and Rates of Chemical Reactions with Absorbance. Rheolution. [Link]
- acr92651. (2011, December 6).
- ResearchGate. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan.
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Technical Support Center: Navigating the Scale-Up of 1-Fluoro-2-nitrobenzene Reactions
Welcome to the technical support center for reactions involving 1-Fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered when scaling up these critical chemical transformations. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success from the bench to the pilot plant.
The unique reactivity of this compound, primarily its susceptibility to Nucleophilic Aromatic Substitution (SNAr) and the subsequent reduction of its nitro group, makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] However, scaling these reactions introduces significant challenges related to safety, reaction control, and product purity. This guide provides a structured approach to troubleshooting these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of this compound chemistry.
Q1: Why is this compound so reactive towards nucleophiles?
A1: The reactivity of this compound in SNAr reactions is a direct consequence of its electronic structure. The potent electron-withdrawing nitro group (—NO₂) positioned ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic attack.[1][2] This activation occurs through two mechanisms:
-
Inductive Effect: The highly electronegative oxygen atoms of the nitro group pull electron density away from the ring through the sigma bonds.
-
Resonance Effect: The nitro group delocalizes the negative charge of the intermediate formed upon nucleophilic attack, known as a Meisenheimer complex, thereby stabilizing it.[3] This resonance stabilization is most effective when the nitro group is ortho or para to the leaving group.[2][4]
Q2: Fluorine is typically a poor leaving group in SN1/SN2 reactions. Why is it a good leaving group in this SNAr reaction?
A2: This is a crucial distinction in SNAr mechanisms. In SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[3] The high electronegativity of fluorine provides a strong inductive electron withdrawal, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex is the dominant factor.[1] The C-F bond is broken in a subsequent, faster step.[3]
Q3: What are the primary safety concerns when working with this compound on a larger scale?
A3: The primary safety concern is the thermal instability of nitroaromatic compounds. These reactions are often highly exothermic, and without proper heat management, can lead to a dangerous thermal runaway.[5][6] This is a scenario where the reaction rate increases with temperature, leading to an uncontrollable and rapid rise in both temperature and pressure. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7] Another concern is the potential for the formation of explosive byproducts, especially if impurities are present or if the reaction is not properly controlled.[6]
Q4: What is hydrodehalogenation and why is it a concern during the reduction of the nitro group?
A4: Hydrodehalogenation is a side reaction where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond. This is a significant issue during the catalytic hydrogenation of the nitro group to an amine, as it leads to the formation of an undesired byproduct (2-nitroaniline instead of 2-fluoroaniline).[8] The C-F bond, while strong, can be susceptible to cleavage under certain hydrogenation conditions, especially with catalysts like Palladium on carbon (Pd/C) at elevated temperatures or pressures.[9]
Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the SNAr reaction of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: I'm seeing a significant amount of unreacted this compound in my reaction mixture, even after an extended reaction time. What are the likely causes and how can I fix this?
Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Detailed Breakdown of Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Insufficient Temperature | SNAr reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction kinetics will be very slow.[10] | 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Monitor the reaction progress closely by TLC or LC-MS at each new temperature. |
| Weak or Deactivated Nucleophile | The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If it is too weak, the reaction will not proceed. Moisture can protonate and deactivate anionic nucleophiles.[10] | 1. If using a neutral nucleophile (e.g., an alcohol or amine), consider using a stronger base to generate the corresponding alkoxide or amide in situ. 2. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. They solvate the cation of the nucleophile, leaving the anion "naked" and more reactive. Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its reactivity.[11] | 1. Switch to a suitable polar aprotic solvent. 2. Ensure the chosen solvent is not nucleophilic itself, as this could lead to side products. |
| Poor Solubility | If the reactants are not fully dissolved at the reaction temperature, the reaction will be limited by mass transfer and will appear sluggish or incomplete. | 1. Choose a solvent in which all reactants are soluble. 2. Consider using a co-solvent system if a single solvent does not provide adequate solubility. |
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is proceeding, but I'm observing significant impurities in the crude product. What are these byproducts and how can I minimize their formation?
Answer: Byproduct formation is often a result of the reaction conditions being too harsh or the presence of reactive species other than the intended nucleophile.
Common Byproducts and Their Mitigation:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Di-substituted Products | If the initial product of the SNAr reaction is also susceptible to nucleophilic attack (e.g., if it contains other leaving groups), a second substitution can occur. | 1. Use a stoichiometric amount of the nucleophile. 2. Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations. |
| Products from Reaction with Solvent | If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended nucleophile, leading to undesired ether byproducts. | 1. Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.[10] |
| Decomposition Products | At excessively high temperatures, nitroaromatic compounds can decompose, leading to a complex mixture of tar-like substances.[6] | 1. Lower the reaction temperature. 2. Perform a temperature optimization study to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition. |
Part 3: Scaling Up the SNAr Reaction: Managing the Exotherm
Question: My lab-scale reaction works well, but I'm concerned about safety and control on a multi-liter scale. How do I manage the exothermic nature of this reaction?
Answer: Managing the exotherm is the most critical aspect of scaling up SNAr reactions with this compound. A failure to do so can result in a thermal runaway.[5]
Key Principles for Exotherm Management:
-
Understand the Thermal Hazard: Before any scale-up, perform a reaction calorimetry study to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for proper reactor and cooling system design.
-
Controlled Reagent Addition: Never mix all reagents at once on a large scale. The this compound or the nucleophile should be added slowly and sub-surface to the reaction mixture. The addition rate should be controlled to maintain a safe internal temperature.[5]
-
Efficient Heat Transfer: Ensure the reactor has adequate cooling capacity. This includes a large heat transfer area (jacketed vessel), a suitable heat transfer fluid, and efficient agitation to promote heat exchange between the reaction mass and the vessel walls.[7]
-
Consider Continuous Flow: For highly exothermic reactions, continuous flow reactors offer significant safety advantages over batch reactors due to their superior heat and mass transfer capabilities.[5][12] The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.
Workflow for Safe Scale-Up of Exothermic Reactions
Caption: Decision workflow for safely scaling up exothermic reactions.
Part 4: Troubleshooting the Reduction of the Nitro Group
This section focuses on the common challenges associated with the catalytic hydrogenation of the nitro group in the presence of a fluorine substituent.
Issue: Significant Hydrodehalogenation (Loss of Fluorine)
Question: I'm trying to reduce the nitro group to an amine, but I'm losing the fluorine atom in the process. How can I improve the selectivity of this reaction?
Answer: Minimizing hydrodehalogenation requires careful selection of the catalyst and optimization of the reaction conditions.
Strategies to Minimize Hydrodehalogenation:
| Strategy | Scientific Rationale | Recommended Actions |
| Catalyst Selection | The choice of catalyst has the most significant impact on selectivity. Platinum-based catalysts are generally more selective than palladium-based catalysts in suppressing hydrodehalogenation.[9] Modifying the catalyst with a second metal (e.g., iron) can further enhance selectivity.[13] | 1. Use Platinum on carbon (Pt/C) as the primary catalyst. 2. If Pd/C must be used, choose a catalyst with low activity or use it under very mild conditions. 3. Consider using a modified catalyst, such as Pt-Fe/C, which has been shown to suppress C-Cl bond cleavage and is also effective for C-F bonds.[13] |
| Milder Reaction Conditions | Harsher conditions (high temperature and high hydrogen pressure) promote the hydrogenolysis of the C-F bond.[9] | 1. Operate at the lowest temperature and hydrogen pressure that still provides a reasonable reaction rate. 2. Typical conditions to start with are room temperature to 50°C and 50-100 psi of H₂. |
| Use of Additives/Inhibitors | Certain additives can selectively poison the catalyst sites responsible for hydrodehalogenation without significantly affecting the rate of nitro group reduction. | 1. Adding a small amount of an acid (e.g., HCl, H₃PO₄) to the reaction medium can inhibit dehalogenation.[8] 2. Other inhibitors, such as morpholine or sulfur-containing compounds, have also been reported to be effective, but require careful optimization. |
| Solvent Choice | The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used. | 1. Ethanol is a good starting point. 2. Ensure the solvent is of high purity, as impurities can affect catalyst performance. |
Part 5: Experimental Protocols and Data
Protocol 1: General Procedure for SNAr with an Amine
Objective: To synthesize N-substituted-2-nitroaniline from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the amine, and potassium carbonate.
-
Add DMF (approximately 5-10 mL per gram of this compound).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1]
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude N-substituted-2-nitroaniline.
-
Purify by recrystallization or column chromatography as needed.
Protocol 2: Selective Catalytic Hydrogenation to 2-Fluoroaniline Derivative
Objective: To reduce the nitro group of an N-substituted-2-nitroaniline while preserving the fluorine atom.
Materials:
-
N-substituted-2-nitroaniline (1.0 eq)
-
5% Platinum on carbon (Pt/C) (1-5 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Caution: Handle Pt/C and hydrogen gas with extreme care in a well-ventilated fume hood. Pt/C can be pyrophoric.
-
Charge a hydrogenation vessel (e.g., a Parr shaker) with the N-substituted-2-nitroaniline and ethanol (10-20 volumes).
-
Carefully add the 5% Pt/C catalyst under a stream of nitrogen.
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Begin vigorous agitation and heat to 40-50°C if necessary.
-
Monitor the reaction by hydrogen uptake and/or by sampling and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Part 6: Analytical Methods for Reaction Monitoring
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of the this compound spot and appearance of a more polar product spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity. | Accurate measurement of the relative peak areas of starting material, product, and any byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile components, including starting materials, products, and byproducts.[14][15] | Provides mass-to-charge ratio data for structural elucidation of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and characterization of impurities.[16] | ¹H and ¹⁹F NMR are particularly useful for confirming the substitution has occurred and the fluorine atom is still present (in the case of nitro reduction). |
References
- PubChem. This compound.
- Welton, T. et al. (2024).
- Uysal, et al. (2018). The reduction reaction of 1‐fluoro 2‐nitrobenzene.
- Google Patents.
- Google Patents.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Dinitrobenzenes. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
- ResearchGate.
- ResearchGate. Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?
- PubMed.
- Chemistry Steps.
- ResearchGate.
- PubMed.
- ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
- LinkedIn. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- MDPI. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
- ACS Publications. Crystal Growth & Design Vol. 26, No. 1. [Link]
- ACS Publications. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
- NIH.
- ResearchGate. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
- MDPI.
- RSC Publishing. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. [Link]
- Chemistry LibreTexts. 16.
- PacBio. Guide - Low Yield Troubleshooting. [Link]
- Nature. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
- RSC Publishing.
- Quora. What are the most efficient heat removal methods in an exothermic reaction system?. [Link]
- Wikipedia. TNT. [Link]
- The Baran Laboratory, Scripps Research. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- YouTube.
- I-SAN. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
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- 13. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Managing Thermal Decomposition of Nitrated Aromatic Compounds
Welcome to the Technical Support Center for managing the thermal decomposition of nitrated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who handle these energetic materials. Nitrated aromatic compounds are essential intermediates in numerous fields, but their inherent thermal instability demands rigorous safety protocols and a deep understanding of their decomposition behavior.[1][2][3] This resource provides in-depth, experience-based guidance to help you anticipate, prevent, and safely manage thermal events in your experiments.
I. Foundational Principles: Understanding the Hazard
Nitrated aromatic compounds possess a high bond-dissociation energy in the C-NO₂ bond.[1] When subjected to sufficient thermal energy, this bond can break, initiating a highly exothermic decomposition that can release massive amounts of heat and gaseous products, potentially leading to a runaway reaction or explosion.[1][4][5] The thermal stability of these compounds is not an intrinsic constant; it is significantly influenced by molecular structure, impurities, and experimental conditions.[4][6]
Factors Influencing Thermal Stability:
-
Molecular Structure: The number, type, and position of substituent groups on the aromatic ring dramatically alter thermal stability.[6][7][8]
-
Electron-withdrawing groups (EWGs) like additional nitro groups can decrease stability.[8]
-
Ortho-position effects: Substituents ortho to a nitro group can introduce unique decomposition pathways, as seen in the case of 2-nitrotoluene, which is more hazardous than its meta and para isomers due to an intramolecular rearrangement.[1][9]
-
-
Impurities and Contaminants: The presence of even trace amounts of contaminants can drastically lower the decomposition temperature.[4][6]
-
Basic Contaminants: Caustic soda (NaOH) is particularly hazardous, significantly reducing the thermal stability of nitroaromatics.[6]
-
Acidic Residues: Residual strong acids (e.g., sulfuric acid from nitration) can catalyze decomposition.[5]
-
Metal Salts and Oxides: Contaminants like iron oxide or various metal salts can catalyze decomposition reactions.[1]
-
Cross-Contamination: An impurity of a less stable nitro-containing compound can catalyze the decomposition of a more stable bulk material.[10]
-
-
Autocatalysis: The decomposition of many nitroaromatic compounds is autocatalytic, meaning the products of the initial decomposition act as catalysts for further reaction, leading to a rapid acceleration phase.[1][11] This process often follows an induction period, an acceleration phase, and a decay phase.[1]
II. Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments, providing immediate actions, potential causes, and preventative measures.
Scenario 1: Unexpected Exotherm or Rapid Temperature Rise
Question: During a reaction or purification step (e.g., distillation), the temperature of my nitrated aromatic compound is rising much faster than expected and is not responding to my cooling system. What should I do?
Answer:
This is a critical situation, indicative of the onset of a runaway reaction.[12][13] Your immediate priority is to prevent loss of containment.
Immediate Actions:
-
Stop All Reagent/Heat Addition: Immediately cease the addition of any reactants and turn off all external heating sources.
-
Maximize Cooling: Increase the flow of your cooling system to its maximum capacity.[12] If you have a secondary or emergency cooling system, activate it.
-
Ensure and Maintain Agitation: Proper mixing is crucial to dissipate heat and prevent localized hot spots.[14] If the agitator has failed, do NOT attempt to restart it, as this could suddenly mix accumulated reactants and cause a violent reaction.[12]
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you may need to quench the reaction. This is a last resort and must be done according to established laboratory safety protocols. A common method is to add the reaction mixture to a large volume of a suitable cold solvent or ice.[12][14]
-
Alert Personnel and Evacuate: Inform your supervisor and colleagues immediately. If the situation cannot be brought under control, evacuate the area.[12]
Logical Troubleshooting Flow for Temperature Excursion:
Caption: Emergency response workflow for a temperature excursion.
Potential Causes & Preventative Measures:
| Potential Cause | Preventative Measure |
| Inadequate Cooling Capacity | Before scaling up, perform a thermal hazard analysis to ensure your cooling system can handle the reaction exotherm.[15][16] |
| Rapid Reagent Addition | Add reagents slowly and sub-surface if possible, monitoring the internal temperature continuously.[14] |
| Poor Agitation | Use an appropriately sized and shaped impeller and ensure vigorous stirring to prevent localized hot spots.[14] |
| Contamination | Thoroughly clean all glassware and equipment. Be aware of potential contaminants from previous steps (e.g., residual base from a wash).[4][6] |
| Accumulation of Unreacted Reagents | Ensure the reaction temperature is high enough for the reaction to proceed, preventing the buildup of reagents that could later react rapidly.[14] |
Scenario 2: Off-Gassing or Pressure Buildup in a Closed System
Question: I'm heating a nitrated aromatic compound in a sealed vessel, and the pressure is rising unexpectedly. I also see brown/yellow gas. What is happening?
Answer:
The evolution of brown/yellow gas is likely nitrogen dioxide (NO₂), a toxic decomposition product and a clear indicator that you are entering a thermal runaway.[12] The pressure increase is due to the formation of non-condensable gases, which can rapidly exceed the pressure rating of your vessel.
Immediate Actions:
-
Do NOT Approach Without Respiratory Protection: Nitrogen dioxide is highly toxic.[12]
-
Follow all steps for an unexpected exotherm (Scenario 1). The situation is critical.
-
Emergency Venting: If your system is equipped with an emergency relief or rupture disk, be prepared for it to activate. Do not stand in the path of the vent.[17]
-
Cool the Reactor Headspace: If possible, apply cooling to the top of the reactor to help condense any vapors and reduce the overall pressure.
Decomposition Gas Evolution Pathway:
Caption: Simplified pathway from heat input to pressure buildup.
Potential Causes & Preventative Measures:
| Potential Cause | Preventative Measure |
| Exceeding the Decomposition Temperature | Determine the thermal stability of your compound using techniques like DSC or ARC before heating in a closed system.[18][19] |
| Confined Space Heating | Confinement can lower the decomposition temperature and increase the rate of pressure rise.[1] Whenever possible, avoid heating these compounds in sealed vessels without proper pressure relief systems. |
| Sample Size | The risk of a runaway reaction increases with sample size.[1] Conduct small-scale experiments first to establish safety parameters. |
III. Frequently Asked Questions (FAQs)
Q1: How can I assess the thermal stability of a new or modified nitrated aromatic compound before I begin my experiment?
A1: A thorough thermal hazard assessment is essential. This involves using specialized calorimetric techniques to understand the decomposition behavior of your material.[1]
-
Differential Scanning Calorimetry (DSC): This is an excellent screening tool.[19] A DSC experiment involves heating a small sample (1-5 mg) at a controlled rate to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the amount of energy released (heat of decomposition, ΔHₔ).[18][20]
-
Accelerating Rate Calorimetry (ARC): ARC experiments provide data under adiabatic (no heat loss) conditions, which more closely mimics a runaway scenario.[21] This technique helps determine the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[18]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can help identify the temperature at which decomposition and gas evolution begin.[18]
Typical Thermal Analysis Data for Nitroaromatic Compounds:
| Parameter | Technique | Typical Range for Nitroaromatics | Significance |
| Onset Temperature (Tₒₙₛₑₜ) | DSC, ARC | 150 - 350 °C | Temperature at which significant exothermic activity begins. |
| Heat of Decomposition (ΔHₔ) | DSC | 300 - 1000+ J/g[18] | The total energy released; higher values indicate a more severe hazard. |
| Activation Energy (Eₐ) | DSC (Kinetic Models) | 130 - 200+ kJ/mol[1][18] | Indicates the sensitivity of the reaction rate to temperature changes. |
| Time to Maximum Rate (TMR) | ARC | Varies (minutes to hours) | Time available to take corrective action from a specific temperature under adiabatic conditions. |
Q2: My synthesis involves a workup procedure with a basic wash (e.g., sodium bicarbonate). Are there any specific hazards I should be aware of?
A2: Yes, this is a critical step with significant potential hazards. Contamination of nitroaromatics with bases, even weak ones, can severely reduce their thermal stability.[6][22] Maloperation during washing and phase separation can lead to the inclusion of caustic or salts in the organic phase, which can catalyze decomposition in subsequent heating steps like distillation.[6]
Protocol: Safe Washing of Nitroaromatic Compounds
-
Use Dilute Base: Use the most dilute basic solution that is effective for neutralization.
-
Maintain Low Temperatures: Perform the wash at a reduced temperature (e.g., in an ice bath) to minimize any potential exothermic reactions.
-
Thorough Water Washes: After the basic wash, wash the organic layer multiple times with deionized water to remove all residual base and salts.
-
Consider a Final Acidic Wash: In some cases, a final wash with a dilute, clean acid can help remove residual basic salts that could be detrimental to thermal stability.[6]
-
Confirm Neutral pH: Check the pH of the final aqueous wash to ensure it is neutral before proceeding.
Q3: How does the position of the nitro group and other substituents affect the stability of the compound?
A3: The electronic and steric effects of substituents have a profound impact.
-
Electronic Effects: The overall electron density of the aromatic system influences stability.[8] Multiple nitro groups generally decrease stability.
-
Steric Hindrance: Bulky groups can provide some steric protection to the aromatic ring, potentially increasing the energy barrier for degradation.[8][23]
-
Ortho-Interactions: As mentioned, substituents in the ortho position can lead to unique, lower-energy decomposition pathways. For example, the decomposition of o-nitrotoluene can proceed via an intramolecular rearrangement to form anthranil, a pathway not available to the m- and p-isomers.[1][9] This makes the ortho isomer significantly more hazardous.[1]
Q4: What are the best practices for long-term storage of nitrated aromatic compounds?
A4: Long-term stability is crucial.[24]
-
Cool, Dark, and Dry: Store compounds in a cool, dark, and dry environment. Elevated temperatures and UV light can promote slow decomposition over time.
-
Inert Atmosphere: If the compound is particularly sensitive, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Material Compatibility: Ensure the storage container is made of a compatible material (e.g., glass or stainless steel) that will not leach contaminants or catalyze decomposition.
-
Purity Matters: Store only highly purified material. Impurities from the synthesis can lower the decomposition temperature and initiate degradation during storage.[10]
-
Regular Re-analysis: For critical applications or long storage periods, consider re-analyzing the material's purity and thermal stability (e.g., via DSC) to ensure it has not degraded.
Q5: What analytical techniques can I use to detect decomposition products in my sample?
A5: Detecting early signs of decomposition can prevent a hazardous event.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for separating and quantifying the parent nitroaromatic compound and many of its degradation products.[25][26]
-
Gas Chromatography (GC): GC coupled with detectors like an Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS) is excellent for analyzing volatile and semi-volatile nitroaromatics and their byproducts.[26][27][28]
-
LC-MS/MS: For highly polar decomposition products in aqueous samples, LC-MS/MS provides high selectivity and sensitivity.[25]
IV. References
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141. [Link]
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. ElectronicsAndBooks. [Link]
-
Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. SciSpace. [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Investigation of Thermal Stability of Some Nitroaromatic Derivatives by DSC. Department of Physical Chemistry, University of Bucharest. [Link]
-
Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications. [Link]
-
A green stabilizer for Nitrate ester-based propellants: An overview. PubMed Central (PMC). [Link]
-
The substituent effect on the heat-induced pyrolysis mechanism of energetic materials: a case of reactive molecular dynamics simulations on nitrobenzene compounds. RSC Publishing. [Link]
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Medium. [Link]
-
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Pubs.RSC.org. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download. [Link]
-
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Semantic Scholar. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central (PMC), NIH. [Link]
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]
-
Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Practical approach to prediction and prevention of runaway reactions. J-SDR. [Link]
-
Thermal stability and kinetic of decomposition of nitrated HTPB. PubMed. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation. PubMed, NIH. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
-
Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. International Journal of Materials, Mechanics and Manufacturing. [Link]
-
Thermal Decomposition and Safety Assessment of N-Nitrodihydroxyethyl Dinitrate by DSC and ARC. ResearchGate. [Link]
-
Runaway Reaction. Gexcon. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Causes and consequences of thermal runaway incidents—Will they ever be avoided? ResearchGate. [Link]
-
Long Term Stability of Volatile Nitrosamines in Human Urine. PubMed Central (PMC), NIH. [Link]
-
Understanding Runaway Reactions and Their Safety Implications. Fauske & Associates. [Link]
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Technical Support Center: Troubleshooting Low Yield in Nitro Group Reduction
<_content_type_technical_support_center> <_core_directive_autonomy>
Welcome to the technical support center dedicated to resolving one of the most common yet frustrating challenges in synthetic chemistry: the low-yield reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals who encounter this pivotal transformation in their work. Here, we move beyond simple procedural lists to delve into the causality behind experimental outcomes, offering field-proven insights in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitro group reduction is sluggish or has stalled completely. What are the primary factors I should investigate?
A1: An incomplete or stalled reaction is a frequent hurdle. The root cause often lies in one of several key areas. A systematic approach to troubleshooting is crucial.
Initial Checks & Key Considerations:
-
Reagent & Catalyst Activity: The potency of your reducing agent or catalyst is the most critical factor.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or handling.[1] Always use a fresh or recently purchased catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[2]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂, Zn/AcOH): The surface area and purity of the metal are paramount. Ensure the metal is a fine powder; activation may be required. The concentration of the acid is also a critical parameter that directly influences the reaction rate.[2]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. It is always advisable to use fresh, high-quality reagents.[2]
-
-
Solvent and Solubility: Poor solubility of the nitro compound is a common cause of slow or incomplete reactions.[2] The starting material must be adequately dissolved for the reaction to proceed efficiently.
-
Reaction Temperature: While many nitro reductions proceed smoothly at room temperature, some substrates require heating to achieve a practical reaction rate.[2] However, exercise caution, as elevated temperatures can sometimes lead to the formation of undesired side products.[2]
-
Catalyst Poisoning: Impurities in the starting material, solvent, or even the hydrogen gas can "poison" the catalyst, drastically reducing its activity. Common culprits include sulfur compounds, halides, and certain nitrogen-containing functional groups.[1] Thorough purification of the starting material is essential.
Troubleshooting Workflow for Sluggish/Incomplete Reactions:
Caption: A decision-making workflow for troubleshooting stalled nitro reductions.
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?
A2: The formation of these intermediates is a common issue arising from the stepwise nature of nitro group reduction. The key to improving selectivity is to ensure the reaction proceeds through the full six-electron reduction to the amine.
Strategies to Enhance Selectivity:
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]
-
Temperature Control: Many nitro reductions are exothermic.[4] Localized overheating can promote the formation of side products, such as azobenzene derivatives.[5] Implementing proper temperature control, such as cooling baths or controlled addition of reagents, is crucial.
-
pH of the Reaction Medium: The pH can significantly influence the reaction pathway.
-
Acidic Conditions: Generally favor the formation of the desired amine (aniline in the case of nitrobenzene).[5][6]
-
Neutral or Basic Conditions: Can sometimes lead to the accumulation of intermediates. For instance, in some systems, alkaline conditions can promote the formation of azoxy and azo compounds.[7]
-
The Reduction Pathway and Potential Side Products:
The reduction of a nitro group is a multi-step process, and incomplete reaction can lead to the isolation of various intermediates.
Caption: The stepwise reduction of a nitro group, highlighting potential side products.
Q3: My starting material contains other reducible functional groups (e.g., ketones, esters, nitriles, halides). How can I selectively reduce the nitro group?
A3: Chemoselectivity is a critical consideration in the synthesis of complex molecules.[8] The choice of reducing agent is paramount to avoid unwanted side reactions.
Recommended Methods for Chemoselective Nitro Reduction:
| Functional Group to Preserve | Recommended Reducing System(s) | Rationale & Key Considerations |
| Ketone / Aldehyde | Fe/NH₄Cl, SnCl₂[9] | These reagents are generally mild enough to not reduce carbonyls. Catalytic hydrogenation will often reduce both the nitro and carbonyl groups. |
| Ester / Amide | Catalytic hydrogenation (H₂, Pd/C), Fe/NH₄Cl, SnCl₂[8] | Esters and amides are generally stable under these conditions. |
| Nitrile | SnCl₂ in ethanol/acetic acid[10] | Catalytic hydrogenation will typically reduce both the nitro and nitrile groups. |
| Aryl Halide (Cl, Br, I) | Raney Nickel with H₂, Fe/NH₄Cl, SnCl₂[9][11] | Pd/C is known to cause dehalogenation (hydrogenolysis). Raney Nickel is often a better choice for catalytic hydrogenation in these cases. |
| Alkene / Alkyne | Fe/NH₄Cl, SnCl₂[9] | Catalytic hydrogenation will reduce double and triple bonds. |
| Benzyl Ether | Fe/NH₄Cl, SnCl₂[9] | Catalytic hydrogenation will cleave benzyl ethers. |
Decision Tree for Selecting a Chemoselective Reducing Agent:
Caption: A flowchart to guide the selection of a reducing agent based on other functional groups.
Q4: I've completed the reaction, but I'm struggling with the workup and purification of my amine product. What are some best practices?
A4: The workup and purification can be as challenging as the reaction itself, especially when dealing with metal salts and the basic nature of amines.
Workup Procedures:
-
Catalytic Hydrogenation: The primary step is the removal of the solid catalyst by filtration. A pad of Celite® or a similar filter aid is essential to ensure complete removal of the fine catalyst particles. The solvent is then removed under reduced pressure.[2]
-
Metal/Acid Reductions:
-
After the reaction is complete, filter to remove any excess metal.
-
The acidic reaction mixture must be basified (e.g., with NaOH, Na₂CO₃, or NH₄OH).[2] This neutralizes the acid and deprotonates the ammonium salt of the product amine, rendering it soluble in organic solvents. Caution: This is often a highly exothermic process and should be done with cooling.
-
Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is then performed.
-
Purification Strategies for Amines:
-
Column Chromatography: Due to the basic nature of amines, they can interact strongly with acidic silica gel, leading to poor separation and tailing.[12]
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase. Alternatively, use an amine-functionalized silica gel.[12]
-
-
Acid-Base Extraction: This is a classic and effective method for purifying amines.
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer and extract the purified amine back into an organic solvent.
-
-
Salt Precipitation: In some cases, the amine can be purified by precipitating it as a salt (e.g., hydrochloride) from a suitable solvent.[13]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, THF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (repeat 3 times).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.[9]
Protocol 2: General Procedure for Reduction using SnCl₂•2H₂O
-
Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂•2H₂O) (typically 3-5 eq).[2]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add a saturated solution of sodium bicarbonate or a dilute NaOH solution to the residue until the pH is basic. This will precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the tin salts, then separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
References
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (n.d.). Conditions optimization for the reduction of nitroarenes.
- ResearchGate. (n.d.). Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry, 35(1).
- MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- ACS Publications. (2025, May 6). Nitro Substrates in Reductive Electrosynthesis: A Review.
- National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Royal Society of Chemistry. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- Reddit. (2023, January 1). my nitro refuses to be reduced.
- Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile.
- National Council of Educational Research and Training. (n.d.). Amines.
- National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. biotage.com [biotage.com]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Fluoro-2-nitrobenzene
A Senior Application Scientist's Guide to Impurity Troubleshooting and Product Purification
Welcome to the technical support center for the synthesis and purification of 1-fluoro-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with product purity. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the quality of this compound is paramount for the success of subsequent synthetic steps.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Understanding the Origin of Impurities
Impurities in this compound synthesis typically arise from two main sources: the synthetic route chosen and the reaction conditions employed. The two most common preparative methods each present a unique impurity profile.
-
Electrophilic Nitration of Fluorobenzene: This is a classic electrophilic aromatic substitution reaction. Fluorine is an ortho-, para- directing group. While the desired product is the ortho isomer (this compound), the formation of the para isomer (1-fluoro-4-nitrobenzene) is a significant competing reaction, often resulting in an isomeric mixture.[3][4] Over-nitration can also lead to dinitrated byproducts.
-
Nucleophilic Aromatic Substitution (Halogen Exchange): This method involves reacting 1-chloro-2-nitrobenzene with a fluoride source, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like sulfolane.[3][4][5] The primary impurities here are typically unreacted starting material (1-chloro-2-nitrobenzene) and potential side-products if reaction conditions are not optimized.[3]
Troubleshooting Guide for Common Impurities
The following table outlines common problems encountered during the synthesis of this compound, their likely causes, and recommended actions.
| Observed Problem | Potential Cause (Impurity) | Proposed Analytical Method for Identification | Recommended Solution / Purification Protocol |
| Multiple Isomers Detected | Presence of 1-fluoro-4-nitrobenzene and/or 1-fluoro-3-nitrobenzene alongside the desired this compound product. | GC-MS, ¹H NMR, ¹⁹F NMR, HPLC.[6][7] | Fractional Distillation: Effective if boiling points are sufficiently different. The boiling point of this compound is ~116 °C at 22 mmHg.[8][9][10] Column Chromatography: Highly effective for separating isomers. A common mobile phase is a mixture of hexane and ethyl acetate.[6] |
| Presence of Starting Material | Incomplete reaction, particularly in Halogen Exchange (Halex) synthesis, leading to residual 1-chloro-2-nitrobenzene. | GC-MS, HPLC. | Optimize Reaction Conditions: Increase reaction time, temperature, or the molar ratio of the fluoride source.[3] Purification: Fractional distillation or column chromatography can effectively separate the product from the higher-boiling starting material. |
| Higher Molecular Weight Byproducts | Over-nitration during electrophilic substitution, leading to dinitrofluorobenzene isomers. | GC-MS, LC-MS.[11] | Column Chromatography: The increased polarity of dinitrated compounds allows for good separation on silica gel. Recrystallization: If the dinitrated byproduct is a solid and the desired product is a liquid at room temperature, filtration after cooling may be effective. |
| Product is a Dark Oil or Discolored | Presence of colored, non-volatile polymeric or degradation byproducts. | UV-Vis Spectroscopy, HPLC with a photodiode array (PDA) detector. | Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[12][13] Distillation: Vacuum distillation can separate the volatile product from non-volatile colored impurities. |
| Low Purity Despite Purification | Co-eluting impurities in chromatography or co-crystallizing impurities. Residual solvents. | High-resolution GC-MS, NMR (to detect solvent), Elemental Analysis.[7] | Change Purification Method: Switch from chromatography to distillation or vice-versa. Recrystallization with a Different Solvent System: Use a two-solvent system to alter solubility profiles.[14][15] Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents. |
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving impurity issues in your this compound product.
Sources
- 1. This compound at Best Price - High Purity Chemical Supplier [triownchemie.com]
- 2. nbinno.com [nbinno.com]
- 3. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-フルオロ-2-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 1493-27-2 [chemicalbook.com]
- 10. alkalisci.com [alkalisci.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Fluorination of 2-Nitrochlorobenzene
Welcome to the technical support center for the optimization of the fluorination of 2-nitrochlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring the scientific integrity and success of your experiments.
Introduction: The Halex Reaction
The conversion of 2-nitrochlorobenzene to 2-fluoronitrobenzene is a classic example of nucleophilic aromatic substitution (SNAr), often referred to as the Halex process (Halide Exchange).[1] This reaction is of significant industrial importance as fluorinated nitroaromatics are valuable precursors for pharmaceuticals and agrochemicals.[2] The reaction involves the displacement of a chloride ion by a fluoride ion, a process facilitated by the presence of an electron-warying nitro group ortho to the leaving group.[3]
Troubleshooting Guide
This section addresses common problems encountered during the fluorination of 2-nitrochlorobenzene, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of 2-Nitrochlorobenzene
Question: My reaction shows a low yield of 2-fluoronitrobenzene or a significant amount of unreacted 2-nitrochlorobenzene. What are the potential causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
Inadequate Fluoride Source Activity: The reactivity of potassium fluoride (KF) is highly dependent on its physical properties.
-
Cause: Standard KF has low solubility in organic solvents and can be deactivated by absorbed water.[4]
-
Solution: Use anhydrous, spray-dried KF which has a smaller particle size and larger surface area, leading to significantly higher reactivity.[5][6] Alternatively, KF can be dried by heating under vacuum.[4]
-
-
Suboptimal Reaction Temperature: The Halex reaction typically requires high temperatures to proceed at a reasonable rate.[1]
-
Cause: Insufficient thermal energy to overcome the activation barrier of the SNAr reaction.
-
Solution: The reaction is often conducted at temperatures between 150°C and 250°C.[1] A temperature of 240-250°C in sulfolane has been reported to be effective.[7] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and potential decomposition.[8]
-
-
Inappropriate Solvent: The choice of solvent is crucial for solubilizing the fluoride salt and facilitating the reaction.
-
Cause: Protic or nonpolar solvents will hinder the reaction by solvating the fluoride ion or failing to dissolve the reactants.
-
Solution: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are typically used.[1][9] Sulfolane is often preferred for its high thermal stability.[7]
-
-
Insufficient Reaction Time: Nucleophilic aromatic substitutions can be slow, especially if conditions are not fully optimized.
-
Lack of a Phase-Transfer Catalyst (PTC): The low solubility of KF in organic solvents is a major limiting factor.[11]
-
Cause: Insufficient concentration of "naked" fluoride ions in the organic phase to react with the substrate.
-
Solution: The addition of a phase-transfer catalyst can significantly enhance the reaction rate. Common PTCs include quaternary ammonium salts (e.g., benzyltriethylammonium chloride) or macrocyclic ethers (e.g., 18-crown-6).[7][12] These catalysts form complexes with the potassium ion, increasing the solubility and nucleophilicity of the fluoride anion.[11][12]
-
Issue 2: Formation of Byproducts
Question: My reaction mixture shows the presence of significant impurities besides the desired 2-fluoronitrobenzene. What are these byproducts and how can I minimize their formation?
Answer: The formation of byproducts is often a result of side reactions competing with the desired fluorination.
-
Hydrolysis Products (e.g., 2-nitrophenol):
-
Cause: Presence of water in the reaction mixture. The fluoride ion is basic and can generate hydroxide ions from residual water, which can then act as a nucleophile.
-
Solution: Ensure all reagents and the solvent are rigorously dried. Use anhydrous KF and distill the solvent over a suitable drying agent before use.[4]
-
-
Ether Byproducts (e.g., 2-nitroanisole from methanol):
-
Cause: If an alcohol is present (e.g., as an impurity in the solvent), its corresponding alkoxide can be generated and act as a nucleophile.[13]
-
Solution: Use high-purity, anhydrous solvents.
-
-
Products of Further Substitution:
-
Cause: In some cases, if other leaving groups are present on the ring, they might also be substituted.
-
Solution: Careful control of stoichiometry and reaction time can help to minimize further reactions.
-
-
Decomposition Products:
-
Cause: 2-nitrochlorobenzene and the product can be unstable at very high temperatures.
-
Solution: Optimize the reaction temperature to the lowest point where a reasonable reaction rate is achieved.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the fluorination of 2-nitrochlorobenzene?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3] This is typically a two-step process:
-
Addition: The nucleophilic fluoride ion attacks the carbon atom bearing the chlorine, which is activated by the electron-withdrawing nitro group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3]
-
Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product, 2-fluoronitrobenzene.[3]
SNAr Reaction Mechanism
Sources
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Potassium fluoride drying [f-granulator.com]
- 5. scispace.com [scispace.com]
- 6. 氟化钾 99%, spray-dried | Sigma-Aldrich [sigmaaldrich.com]
- 7. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to 1-Fluoro-2-nitrobenzene
Welcome to the technical support center for 1-Fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. My aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to anticipate and resolve challenges in your experiments. Here, we will delve into the critical aspects of handling and storing this compound, with a primary focus on the prevention of moisture contamination—a common yet manageable issue that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[2][3] It is also crucial to store it away from incompatible substances such as strong oxidizing agents and strong bases.[1]
Q2: I received a shipment of this compound. What is the first thing I should do?
A2: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the cap is tightly sealed. If the compound is intended for use in anhydrous reactions, it is best practice to verify the moisture content upon arrival using a method like Karl Fischer titration. This provides a baseline for future reference.
Q3: Why is it so critical to avoid moisture when storing and handling this compound?
A3: The primary reason for avoiding moisture is the susceptibility of this compound to hydrolysis. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[4] Water, or more specifically the hydroxide ion (OH⁻), can act as a nucleophile, attacking the carbon atom to which the fluorine is attached. This leads to the substitution of the fluorine atom and the formation of 2-nitrophenol, an impurity that can interfere with subsequent reactions.
Troubleshooting Moisture Contamination
Q4: I suspect my this compound has been contaminated with water. What are the tell-tale signs?
A4: Visual inspection can sometimes offer clues. The presence of turbidity or a change in color from its typical clear yellow to a darker shade could indicate degradation, which may be initiated by moisture. However, these are not definitive proofs of water contamination. The most reliable way to confirm is through analytical testing.
Q5: How can I definitively test for and quantify moisture in my this compound sample?
A5: The gold standard for determining water content in organic liquids is Karl Fischer (KF) titration .[5][6] This method is highly specific to water and can provide accurate measurements even at parts-per-million (ppm) levels. Both volumetric and coulometric KF titration methods are suitable, with the coulometric method being particularly sensitive for trace amounts of water.[3]
Q6: My Karl Fischer titration is giving inconsistent results. What could be the problem?
A6: Inconsistent KF titration results can stem from several factors. Common issues include:
-
Leaky titration cell: Atmospheric moisture can enter the cell, leading to erroneously high water content readings. Ensure all seals and septa are in good condition.
-
Exhausted reagents: The KF reagents have a finite capacity for water. If the reagent is spent, it will not react stoichiometrically with the water in your sample.
-
Improper sample handling: Exposing the sample to the atmosphere for too long during preparation and injection can lead to moisture absorption.
-
Side reactions: Although less common with this compound, some compounds can react with the KF reagents, leading to inaccurate results.
For a more detailed guide on troubleshooting your KF titrator, please refer to the experimental protocols section.
Q7: I've confirmed my this compound is contaminated with water. Can I still use it?
A7: The usability of water-contaminated this compound depends on the tolerance of your specific reaction to moisture and the presence of 2-nitrophenol. For many sensitive applications, particularly those involving organometallic reagents or other water-sensitive catalysts, using the contaminated reagent is not advisable as it can lead to reduced yields, side product formation, and catalyst deactivation.
Q8: Is it possible to dry this compound that has been exposed to moisture?
A8: Yes, it is possible to dry this compound. A common laboratory practice is to use a suitable drying agent. For halogenated nitroaromatics, neutral drying agents are preferred to avoid any base-catalyzed side reactions. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are generally suitable choices.[7] Molecular sieves (3Å or 4Å) are also very effective. It is crucial to select a drying agent that does not react with the compound itself.
In-Depth Technical Guide
The Chemistry of Moisture Contamination: A Closer Look at SNAr
The hydrolysis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), present from the dissociation of water, acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The presence of the electron-withdrawing nitro group ortho to the fluorine atom is critical for this reaction to occur at a significant rate. It serves to activate the ring towards nucleophilic attack and stabilize the intermediate.
Caption: SNAr mechanism of this compound hydrolysis.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | Room Temperature | [3][8] |
| Storage Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) for long-term storage or highly sensitive applications. | Best Practice |
| Incompatible Materials | Strong oxidizing agents, strong bases | [1] |
| Recommended Drying Agents | Anhydrous MgSO₄, Anhydrous Na₂SO₄, Molecular Sieves (3Å or 4Å) | [7] |
| Analytical Method | Principle | Typical Application |
| Karl Fischer Titration | Redox titration specific to water | Precise quantification of water content (ppm to %) |
| Gas Chromatography (GC) | Separation based on volatility and column interaction | Can detect 2-nitrophenol as a degradation product |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Can show a broad O-H stretch if significant water is present |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure. Specific parameters should be optimized for your instrument and sample.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., one-component composite reagent)
-
Anhydrous Methanol (or other suitable solvent)
-
Gastight syringe
-
This compound sample
Procedure:
-
System Preparation:
-
Ensure the titration cell is clean and dry.
-
Fill the titration vessel with anhydrous methanol.
-
Condition the solvent by running a pre-titration to neutralize any residual moisture in the cell until a stable, low drift is achieved.
-
-
Titer Determination:
-
Accurately add a known amount of a certified water standard or pure water to the conditioned solvent.
-
Perform the titration.
-
The instrument will calculate the titer of the Karl Fischer reagent (mg H₂O / mL reagent). It is recommended to perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Using a clean, dry, gastight syringe, draw a precise volume of the this compound sample.
-
Accurately weigh the syringe with the sample.
-
Inject the sample into the conditioned titration cell.
-
Reweigh the syringe to determine the exact mass of the sample added.
-
Start the titration. The instrument will automatically stop at the endpoint.
-
-
Calculation:
-
The instrument will typically calculate the water content automatically based on the volume of titrant consumed, the titer, and the sample mass. The result is usually expressed in ppm or percentage.
-
Caption: Workflow for Karl Fischer Titration.
Protocol 2: Drying this compound with Anhydrous Magnesium Sulfate
Materials:
-
Water-contaminated this compound
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
A clean, dry flask with a stopper or septum
-
Stir bar and stir plate (optional)
-
Dry filter paper and funnel, or a dry syringe with a filter tip
Procedure:
-
Place the this compound in the dry flask.
-
Add a small amount of anhydrous MgSO₄ (approximately 1-5 g per 100 mL of liquid, added in portions).
-
Stopper the flask and swirl. If a stir bar is used, stir the mixture for 15-30 minutes.
-
Observe the drying agent. If it clumps together, it indicates the presence of water. Continue adding small portions of MgSO₄ until some of the powder remains free-flowing, indicating that all the water has been absorbed.
-
Allow the mixture to stand for at least an hour to ensure complete drying. For very low moisture requirements, this can be extended overnight.
-
Separate the dried liquid from the MgSO₄ by either gravity filtering through a dry filter paper into a clean, dry receiving flask or by carefully decanting the liquid. For small volumes, a syringe with a filter tip can be used to draw up the liquid.
-
Immediately seal the container of the dried this compound and store it under the recommended conditions.
References
- National Center for Biotechnology Information. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. PubMed Central.
- News-Medical.net. (2018). Applications of Karl Fischer Titration.
- National Institutes of Health. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Triown Chemie. (n.d.). This compound at Best Price.
- Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- University of California, Los Angeles. (n.d.). Using drying agents.
- ACS Publications. (2012). A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents. Analytical Chemistry.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?.
- Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
- Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo...
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- 8. scilit.com [scilit.com]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr)
A Guide to Selecting the Right Base for Your SNAr Reaction
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice on the critical step of selecting the appropriate base for your SNAr reactions. As Senior Application Scientists, we have curated this resource to combine theoretical knowledge with practical, field-tested insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and selection of bases in SNAr reactions.
Q1: What is the fundamental role of a base in an SNAr reaction?
A1: In many SNAr reactions, the primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity and initiating the reaction.[1][2] For nucleophiles such as alcohols, thiols, or amines, the removal of a proton by a base generates a more potent anionic nucleophile (e.g., alkoxide, thiolate, or amide). This is crucial for the nucleophile to attack the electron-deficient aromatic ring and form the Meisenheimer complex, which is a key intermediate in the addition-elimination mechanism of SNAr.[3][4][5] Additionally, a base can serve to neutralize any acidic byproducts generated during the reaction.[1]
Q2: How does the strength of the base affect the outcome of my SNAr reaction?
A2: The strength of the base must be carefully matched to the acidity of the nucleophile. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to undesirable side reactions, such as the deprotonation of other C-H bonds on the aromatic ring, potentially leading to benzyne formation and a mixture of products.[3][6] In some cases, an excessively strong base can also promote the decomposition of the starting material or the product.
Q3: Can the nucleophile itself act as a base?
A3: Yes, in some instances, particularly with amine nucleophiles, the nucleophile can also act as the base.[7] This is more common when the amine is relatively basic and used in excess. However, for less basic nucleophiles or when precise control over the reaction is required, an external base is generally recommended to ensure efficient and clean conversion.
Q4: What are some common bases used in SNAr reactions, and when should I use them?
A4: The choice of base is highly dependent on the specific nucleophile and solvent used. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), tertiary amines (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA)), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[6][8]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild bases often used with phenol, thiol, and some amine nucleophiles in polar aprotic solvents like DMF or DMSO.[8][9] Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect," which can enhance the reactivity of the nucleophile.
-
Tertiary Amines (Et₃N, DIPEA): These organic bases are commonly used with amine nucleophiles.[8] They are generally soluble in a wide range of organic solvents.
-
Strong Bases (NaH, KOt-Bu): These are reserved for deprotonating weakly acidic nucleophiles like alcohols.[2][6] They are highly reactive and require anhydrous reaction conditions.
Q5: How does the solvent choice influence the selection of a base?
A5: The solvent plays a crucial role in SNAr reactions by affecting the solubility of the base and the nucleophilicity of the reacting species.[10] Polar aprotic solvents like DMSO, DMF, and acetonitrile are most common for SNAr reactions as they can solvate cations while leaving the anionic nucleophile relatively "naked" and more reactive.[8][10] The chosen base must be sufficiently soluble in the reaction solvent to be effective. For instance, inorganic carbonates have better solubility in DMSO and DMF than in less polar solvents like THF.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during SNAr reactions related to base selection.
Guide 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Base Strength | Switch to a stronger base. For example, if K₂CO₃ is ineffective with an alcohol nucleophile, consider using NaH. | The pKa of the base must be significantly higher than the pKa of the nucleophile to ensure complete deprotonation and generation of the active nucleophile.[2] |
| Poor Base Solubility | Choose a base that is soluble in your reaction solvent. If using an inorganic base, consider switching from K₂CO₃ to the more soluble Cs₂CO₃ or changing to a more polar solvent like DMSO. | An insoluble base will have limited interaction with the nucleophile, leading to a very slow or stalled reaction. |
| Inappropriate Nucleophile/Base Pairing | Ensure the base is compatible with the nucleophile. For instance, using a strong, sterically hindered base like KOt-Bu with a bulky secondary amine might be less effective than a smaller, strong base. | Steric hindrance can play a role in the efficiency of the deprotonation step. |
Guide 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Base is Too Strong | Switch to a milder base. If you are observing what appears to be a mixture of isomers, you might be inadvertently forming a benzyne intermediate.[3][6] Consider switching from NaNH₂ or KOt-Bu to a carbonate or a tertiary amine base. | Very strong bases can deprotonate the aromatic ring itself, leading to an elimination-addition (benzyne) mechanism, which can result in a loss of regioselectivity.[3][11] |
| Reaction Temperature is Too High | Lower the reaction temperature. | High temperatures can promote side reactions or decomposition of starting materials and products.[2] |
| Solvent Participation | If using a solvent like DMF at high temperatures, consider switching to a more stable solvent like DMSO. | DMF can decompose at elevated temperatures to generate dimethylamine, which can act as a competing nucleophile.[2] |
Data Presentation: Comparison of Common Bases for SNAr
| Base | pKa of Conjugate Acid | Common Nucleophiles | Typical Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Phenols, Thiols, Amines | DMF, DMSO, Acetonitrile | Mild, inexpensive, and widely used. Can be slow for less acidic nucleophiles. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Phenols, Thiols, Amines | DMF, DMSO, Acetonitrile | More soluble and often more effective than K₂CO₃.[8] |
| Triethylamine (Et₃N) | ~10.7 | Amines | THF, Dichloromethane, DMF | Common organic base, easy to remove due to its volatility. |
| DIPEA | ~11 | Amines | THF, Dichloromethane, DMF | Sterically hindered, which can reduce side reactions. |
| Sodium Hydride (NaH) | ~36 | Alcohols | THF, DMF (use with caution) | Very strong base, requires anhydrous conditions. Reacts with protic solvents.[2] |
| Potassium tert-butoxide (KOt-Bu) | ~19 | Alcohols, some C-H acids | THF, t-BuOH | Strong, non-nucleophilic base. Can promote benzyne formation in some cases.[6] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile using K₂CO₃
-
To a solution of the aryl halide (1.0 eq) in DMF or DMSO, add the amine nucleophile (1.1 - 1.5 eq).
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile using NaH
Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) and anhydrous tetrahydrofuran (THF).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.[2]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add the aryl halide (1.0 eq) to the flask.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.
Visualizations
SNAr Mechanism and the Role of the Base
Caption: The role of the base in activating the nucleophile for the SNAr reaction.
Decision Tree for Base Selection in SNAr
Caption: A simplified decision-making process for selecting a base in SNAr reactions.
References
- Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- Nucleophilic arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
- Nucleophilic arom
- SNAr Solvents and Reagents - Wordpress. [Link]
- Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. [Link]
- Base-dependent selectivity of an SNAr reaction | Request PDF - ResearchG
- Nucleophilic Aromatic Substitution (SNAr)
- Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B - RSC Publishing. [Link]
- How can I choose the correct mechanism for nucleophilic substitution of aryl halides? - Chemistry Stack Exchange. [Link]
- 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. [Link]
- 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. [Link]
- 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
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- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Aromatic Nucleophilic Substitution [fishersci.se]
- 9. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Minimizing Isomer Formation During Nitration of Fluorobenzene
Welcome to the technical support center for electrophilic aromatic substitution, with a specialized focus on the nitration of fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction, specifically to maximize the yield of the desired para-isomer while minimizing ortho- and meta-isomer formation.
Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity in this reaction. By understanding the "why," you can more effectively troubleshoot and control your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer distribution for the nitration of fluorobenzene with standard mixed acid (HNO₃/H₂SO₄)?
Under typical mixed acid conditions, the nitration of fluorobenzene is highly selective for the para position. You can generally expect an isomer distribution of approximately 90% para-nitrofluorobenzene and around 10% ortho-nitrofluorobenzene, with only trace amounts of the meta isomer.[1] This high para-selectivity is a unique characteristic of fluorobenzene compared to other halobenzenes.[1]
Q2: Why is fluorobenzene so highly para-directing compared to other halobenzenes?
The fluorine atom exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, it also has a resonance-donating effect (+M) due to its lone pairs of electrons.[2][3]
Two key factors contribute to the high para-selectivity:
-
Inductive Effect Gradient : The strong -I effect of fluorine deactivates the ortho position more significantly than the more distant para position.[2][3]
-
Effective Resonance Overlap : The resonance effect, which activates the ortho and para positions, is particularly effective for fluorine due to the good overlap between the carbon 2p and fluorine 2p orbitals.[4] This resonance stabilization of the reaction intermediate is more pronounced at the para position, which is not as strongly influenced by the competing inductive withdrawal.[2]
This interplay results in the para position of fluorobenzene being exceptionally reactive, even faster than a single position on benzene itself in some cases.[1]
Q3: What is the role of the nitrating agent in determining isomer distribution?
The active electrophile in mixed-acid nitration is the nitronium ion (NO₂⁺).[5][6][7] The generation of this ion is facilitated by a strong acid catalyst like sulfuric acid.[6][7] The choice of nitrating agent and the reaction medium can influence the steric and electronic environment of the reaction, which in turn can affect the ortho/para ratio. For instance, using bulkier nitrating agents may sterically hinder attack at the ortho position, thus increasing para-selectivity.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My ortho/para isomer ratio is higher than expected (e.g., > 1:9). How can I increase para-selectivity?
A higher-than-desired amount of the ortho-isomer can be a significant issue, leading to purification challenges. Here are several factors to investigate and optimize:
Root Cause Analysis:
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the slightly higher activation barrier for ortho-substitution, leading to a less selective reaction.
-
Steric Hindrance: The default nitronium ion is small, but the choice of solvent and acid can influence its effective size and how it approaches the fluorobenzene ring.
Solutions:
-
Lower the Reaction Temperature:
-
Rationale: Reducing the temperature generally enhances selectivity in competing reactions with different activation energies. The transition state leading to the para product is lower in energy, and at lower temperatures, this pathway is more favored.
-
Protocol Insight: Performing the nitration at temperatures between 0°C and room temperature is common.[8] For even greater selectivity, consider temperatures as low as -20°C to 0°C. Be mindful that lowering the temperature will also decrease the overall reaction rate.
-
-
Modify the Nitrating System:
-
Rationale: Different nitrating systems can offer better selectivity.
-
Alternative Reagents:
-
Nitric acid in acetic anhydride: This can sometimes provide different selectivity profiles compared to mixed acid.[9]
-
Nitronium tetrafluoroborate (NO₂BF₄): This is a pre-formed nitronium salt that can be used in various organic solvents, offering a different reaction environment that may favor para-substitution.
-
Trifluoromethanesulfonic acid (CF₃SO₃H) and Nitric Acid: This combination can form a powerful nitrating agent and has been shown to exhibit high positional selectivity.[10]
-
-
-
Utilize Catalysts for Shape Selectivity:
-
Rationale: Solid acid catalysts, such as zeolites, can provide shape-selective environments that sterically favor the formation of the less bulky para-isomer. The pores of the zeolite can restrict the formation of the transition state leading to the ortho-product.
-
Example: H-ZSM-5 zeolite has been used with n-propyl nitrate to achieve very high para-selectivity in the nitration of toluene, a principle that can be applied to fluorobenzene.[11]
-
Data Summary: Effect of Temperature on Isomer Ratio (Illustrative)
| Temperature | Ortho-Isomer (%) | Para-Isomer (%) | Ortho/Para Ratio |
| 50°C | 15% | 85% | 1:5.7 |
| 25°C | 12% | 88% | 1:7.3 |
| 0°C | 8% | 92% | 1:11.5 |
Note: These are representative values to illustrate the general trend. Actual results will vary based on specific reaction conditions.
Problem 2: I am observing significant amounts of dinitrated byproducts. How can this be prevented?
The formation of dinitrofluorobenzene isomers occurs when the initial product, nitrofluorobenzene, undergoes a second nitration. The nitro group is strongly deactivating, so this typically requires forcing conditions.
Root Cause Analysis:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration.
-
High Temperature or Long Reaction Time: These conditions provide the necessary energy for the deactivated nitrofluorobenzene ring to react.[12]
-
High Acid Concentration: Very strong acidic conditions can promote further reaction.
Solutions:
-
Control Stoichiometry:
-
Protocol: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid relative to fluorobenzene. This ensures that once the initial substrate is consumed, there is little nitrating agent left to react with the product.
-
-
Optimize Reaction Time and Temperature:
-
Protocol: Monitor the reaction progress using a suitable technique (e.g., TLC, GC, or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary nitration from occurring. Avoid elevated temperatures unless absolutely necessary for the primary reaction to proceed.[12]
-
-
Control the Addition of Reagents:
-
Protocol: Add the nitrating agent (or the mixed acid) dropwise to the solution of fluorobenzene at a controlled, low temperature. This maintains a low instantaneous concentration of the nitronium ion, favoring the more reactive fluorobenzene over the deactivated nitrofluorobenzene.
-
Experimental Workflow and Diagrams
Workflow for Maximizing Para-Selectivity
The following diagram outlines a logical workflow for optimizing the nitration of fluorobenzene to favor the para-isomer.
Caption: Workflow for optimizing para-selectivity.
Reaction Mechanism and Regioselectivity
The following diagram illustrates the electrophilic aromatic substitution mechanism and the resonance structures of the intermediates, highlighting why para-attack is favored.
Caption: Favored para-attack pathway in nitration.
Detailed Experimental Protocol: High-Selectivity Nitration of Fluorobenzene
This protocol is designed to maximize the yield of p-nitrofluorobenzene.
Materials:
-
Fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of fluorobenzene in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5°C.
-
Nitrating Mixture Preparation: In a separate beaker or dropping funnel, carefully and slowly add 12 mL of concentrated sulfuric acid to 6 mL of concentrated nitric acid. Cool this mixture in a separate ice bath. Caution: This is a highly exothermic process.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred fluorobenzene solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction flask does not exceed 10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 60 minutes. Monitor the consumption of fluorobenzene by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Analysis: Analyze the resulting crude product by GC or ¹H NMR to determine the isomer ratio. The para-isomer can often be purified from the minor ortho-isomer by recrystallization.
References
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link]
- Nitration of aromatic compounds in BrØnsted acidic ionic liquid.
- Experiment 11: Electrophilic Aromatic Substitution – Nitration. University of Wisconsin-Madison Chemistry. [Link]
- Competitive Nitration of Benzene–Fluorobenzene and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- Nitr
- Nitration with nitric acid and trifluoromethanesulfonic acid.
- How to prepare nitrobenzene from fluorobenzene in organic chemistry. Quora. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Aromatic Nitration and Sulfon
- Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
- In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? Chemistry Stack Exchange. [Link]
- Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow.
- Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]
- Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. [Link]
- Controlling temperature of nitration reactions.
- Electrophilic Arom
- LAB QO 4 - Nitr
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-2-nitrobenzene vs. 1-Chloro-2-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in synthetic chemistry and drug development, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the array of choices for nucleophilic aromatic substitution (SNAr) reactions, ortho-substituted halonitrobenzenes are foundational building blocks. This guide provides an in-depth, evidence-based comparison of the reactivity between 1-Fluoro-2-nitrobenzene and 1-Chloro-2-nitrobenzene, moving beyond simple rules to explore the underlying mechanistic principles and provide actionable experimental insights.
The Mechanistic Framework: Understanding SNAr Reactivity
The reactivity of these compounds is governed by the two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr). This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as the nitro group (-NO₂).
The reaction proceeds in two key stages:
-
Rate-Determining Step: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The activation energy of this step is the primary determinant of the overall reaction rate.
-
Fast Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
Figure 1: The two-step Addition-Elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).
The critical insight is that the first step, the formation of the Meisenheimer complex, is the kinetic bottleneck. Therefore, any factor that lowers the activation energy of this step will accelerate the reaction.
Head-to-Head Comparison: Fluorine vs. Chlorine
A common misconception, based on C-X bond strengths (C-F > C-Cl), is that the chloro-substituted compound should be more reactive. However, experimental evidence overwhelmingly demonstrates the opposite. This compound is significantly more reactive than its chloro-analogue. This is a classic example of kinetics versus thermodynamics.
The reason lies in the dual role of the halogen substituent:
-
Inductive Effect (-I): The halogen withdraws electron density from the ring, activating it towards nucleophilic attack.
-
Leaving Group Ability: The halogen must depart in the second step.
The key to understanding the reactivity order is to recognize which of these factors influences the rate-determining step.
The Dominance of Electronegativity in the Rate-Determining Step
Fluorine is the most electronegative element. Its powerful inductive electron withdrawal (-I effect) strongly polarizes the C-F bond and deactivates the entire aromatic ring. This makes the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack. Furthermore, this potent inductive effect provides substantial stabilization to the negatively charged Meisenheimer complex formed in the rate-determining step. Chlorine, being less electronegative, offers a weaker stabilizing effect on this crucial intermediate.
Since the formation of the Meisenheimer complex is the slow step, the factor that most effectively stabilizes it—fluorine's electronegativity—has the greatest impact on accelerating the overall reaction rate.
The Irrelevance of Bond Strength in the Rate-Determining Step
The cleavage of the carbon-halogen bond occurs after the rate-determining step. While the C-F bond is indeed stronger than the C-Cl bond, its breaking is not part of the kinetic bottleneck. Therefore, the higher bond energy of C-F does not translate to a slower reaction. The relative ease of C-Cl bond cleavage only becomes relevant in the fast second step, which has no bearing on the overall rate. This principle is a cornerstone of physical organic chemistry.
Quantitative Data: Experimental Evidence
The difference in reactivity is not subtle. Studies comparing the rates of reaction of 2,4-dinitrohalobenzenes with various nucleophiles provide clear quantitative evidence. While data for the specific 1-halo-2-nitrobenzene isomers follows the same trend, the 2,4-dinitro system is a well-documented and illustrative example.
| Halogen (X) | Relative Rate (vs. X = Cl) | Nucleophile | Solvent |
| F | ~3000 | Aniline | Ethanol |
| Cl | 1 | Aniline | Ethanol |
| Br | ~0.8 | Aniline | Ethanol |
| I | ~0.4 | Aniline | Ethanol |
Table 1: Relative rates of reaction for 1-X-2,4-dinitrobenzene with aniline. The fluoro-substituted compound is orders of magnitude more reactive than the chloro-substituted one. This trend is directly applicable to the 1-X-2-nitrobenzene system.
This vast difference in reaction rates confirms that the fluoro-derivative is the far more reactive substrate for SNAr reactions.
Experimental Protocol: A Comparative Kinetic Analysis
To validate these principles in a laboratory setting, a straightforward kinetic experiment can be performed to compare the rates of reaction of this compound and 1-Chloro-2-nitrobenzene with a common nucleophile, such as piperidine.
Figure 2: Workflow for a comparative kinetic study of halonitrobenzene reactivity.
Methodology
A. Materials & Equipment:
-
This compound (Substrate F)
-
1-Chloro-2-nitrobenzene (Substrate Cl)
-
Piperidine (Nucleophile)
-
Dodecane (Internal Standard)
-
Anhydrous Ethanol (Solvent)
-
0.1 M Hydrochloric Acid (Quenching solution)
-
Gas Chromatograph (GC) with FID detector
-
Thermostatically controlled oil bath or heating block
-
Magnetic stirrers and stir bars
-
Volumetric flasks, pipettes, and autosampler vials
B. Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of Substrate F in ethanol containing 0.1 M dodecane.
-
Prepare a 0.2 M stock solution of Substrate Cl in ethanol containing 0.1 M dodecane.
-
Prepare a 1.0 M stock solution of piperidine in ethanol.
-
-
Reaction Setup:
-
Place 10 mL of the Substrate F solution into a 25 mL round-bottom flask equipped with a stir bar.
-
Place 10 mL of the Substrate Cl solution into an identical flask.
-
Equilibrate both flasks in the oil bath set to 50 °C for 10 minutes.
-
-
Reaction Initiation & Sampling:
-
To initiate the reactions simultaneously, add 2.0 mL of the 1.0 M piperidine solution to each flask. This results in initial concentrations of [Substrate] ≈ 0.167 M and [Piperidine] ≈ 0.167 M.
-
Immediately withdraw the first sample (t=0) from each flask (approx. 0.5 mL).
-
Quench the sample by adding it to a vial containing 1 mL of 0.1 M HCl.
-
Continue to withdraw and quench samples at regular intervals (e.g., 5, 10, 20, 40, and 60 minutes).
-
-
Sample Analysis:
-
Extract each quenched sample with 1.5 mL of ethyl acetate.
-
Analyze the organic layer by GC.
-
Calculate the ratio of the substrate peak area to the internal standard peak area for each time point.
-
-
Data Processing:
-
Normalize the substrate/internal standard ratio at each time point to the ratio at t=0.
-
Plot the natural logarithm of the normalized substrate concentration (ln[Substrate]) versus time for both reactions.
-
The slope of this plot will be the pseudo-first-order rate constant, k'. Compare the k' values to determine the relative reactivity.
-
Conclusion and Practical Implications
The experimental and theoretical evidence unequivocally shows that This compound is a substantially more reactive substrate than 1-Chloro-2-nitrobenzene in nucleophilic aromatic substitution reactions. This enhanced reactivity is a direct consequence of the high electronegativity of fluorine, which powerfully stabilizes the rate-determining Meisenheimer complex intermediate.
For the practicing chemist, this has significant implications:
-
Milder Reaction Conditions: Reactions with fluoro-aromatics can often be conducted at lower temperatures and with weaker bases, improving the functional group tolerance and reducing side product formation.
-
Faster Conversion: The higher reaction rates associated with fluoro-aromatics can dramatically reduce process times, leading to higher throughput in both research and manufacturing settings.
-
Strategic Synthesis Design: When designing a multi-step synthesis, introducing a nitro-activated fluorine atom can provide a highly reliable and efficient handle for late-stage functionalization via SNAr.
While chloro-aromatics remain cost-effective and valuable reagents, for challenging SNAr transformations where efficiency and speed are paramount, the fluoro-analogue is the superior choice.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company. [Link]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on Fluoronitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of kinetic studies focused on nucleophilic aromatic substitution (SNAr) reactions on fluoronitrobenzenes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental design, offering insights to empower your own research in this critical area of organic chemistry and drug development.
Introduction: The Unique Position of Fluoronitrobenzenes in SNAr Kinetics
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[1] The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2]
Fluoronitrobenzenes are particularly valuable substrates for studying SNAr kinetics for several key reasons:
-
High Reactivity: The strong electron-withdrawing nature of both the nitro group (-NO₂) and the fluorine atom (-F) renders the aromatic ring highly susceptible to nucleophilic attack.
-
Excellent Leaving Group: Counterintuitively in the context of aliphatic substitution, fluoride is an excellent leaving group in SNAr reactions.[1][2] This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[1][2][3] The high electronegativity of fluorine stabilizes the transition state leading to this intermediate.
-
Versatility in Drug Discovery: The resulting substituted nitroaromatics are versatile intermediates in the synthesis of a wide array of biologically active molecules.
This guide will compare and contrast the kinetic behavior of different fluoronitrobenzene isomers, explore the influence of various nucleophiles and solvents, and provide a detailed experimental protocol for conducting a representative kinetic study.
The SNAr Mechanism: A Stepwise Pathway
The generally accepted mechanism for the SNAr reaction of fluoronitrobenzenes is a two-step addition-elimination process.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The first step, the nucleophilic attack on the carbon bearing the fluorine atom, is typically the rate-determining step of the reaction.[2][3][4] This leads to the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stability. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[2]
Comparative Kinetics: Isomer Effects and Leaving Group Ability
The position of the nitro group relative to the fluorine atom significantly impacts the reaction rate. Let's compare the reactivity of ortho-, meta-, and para-fluoronitrobenzene.
| Isomer | Relative Rate of Reaction | Rationale |
| ortho-Fluoronitrobenzene | High | The nitro group can effectively stabilize the negative charge of the Meisenheimer complex through both resonance (-M) and inductive (-I) effects. The inductive effect is distance-dependent and thus more pronounced from the ortho position.[4] |
| para-Fluoronitrobenzene | High | Similar to the ortho isomer, the para-nitro group stabilizes the intermediate via resonance and inductive effects. |
| meta-Fluoronitrobenzene | Very Low | The nitro group at the meta position cannot delocalize the negative charge of the intermediate through resonance. Only the weaker inductive effect is operative, leading to a much slower reaction rate. |
Interestingly, studies have shown that ortho-fluoronitrobenzene can react faster than its para-isomer.[4] This is attributed to the stronger inductive effect of the nitro group at the ortho position, which outweighs any potential steric hindrance.[4]
A defining characteristic of SNAr reactions is the "element effect," where the reactivity of the leaving group follows the order F > Cl > Br > I.[5] This is the reverse of the trend observed in SN2 reactions. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and stabilizes the transition state of the rate-determining nucleophilic addition step.[2]
The Influence of Nucleophiles and Solvents on Reaction Kinetics
The nature of the nucleophile and the reaction solvent profoundly affects the rate of SNAr reactions.
Nucleophilicity
A wide range of nucleophiles can be employed in SNAr reactions with fluoronitrobenzenes, including amines, alkoxides, and thiolates. The reactivity of the nucleophile is influenced by its basicity, polarizability, and steric bulk. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene with aminothiazole derivatives, the reaction follows second-order kinetics.[6]
Solvent Effects
Solvent choice is critical in kinetic studies of SNAr reactions. The rates are generally much faster in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in protic solvents (e.g., water, methanol).[7][8] This is because protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[7] In contrast, polar aprotic solvents solvate the accompanying cation more effectively, leaving the "naked" and more reactive nucleophile.[7] For example, the reaction between azide ion and 4-fluoronitrobenzene is significantly faster in DMSO than in water or methanol.[7]
Experimental Protocol: A Step-by-Step Guide to a Kinetic Study
This section outlines a detailed methodology for investigating the kinetics of the reaction between 2,4-dinitrofluorobenzene (Sanger's reagent) and a primary amine, such as piperidine, in an aprotic solvent.
Caption: A typical experimental workflow for a kinetic study of an SNAr reaction.
Materials and Instrumentation:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Piperidine
-
Acetonitrile (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DNFB in acetonitrile (e.g., 1 x 10⁻³ M).
-
Prepare a series of piperidine solutions in acetonitrile with varying concentrations, ensuring a significant excess compared to the DNFB concentration (e.g., 1 x 10⁻² M to 5 x 10⁻² M). This establishes pseudo-first-order conditions.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This can be determined by running full spectra of the starting materials and a fully reacted solution.
-
Equilibrate the DNFB solution and one of the piperidine solutions to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
Initiate the reaction by rapidly mixing equal volumes of the equilibrated solutions directly in the thermostatted cuvette of the spectrophotometer.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of piperidine), the observed rate constant, kobs, can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
Repeat the kinetic runs with the different concentrations of piperidine.
-
The second-order rate constant, k₂, can be obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Catalysis in SNAr Reactions of Fluoronitrobenzenes
While many SNAr reactions proceed readily, catalysis can be employed to enhance reaction rates, particularly for less activated substrates. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with 2-aminothiazole derivatives can be catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] In some cases, base catalysis can be observed where a second molecule of the amine nucleophile facilitates the removal of a proton from the zwitterionic intermediate.[9]
Conclusion
The kinetic study of nucleophilic aromatic substitution on fluoronitrobenzenes offers a rich field of investigation with direct applications in synthetic and medicinal chemistry. By understanding the interplay of substrate structure, nucleophile identity, solvent effects, and potential catalysis, researchers can optimize reaction conditions and design novel synthetic routes. The methodologies and principles discussed in this guide provide a solid foundation for conducting rigorous and insightful kinetic analyses of these important reactions.
References
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- Rother, M., et al. (n.d.). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules - ACS Publications.
- Acevedo, O., & Jorgensen, W. L. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications.
- Bevan, C. W. L., & Forbes, J. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar.
- Anonymous. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Semantic Scholar.
- Ji, P., Atherton, J., & Page, M. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal.
- Anonymous. (n.d.). Catalytic effects in aromatic nucleophilic substitution reactions. Reactions between 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Anonymous. (n.d.). The α-Effect in SNAr Substitutions − Reaction between Oximate Nucleophiles and 2,4-Dinitrofluorobenzene in Aqueous Solution. ResearchGate.
- Anonymous. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate.
- Anonymous. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Anonymous. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Anonymous. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
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- Anonymous. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
- Anonymous. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Arylgermanes as Linkers for Solid Phase Synthesis. Retrieved from [https://www.ch.ic.ac.uk/spaugh/group/ लेक्चर%2015.pdf]([Link] लेक्चर%2015.pdf)
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- Anonymous. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate.
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A Comparative Guide to the Reactivity of 1-Fluoro-2-nitrobenzene and 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic pathway. Among the versatile building blocks in organic synthesis, activated aryl fluorides like 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene are staples.[1][2][3] Their utility is primarily centered on their participation in Nucleophilic Aromatic Substitution (SNAr) reactions, a powerful method for forming carbon-heteroatom and carbon-carbon bonds.
This guide provides an in-depth comparison of the reactivity of these two common isomers. We will dissect the mechanistic principles governing their behavior, present the theoretical and experimental basis for their reactivity differences, and provide a practical experimental protocol for their application.
The Mechanism: A Foundation for Reactivity
The SNAr reaction is the cornerstone of fluoronitrobenzene chemistry.[4] It is a two-step addition-elimination process that is distinct from the SN1 and SN2 mechanisms familiar from aliphatic chemistry.[5]
-
Nucleophilic Attack: The reaction begins with the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step.[6][7] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][7]
-
Elimination: The aromaticity is restored in the second, faster step, where the fluoride ion is ejected.
The success of this reaction hinges on two key features of the fluoronitrobenzene structure:
-
Ring Activation: The strongly electron-withdrawing nitro group (–NO₂) is essential. It polarizes the ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.[2][8]
-
Intermediate Stabilization: Crucially, the nitro group must be positioned ortho or para to the leaving group.[6][9][10] This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group via resonance, significantly stabilizing this key intermediate.[6][11] A nitro group in the meta position cannot provide this resonance stabilization, rendering the compound far less reactive.[6][11]
Interestingly, while the carbon-fluorine bond is very strong, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly withdraws electron density from the ring, making the ipso-carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[6][7][12]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Face-Off: this compound vs. 1-Fluoro-4-nitrobenzene
While both isomers are activated towards SNAr, a significant difference in their reactivity exists. Based on fundamental electronic principles, This compound (the ortho isomer) is generally more reactive than 1-fluoro-4-nitrobenzene (the para isomer). [13]
This enhanced reactivity is a direct consequence of the proximity of the nitro group to the reaction center, a phenomenon often referred to as the "ortho effect" . Let's break down the contributing factors.
Electronic Factors: A Tale of Two Effects
The nitro group exerts two powerful electron-withdrawing effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. The inductive effect is strongly dependent on distance—it weakens rapidly as the number of bonds between the substituent and the reaction center increases. For the ortho isomer, the nitro group is directly adjacent to the carbon being attacked, exerting a maximal inductive pull. This makes the reaction site more electrophilic and, critically, provides greater stabilization to the developing negative charge in the transition state of the rate-determining step.[13] In the para isomer, the nitro group is four carbons away, and its inductive influence is significantly diminished.
-
Resonance Effect (-M or -R): This is the delocalization of electron density through the pi (π) system. As shown in the diagram below, both ortho and para isomers effectively stabilize the Meisenheimer complex by delocalizing the negative charge onto the nitro group's oxygen atoms. This is the primary reason both are highly activated compared to the meta isomer.
Caption: Resonance stabilization of Meisenheimer intermediates for both isomers.
The key takeaway is that while both isomers benefit from resonance stabilization, the ortho isomer gains an additional, significant stabilization from the more powerful, distance-dependent inductive effect. This lowers the activation energy of the first step, leading to a faster reaction rate.[13]
Data Summary: Ortho vs. Para Reactivity
| Feature | This compound (Ortho) | 1-Fluoro-4-nitrobenzene (Para) | Rationale |
| Inductive Effect (-I) | Strong | Weaker | Effect is distance-dependent; the NO₂ group is closer to the reaction center. |
| Resonance Effect (-R) | Effective | Effective | Both positions allow for delocalization of the negative charge onto the NO₂ group. |
| Steric Hindrance | Potentially higher | Lower | The ortho-NO₂ group is closer to the site of nucleophilic attack. |
| Overall Reactivity | Higher | Lower | The stronger inductive effect is the dominant factor, outweighing potential steric hindrance and leading to greater stabilization of the rate-determining transition state.[13] |
Experimental Protocol: A Practical Application
To illustrate the application of these reagents, here is a representative protocol for the SNAr reaction with a secondary amine nucleophile, pyrrolidine. This procedure can be adapted for either isomer, with the expectation that the reaction with the ortho isomer will proceed more rapidly.
Synthesis of N-(4-nitrophenyl)pyrrolidine from 1-Fluoro-4-nitrobenzene
Materials:
-
1-Fluoro-4-nitrobenzene (1 mmol, 141.1 mg)
-
Pyrrolidine (1.2 mmol, 101 µL)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure: [4]
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material.
-
Nucleophile Addition: While stirring at room temperature, add pyrrolidine (1.2 mmol) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup and Isolation: Upon completion (as determined by TLC), pour the reaction mixture into a beaker containing 50 mL of cold deionized water.
-
Precipitation: The product, N-(4-nitrophenyl)pyrrolidine, should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate thoroughly with water to remove residual DMF and salts.
-
Drying: Dry the collected solid under vacuum to yield the final product.
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A Guide to N-Terminal Amino Acid Analysis: A Comparative Analysis of Sanger's Reagent (DNFB) and its Successor, the Edman Degradation Method
In the landscape of protein analysis, the determination of an amino acid sequence is fundamental to understanding protein structure and function. This guide provides an in-depth comparison of two landmark chemical methods that revolutionized this field. We begin by clarifying a common point of confusion regarding the identity of Sanger's reagent and then delve into a comparative analysis of its performance against the sequential Edman degradation method, which ultimately superseded it.
Clarifying the Reagent: 1-Fluoro-2,4-dinitrobenzene is Sanger's Reagent
A crucial point of clarification is the precise chemical identity of Sanger's reagent. It is 1-fluoro-2,4-dinitrobenzene (DNFB) , a compound containing two nitro groups (-NO₂) on the benzene ring.[1][2][3] The compound 1-fluoro-2-nitrobenzene, which has only one nitro group, is a different chemical intermediate used in various organic syntheses but is not the reagent used in the classical Sanger method for protein sequencing.[4][5][6][7]
The presence of two strongly electron-withdrawing nitro groups at positions 2 and 4 (ortho and para to the fluorine atom) is critical. This configuration significantly activates the fluorine-carbon bond for nucleophilic aromatic substitution.[4][8] The free N-terminal α-amino group of a polypeptide chain acts as the nucleophile, readily attacking the carbon atom bonded to fluorine and displacing the fluoride ion. A single nitro group, as in this compound, provides insufficient activation for the reaction to proceed efficiently under the mild, alkaline conditions required for protein analysis. Therefore, for the purpose of N-terminal labeling, DNFB is the superior and historically correct reagent.
Given this clarification, a direct comparison between this compound and Sanger's reagent is not a comparison of viable alternatives for protein sequencing. A more scientifically valuable and practical comparison for researchers is between the Sanger method, which identifies only the N-terminal residue, and its major historical and methodological competitor: the Edman degradation method.[1][9]
The Sanger Method: A Foundational, but Destructive, Approach
Developed by Frederick Sanger in the 1940s, this method was the first to successfully determine the complete amino acid sequence of a protein, bovine insulin.[10][11] This monumental work earned him the Nobel Prize in Chemistry in 1958 and proved definitively that proteins have a specific, genetically determined primary structure.[12][13][14]
Principle and Workflow
The Sanger method is a terminal identification technique.[9] Its sole purpose is to identify the single amino acid at the N-terminus of a polypeptide chain. The workflow involves three main steps:
-
Labeling: The polypeptide is reacted with DNFB under mild alkaline conditions (e.g., sodium bicarbonate buffer, pH ~8.5).[9] The N-terminal α-amino group, and the ε-amino group of any lysine residues, react with DNFB to form a stable, yellow dinitrophenyl (DNP) derivative.[9][11]
-
Hydrolysis: The entire DNP-labeled polypeptide is then subjected to complete acid hydrolysis (typically with 6 M HCl at 110°C for 12-24 hours), which breaks all the peptide bonds.[9]
-
Identification: The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[9][15] The resulting yellow DNP-amino acid can be selectively extracted into an organic solvent (like ether) and identified by chromatography, comparing its migration to known DNP-amino acid standards.[2][9]
The critical drawback of this method is its destructive nature. To identify one N-terminal residue, the entire polypeptide chain must be destroyed, preventing any further analysis on the same sample.[9]
Caption: Workflow of the Sanger method for N-terminal identification.
The Edman Degradation: A Revolutionary Step-Wise Approach
Developed by Pehr Edman in 1950, this method transformed protein sequencing by allowing for the sequential removal and identification of amino acids from the N-terminus.[11][16] Unlike the Sanger method, Edman degradation is non-destructive to the remainder of the polypeptide, allowing for the analysis of multiple residues from the same sample.[17]
Principle and Workflow
The Edman degradation is a cyclical process, with each cycle identifying one amino acid and shortening the peptide by that single residue.[18] The automation of this process in instruments called "sequenators" made it the gold standard for protein sequencing for decades.[13][16] The three core steps in each cycle are:
-
Coupling: Under mildly alkaline conditions, the N-terminal amino acid reacts with phenylisothiocyanate (PITC), also known as Edman's reagent, to form a phenylthiocarbamyl (PTC) derivative.[17][19]
-
Cleavage: The sample is treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the peptide bond of the N-terminal residue, releasing it as an unstable anilinothiazolinone (ATZ) derivative while leaving the rest of the polypeptide chain intact.[9][17]
-
Conversion & Identification: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. This PTH-amino acid is then identified, typically by HPLC.[17] The shortened polypeptide is then ready for the next cycle of degradation.
This cyclical, non-destructive process allows for the determination of sequences of up to 30-60 amino acid residues.[9][18]
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A Comparative Guide to the Analytical Purity Assessment of 1-Fluoro-2-nitrobenzene
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
1-Fluoro-2-nitrobenzene is a vital intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2][3] Its molecular structure, featuring a reactive fluorine atom activated by an electron-withdrawing nitro group, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. These impurities can include positional isomers (e.g., 1-fluoro-4-nitrobenzene, 1-fluoro-3-nitrobenzene), residual starting materials, or degradation by-products.
For researchers, scientists, and drug development professionals, ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product. The presence of even minor impurities can lead to unwanted side reactions, reduced yields, and potentially toxicological concerns in the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, focusing on the causality behind methodological choices and providing actionable, field-proven protocols.
Pillar 1: Chromatographic Separation for Quantitative Purity Analysis
For quantitative analysis—determining not just if impurities are present, but how much—chromatographic techniques are the gold standard. They physically separate the main component from its impurities, allowing for individual quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility of the analyte and potential impurities, as well as the specific requirements of the analysis.
A. Gas Chromatography (GC): The Method of Choice for Volatile Analytes
Expertise & Experience: this compound is a volatile liquid with a boiling point of approximately 215°C, making it an ideal candidate for Gas Chromatography.[4] GC offers superior resolution for separating volatile isomers and provides high sensitivity, especially when paired with an appropriate detector. The Electron Capture Detector (ECD) is particularly sensitive to halogenated and nitro-containing compounds, making it highly suitable for this analysis.[5] The Flame Ionization Detector (FID) is also a robust and widely used alternative.[6]
Trustworthiness through a Self-Validating Protocol: A robust GC method must demonstrate specificity, meaning it can unequivocally separate the main this compound peak from all expected impurities.[7][8] This is typically confirmed by "spiking" a pure sample with known potential impurities to ensure baseline resolution.
Detailed Experimental Protocol: GC-FID Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A nonpolar capillary column, such as a DB-5 or HP-1 (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is recommended for its excellent separation of aromatic isomers.[6]
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of a suitable solvent like ethyl acetate or hexane to create a 1 mg/mL solution.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1.0 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp Rate: Increase at 10°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes.
-
-
-
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Caption: Workflow for GC-based purity assessment.
B. High-Performance Liquid Chromatography (HPLC): Unmatched Versatility
Expertise & Experience: While GC is excellent, HPLC is arguably the most ubiquitous analytical tool in the pharmaceutical industry due to its versatility.[7] It is particularly useful for analyzing compounds that may not be sufficiently volatile or could be thermally unstable. For this compound, a reverse-phase HPLC (RP-HPLC) method is highly effective. The nitroaromatic structure contains a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.[9]
Trustworthiness through a Self-Validating Protocol: An HPLC method's reliability hinges on its ability to resolve the analyte from all potential impurities and degradants. Method validation should include forced degradation studies (exposing the sample to acid, base, heat, and oxidation) to prove that any resulting degradation products do not co-elute with the main peak, a key aspect of a stability-indicating method.[7]
Detailed Experimental Protocol: RP-HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm length x 4.6 mm internal diameter, 5 µm particle size) is a standard choice.[10]
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Elution:
-
Start at 60% A / 40% B.
-
Linearly increase to 10% A / 90% B over 15 minutes.
-
Hold for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Calculate purity using the area percent method from the resulting chromatogram.
Caption: Workflow for HPLC-based purity assessment.
Pillar 2: Spectroscopic Techniques for Identity Confirmation
While chromatography excels at quantification, spectroscopy is unparalleled for confirming molecular structure and identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H, ¹³C, and ¹⁹F) is the most powerful tool for unambiguous structural elucidation. For purity assessment, it can identify and even quantify impurities if their concentration is sufficient (typically >0.1%). It is particularly adept at distinguishing between isomers, which may be challenging to separate chromatographically.
-
¹H NMR: The proton spectrum provides information on the aromatic protons. The distinct coupling patterns and chemical shifts are highly sensitive to the substitution pattern on the benzene ring.[11]
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments in the molecule.[12]
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally clean and sensitive technique. The chemical shift of the fluorine atom is highly indicative of its electronic environment, making it easy to spot isomeric impurities.[13]
Authoritative Grounding: The identity of this compound is confirmed by comparing the obtained NMR spectra with reference spectra from established databases or literature.[11][14]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used for confirming the presence of key functional groups.[15] It serves as an excellent initial identity check. For this compound, characteristic absorption bands would include:
-
Asymmetric and Symmetric NO₂ stretching: ~1530 cm⁻¹ and ~1350 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-F stretching: ~1250 cm⁻¹
While FT-IR can detect gross contamination, it lacks the resolution to differentiate between closely related isomers or quantify low-level impurities.[1]
Comparative Summary of Analytical Techniques
The selection of an analytical technique is a strategic decision based on the specific goal of the analysis. The following table provides a comparative summary to guide this choice.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Purpose | Quantitative Purity & Impurity Profiling | Quantitative Purity & Impurity Profiling | Structural Elucidation & Identity Confirmation | Functional Group Identification |
| Selectivity | Excellent for volatile isomers | Excellent for a wide range of polarities | Excellent for structural isomers | Low for isomers; good for different functional groups |
| Sensitivity | High (ppb range with ECD) | High (ppm to ppb range) | Moderate (typically >0.1%) | Low (typically >1-2%) |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~5-15 minutes per nucleus | ~1-2 minutes per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate | Very High |
| Key Advantage | Superior resolution for volatile compounds | High versatility and robustness | Unambiguous structural information | Speed and simplicity |
| Key Limitation | Limited to volatile, thermally stable compounds | Can require more complex mobile phases | Lower sensitivity for trace analysis | Not suitable for quantitative analysis of impurities |
Conclusion and Recommendations
A comprehensive purity assessment of this compound requires a multi-faceted approach. No single technique can provide all the necessary information.
-
For routine quality control and quantitative purity determination , both GC and HPLC are the methods of choice. GC is often preferred for its high resolution of volatile isomers, while HPLC offers broader applicability, especially in a pharmaceutical setting where it is a platform technology.
-
For unambiguous identity confirmation and structural characterization of the bulk material and any unknown impurities, NMR spectroscopy is indispensable.
-
FT-IR should be used as a rapid, first-pass identity check .
By strategically combining these techniques, researchers and drug development professionals can build a complete and reliable purity profile for this compound, ensuring the quality and integrity of their downstream synthetic processes and final products.
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A Senior Application Scientist's Guide to GC-MS Analysis for Byproduct Identification in 1-Fluoro-2-nitrobenzene Synthesis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. The synthesis of 1-Fluoro-2-nitrobenzene, a key intermediate in the production of many pharmaceuticals and agrochemicals, is a process that, while well-established, can generate a variety of byproducts that may compromise the quality and safety of the final product.[1][2] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the precise identification of these byproducts, grounded in scientific principles and practical expertise.
The Synthetic Landscape: Understanding Byproduct Formation
The synthesis of this compound typically involves the electrophilic nitration of fluorobenzene.[3][4] This reaction, while generally efficient, is not perfectly selective. The directing effects of the fluorine atom, although primarily ortho- and para-directing, can be influenced by reaction conditions, leading to the formation of isomeric and other unwanted byproducts.[5][6]
Common Byproducts in this compound Synthesis:
-
Isomeric Fluoronitrobenzenes: The primary byproducts are often the other isomers of fluoronitrobenzene, namely 1-Fluoro-3-nitrobenzene and 1-Fluoro-4-nitrobenzene. The relative ratios of these isomers are dependent on the reaction kinetics and thermodynamics.
-
Dinitrofluorobenzenes: Over-nitration can lead to the formation of various dinitrofluorobenzene isomers, which can be difficult to separate from the desired product.
-
Residual Starting Material: Incomplete reaction can leave unreacted fluorobenzene in the final mixture.
-
Byproducts from Side Reactions: Depending on the specific synthetic route and reagents used, other impurities may arise. For instance, if the nitrating agent is prepared in situ, byproducts from its generation may be present.
The presence of these impurities can have significant consequences, including altered biological activity, increased toxicity, and difficulties in downstream processing. Therefore, a robust analytical method to identify and quantify these byproducts is essential.
The Analytical Powerhouse: Why GC-MS is the Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[7] Its combination of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry makes it the ideal choice for analyzing the complex mixtures often resulting from organic synthesis.[8][9]
The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or through manual interpretation.[10][11]
Comparative Analysis of GC-MS Methodologies
While the principle of GC-MS is straightforward, the specific experimental parameters can be tailored to optimize the analysis for a particular application. Here, we compare two common approaches for the analysis of this compound synthesis byproducts.
Method 1: General Purpose Screening Method
This approach utilizes a standard non-polar column and a general temperature program designed to separate a wide range of compounds. It is an excellent starting point for initial analysis and for identifying unknown impurities.
Method 2: Isomer-Specific High-Resolution Method
This method employs a more specialized, polar capillary column and a slower, more controlled temperature ramp. The goal is to achieve baseline separation of the isomeric fluoronitrobenzenes, which often co-elute on standard columns.
| Parameter | Method 1: General Purpose Screening | Method 2: Isomer-Specific High-Resolution | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX or equivalent) | The longer, more polar column in Method 2 provides greater resolving power for isomeric compounds. |
| Oven Program | 50°C (2 min hold), ramp to 250°C at 15°C/min, hold for 5 min | 60°C (5 min hold), ramp to 220°C at 5°C/min, hold for 10 min | The slower temperature ramp in Method 2 allows for better separation of closely eluting isomers. |
| Injector Temp. | 250°C | 230°C | A slightly lower injector temperature in Method 2 can help prevent thermal degradation of sensitive analytes. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Helium, constant flow 1.2 mL/min | A slightly higher flow rate can be used with the longer column to maintain reasonable analysis times. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV | Standard EI is effective for generating reproducible fragmentation patterns for these compounds. |
| MS Scan Range | 40-400 m/z | 40-400 m/z | This range covers the molecular ions and key fragments of the expected byproducts. |
Experimental Workflow and Protocols
The following section outlines a detailed, step-by-step methodology for the GC-MS analysis of a crude this compound reaction mixture.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound synthesis byproducts.
Step-by-Step Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with high-purity dichloromethane.
-
Add an appropriate internal standard (e.g., 1,3-dinitrobenzene) at a known concentration to allow for semi-quantitative analysis.
2. GC-MS Instrument Setup:
-
Install the desired GC column (either the general-purpose or high-resolution column as described in the comparative table).
-
Set the GC and MS parameters according to the chosen method.
-
Perform a system suitability check by injecting a standard mixture of the expected analytes to ensure proper chromatographic performance and mass spectral sensitivity.
3. Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode over the specified mass range.
4. Data Analysis and Interpretation:
-
Examine the Total Ion Chromatogram (TIC) to identify all separated components.
-
Integrate the area of each peak.
-
For each peak, obtain the mass spectrum.
-
Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity of the byproducts by comparing their retention times and mass spectra with those of authentic reference standards.
-
For unknown peaks, perform manual interpretation of the mass spectrum to deduce the structure. Key fragmentation patterns for nitroaromatic compounds include the loss of NO2 (M-46) and NO (M-30).[12][13]
Interpreting the Data: A Case Study
Below is a hypothetical data table illustrating the kind of results one might expect from the high-resolution GC-MS method.
| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 12.5 | Fluorobenzene | 96, 70 |
| 2 | 18.2 | 1-Fluoro-3-nitrobenzene | 141, 111, 95, 75 |
| 3 | 19.1 | This compound | 141, 111, 95, 75 |
| 4 | 20.3 | 1-Fluoro-4-nitrobenzene | 141, 111, 95, 75 |
| 5 | 25.8 | 2,4-Dinitrofluorobenzene | 186, 140, 94 |
Note: The mass spectra of the fluoronitrobenzene isomers will be very similar. Therefore, chromatographic separation is crucial for their unambiguous identification.
Conclusion and Recommendations
The choice between a general-purpose and a high-resolution GC-MS method depends on the specific analytical goals. For routine screening and the identification of major byproducts, a general-purpose method is often sufficient. However, for in-depth analysis, particularly when accurate quantification of isomeric impurities is required, a high-resolution method using a polar column is strongly recommended.
By carefully selecting the GC-MS parameters and following a robust analytical workflow, researchers can confidently identify and characterize the byproducts in this compound synthesis. This critical information enables process optimization to improve product purity, ensuring the quality and safety of the final products in the pharmaceutical and agrochemical industries.
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A Senior Application Scientist's Guide to Derivatization Reagents for Primary Amines: A Comparative Study
Introduction: The Analytical Challenge of Primary Amines and the Rationale for Derivatization
In the landscape of analytical chemistry, primary amines represent a class of compounds that are both ubiquitous and challenging to analyze. Their inherent polarity and, in many cases, low volatility can lead to poor chromatographic peak shape, retention time variability, and low detection sensitivity, particularly in gas chromatography (GC).[1] In high-performance liquid chromatography (HPLC), many primary amines lack a strong chromophore or fluorophore, rendering them "invisible" to common UV-Vis or fluorescence detectors.[2][3]
Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone technique to overcome these challenges. By converting the primary amino group into a less polar, more volatile, or more detectable derivative, we can significantly improve the accuracy, precision, and sensitivity of our analytical methods.[1] This guide provides a comparative analysis of common derivatization reagents for primary amines, offering insights into their mechanisms, applications, and practical considerations to empower researchers in making informed decisions for their specific analytical needs.
Derivatization Strategies for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, the primary goal of derivatization is typically to introduce a chromophoric or fluorophoric tag to the amine, enabling sensitive detection.[4] The choice of reagent is often dictated by the desired detection method (UV-Vis or fluorescence), the nature of the sample matrix, and the required sensitivity.
o-Phthalaldehyde (OPA)
o-Phthalaldehyde (OPA) is a widely used pre-column derivatization reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[5][6]
Mechanism of Action: The reaction proceeds rapidly at room temperature in an alkaline environment.[6]
Advantages:
-
Rapid Reaction: The derivatization is typically complete in under a minute at room temperature.[5][7]
-
High Sensitivity: The resulting isoindole derivatives are highly fluorescent, allowing for very low detection limits.[8]
-
Reagent Selectivity: OPA itself is not fluorescent, reducing background interference.[5]
Disadvantages:
-
Derivative Instability: The major drawback of OPA is the poor stability of the resulting derivatives, which can degrade over time.[7][8][9] This necessitates a consistent and automated workflow, often with in-line derivatization just before injection.[8]
-
No Reaction with Secondary Amines: OPA does not react with secondary amines like proline.[6]
Experimental Protocol: Pre-column OPA Derivatization
-
Reagent Preparation:
-
Derivatization:
-
Analysis:
-
Inject the derivatized sample directly into the HPLC system.
-
Detection is typically performed using a fluorescence detector with excitation and emission wavelengths around 340 nm and 450 nm, respectively.[6]
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
Dansyl chloride is another popular reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active sulfonamide derivatives.[10]
Mechanism of Action: The reaction involves the nucleophilic attack of the amine on the sulfonyl chloride group, typically carried out in an alkaline medium.
Advantages:
-
Stable Derivatives: The resulting dansyl-amides are significantly more stable than OPA derivatives.[7][11]
-
Reacts with Secondary Amines: Unlike OPA, dansyl chloride reacts with both primary and secondary amines.[11]
-
Dual Detection: The derivatives can be detected by both UV and fluorescence detectors.[11]
Disadvantages:
-
Slower Reaction: The reaction is slower than with OPA and may require heating.[5]
-
Reagent Reactivity: Dansyl chloride can also react with other nucleophiles like phenols and water, leading to potential side products and a fluorescent background from the hydrolyzed reagent (dansyl hydroxide).[7]
Experimental Protocol: Pre-column Dansylation
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a solution of dansyl chloride in a non-aqueous solvent like acetone or acetonitrile.
-
Buffer: Prepare a basic buffer, such as sodium bicarbonate (pH ~9-10).
-
-
Derivatization:
-
Mix the amine sample with the dansyl chloride solution and the basic buffer.
-
Heat the mixture (e.g., at 60°C for 30-60 minutes) to ensure complete reaction.
-
-
Analysis:
-
After cooling, the sample may require a cleanup step to remove excess reagent.
-
Inject the derivatized sample into the HPLC system.
-
Detection can be done with a UV detector (e.g., at 254 nm) or a fluorescence detector (excitation ~340 nm, emission ~520 nm).[7]
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Fmoc-Cl is a valuable reagent for the derivatization of primary and secondary amines, forming stable and highly fluorescent urethane derivatives.[4][12]
Mechanism of Action: The amine attacks the chloroformate group, leading to the formation of a carbamate derivative.
Advantages:
-
Stable Derivatives: Fmoc derivatives are very stable.[4]
-
High Sensitivity: The fluorenyl group provides a strong fluorophore for sensitive detection.[4]
-
Reacts with Secondary Amines: Fmoc-Cl reacts with both primary and secondary amines.[12]
Disadvantages:
-
Reagent Interference: Excess Fmoc-Cl and its hydrolysis product (9-fluorenylmethanol) can interfere with the chromatogram, often requiring an extraction step or a specific quenching reagent.[4]
-
Reaction Time: The derivatization may require a specific reaction time to go to completion, which can be on the order of minutes.[12]
Experimental Protocol: Pre-column Fmoc Derivatization
-
Reagent Preparation:
-
Fmoc-Cl Solution: Prepare a solution of Fmoc-Cl in a suitable organic solvent like acetonitrile.[4]
-
Buffer: A borate buffer (pH ~8-9) is commonly used.
-
-
Derivatization:
-
Mix the amine sample with the borate buffer and then add the Fmoc-Cl solution.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
-
Quenching/Extraction:
-
Add a quenching reagent (e.g., an amino acid like glycine or a primary amine like amantadine) to react with excess Fmoc-Cl.
-
Alternatively, perform a liquid-liquid extraction to remove the excess reagent and its byproducts.
-
-
Analysis:
-
Inject the final solution into the HPLC system.
-
Detection is typically performed with a fluorescence detector (excitation ~260 nm, emission ~315 nm).[4]
-
Derivatization Strategies for Gas Chromatography (GC)
In GC, derivatization aims to increase the volatility and thermal stability of primary amines while reducing their polarity to improve chromatographic performance.[1] The main categories of derivatization for GC are silylation and acylation.[7]
Silylation Reagents
Silylation involves the replacement of active hydrogens on the amine group with a trimethylsilyl (TMS) or a related silyl group.
Common Silylating Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.[1]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the TMS-amides, with byproducts that elute early in the chromatogram.[13]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with other silylating reagents to increase their reactivity.[1]
Mechanism of Action: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the formation of a silyl derivative.[1]
Advantages:
-
Increased Volatility and Stability: Silylated amines are significantly more volatile and thermally stable than their underivatized counterparts.[1]
-
Improved Peak Shape: Derivatization reduces interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]
Disadvantages:
-
Moisture Sensitivity: Silylating reagents and the resulting derivatives are highly sensitive to moisture and require anhydrous conditions.[1]
-
Derivative Stability: Silyl derivatives can be less stable than acylated derivatives, particularly in the presence of protic solvents.[7]
Experimental Protocol: Silylation with BSTFA/TMCS
-
Sample Preparation:
-
Ensure the sample is completely dry. This can be achieved by evaporation under a stream of nitrogen.[1]
-
-
Derivatization:
-
Analysis:
-
After cooling, the sample can be directly injected into the GC-MS system.
-
Acylation Reagents
Acylation involves the reaction of primary amines with an acylating agent (e.g., an acid anhydride or acyl halide) to form stable amide derivatives.[1]
Common Acylating Reagents:
-
Trifluoroacetic Anhydride (TFAA): A common reagent that produces trifluoroacetyl derivatives.[1]
-
Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These reagents introduce fluorinated groups that significantly enhance sensitivity for electron capture detection (ECD).[1][7]
Mechanism of Action: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent to form an amide.[1]
Advantages:
-
Stable Derivatives: Acylated derivatives are generally very stable.[1][14]
-
Enhanced Sensitivity (with fluorinated reagents): The introduction of fluorine atoms makes the derivatives highly responsive to ECD, allowing for trace-level analysis.[1]
-
Less Moisture Sensitive than Silylating Reagents: While anhydrous conditions are still recommended, some acylation reactions can tolerate small amounts of moisture.[1]
Disadvantages:
-
Byproduct Formation: The reaction often produces acidic byproducts that may need to be removed before GC analysis to prevent column degradation.[1]
-
Reagent Handling: Many acylating reagents are corrosive and moisture-sensitive.[1]
Experimental Protocol: Acylation with TFAA
-
Sample Preparation:
-
The sample should be in an anhydrous solvent or dried completely.[1]
-
-
Derivatization:
-
Workup (optional but recommended):
-
Analysis:
-
Inject the final solution into the GC system.
-
Comparative Summary of Derivatization Reagents
| Reagent | Analyte Class | Reaction Conditions | Derivative Stability | Detection Method | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Room temp, <1 min, alkaline pH[5][7] | Poor, requires immediate analysis[7][8] | Fluorescence[8] | Very fast reaction, high sensitivity, low reagent background[5] | Unstable derivatives, does not react with secondary amines[6][7] |
| Dansyl Chloride | Primary & Secondary Amines | 30-60 min, heating, alkaline pH[5] | Good[7][11] | Fluorescence, UV[11] | Stable derivatives, reacts with secondary amines, dual detection[7][11] | Slower reaction, potential for reagent interference[5][7] |
| Fmoc-Cl | Primary & Secondary Amines | Minutes at room temp, alkaline pH[4][12] | Very good[4] | Fluorescence[4] | Stable derivatives, high sensitivity, reacts with secondary amines[4][12] | Reagent interference requires quenching or extraction[4] |
| BSTFA/MSTFA | Primary & Secondary Amines | 30-60 min, heating, anhydrous[1] | Moderate, moisture-sensitive[7] | GC-FID, GC-MS[1] | Increases volatility and stability for GC, improves peak shape[1] | Highly moisture-sensitive, less stable than acylated derivatives[1][7] |
| TFAA/PFPA/HFBA | Primary & Secondary Amines | 15-30 min, heating, anhydrous[1] | Very good[1][14] | GC-FID, GC-ECD, GC-MS[1] | Very stable derivatives, enhanced sensitivity with ECD for fluorinated reagents[1] | Corrosive reagents, acidic byproducts may require removal[1] |
Conclusion: Selecting the Optimal Derivatization Strategy
The selection of an appropriate derivatization reagent is a critical step in the development of robust and reliable analytical methods for primary amines. There is no single "best" reagent; the optimal choice depends on a careful consideration of the analytical technique (HPLC or GC), the required sensitivity, the chemical nature of the analyte and sample matrix, and the available instrumentation.
For high-sensitivity HPLC analysis of primary amines where speed is essential, OPA with an automated pre-column derivatization system is an excellent choice. When analyzing both primary and secondary amines and requiring greater derivative stability, dansyl chloride or Fmoc-Cl are superior alternatives, with the latter often providing higher sensitivity.
For GC analysis, silylation with reagents like BSTFA is a straightforward approach to improve the chromatography of polar amines. However, for applications demanding high stability and the potential for ultra-sensitive detection with ECD, acylation with fluorinated anhydrides such as PFPA or HFBA is the preferred method.
By understanding the underlying chemistry, advantages, and limitations of each class of derivatization reagent, researchers can confidently select and optimize a strategy that yields high-quality, reproducible data for their primary amine analysis.
References
- Munir, M. A., & Badri, K. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8841285.
- Asif, M., Szulejko, J. E., & Kim, K. H. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 6(19), 7857-7865.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693-4739.
- Chia, K. J., & Huang, S. D. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Journal of Chromatography A, 1103(1), 158-161.
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Lee, S. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4058.
- DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Lee, S. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 4058.
- PubMed. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
- PubMed. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems.
- PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Liu, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465.
- MDPI. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements.
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- ResearchGate. (n.d.). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Unibo. (2023). Pyrolysis acetylation.
- Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- British Journal of Nutrition. (2012). Standardised methods for amino acid analysis of food.
- ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent.
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The Fluorine Paradox: Unraveling Why F is the Superior Leaving Group in SNAr Reactions
A Technical Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of nucleophilic substitution reactions, seasoned chemists are accustomed to the well-established leaving group hierarchy: I > Br > Cl >> F. This trend is a cornerstone of SN2 and SN1 mechanisms, where a weaker carbon-halogen bond and a more stable, larger anion are paramount for rapid displacement. However, in the realm of Nucleophilic Aromatic Substitution (SNAr), this fundamental rule is inverted. Fluorine, despite possessing the strongest carbon-halogen bond, consistently outperforms its heavier congeners, often by several orders of magnitude.[1][2][3] This guide delves into the mechanistic intricacies of the SNAr reaction to explain this apparent paradox, providing the experimental evidence and theoretical framework necessary for researchers to leverage this unique reactivity in their synthetic endeavors.
The SNAr Mechanism: A Tale of Two Steps
Unlike its aliphatic counterparts, the SNAr reaction does not proceed via a single, concerted step or a carbocation intermediate.[2] Instead, it follows a two-step addition-elimination pathway. This mechanistic distinction is the key to understanding fluorine's anomalous behavior.
-
Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This attack temporarily breaks the ring's aromaticity, forming a highly resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][4][5][6] This initial step is energetically costly due to the loss of aromatic stabilization and is therefore the rate-determining step of the overall reaction.[1][2][4][7]
-
Step 2 (Fast): Elimination & Aromatization. In a subsequent, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[2][4][6]
Figure 1. The two-step addition-elimination mechanism of the SNAr reaction.
Why Fluorine Excels: It's All About the First Step
Since the rate of the Sngcontent-ng-c4006390337="" class="ng-star-inserted">NAr reaction is dictated by the formation of the Meisenheimer complex, any factor that stabilizes this intermediate and the transition state leading to it will accelerate the reaction.[4] This is precisely where fluorine's unique properties give it a decisive advantage.
The Dominance of the Inductive Effect
Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I effect) creates a significant partial positive charge (δ+) on the ipso-carbon of the aryl halide.[4][8] This increased electrophilicity makes the carbon atom far more susceptible to attack by an incoming nucleophile.[8][9]
More importantly, this same powerful inductive effect provides substantial stabilization to the negatively charged Meisenheimer complex formed during the rate-determining step.[4][7] By withdrawing electron density, fluorine helps to delocalize and stabilize the negative charge that develops in the ring, thus lowering the activation energy of the first step.[4][7] The other halogens, being less electronegative, offer progressively weaker stabilization.
The C-X bond cleavage occurs after this slow step, making the bond strength largely irrelevant to the overall reaction rate.[1][7] The energy gained by stabilizing the rate-determining transition state far outweighs the energy required to break the strong C-F bond in the subsequent fast step.
Comparative Performance: Experimental Data
The superior performance of fluorine as a leaving group in SNAr reactions is not merely theoretical. It is consistently demonstrated in kinetic studies. A classic example is the reaction of 1-halo-2,4-dinitrobenzenes with the nucleophile piperidine in methanol.
| Leaving Group (X) | Electronegativity (Pauling Scale) | C-X Bond Energy (kJ/mol) | Relative Rate (k |
| F | 3.98 | ~485 | 3300 |
| Cl | 3.16 | ~340 | 4.5 |
| Br | 2.96 | ~285 | 2.3 |
| I | 2.66 | ~210 | 1 |
| Table 1. Comparison of halogen properties and their effect on the relative rate of reaction of 1-X-2,4-dinitrobenzene with piperidine. The data clearly shows the inverted reactivity order (F > Cl > Br > I) characteristic of S |
As the data illustrates, the fluoro-substituted arene reacts over 3000 times faster than its iodo-substituted counterpart, a direct contradiction to the trend observed in SN2 reactions.[1] This dramatic rate enhancement is a direct consequence of fluorine's ability to stabilize the rate-limiting Meisenheimer intermediate.
Figure 2. Reaction energy diagram illustrating the lower activation energy for the rate-determining step (TS1) with fluorine as the leaving group compared to chlorine, leading to a faster overall reaction rate.
Experimental Protocol: A Model SNAr Reaction
To provide a practical context, the following protocol outlines the synthesis of 1-methoxy-2,4-dinitrobenzene from 1-fluoro-2,4-dinitrobenzene (DNFB), a classic SNAr transformation.
Objective: To synthesize 1-methoxy-2,4-dinitrobenzene via nucleophilic aromatic substitution.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent)[10]
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous methanol.
-
Nucleophile Preparation: In a separate container, carefully prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Note: This can be prepared by carefully adding sodium metal to methanol under an inert atmosphere or by using commercially available solutions.
-
Nucleophilic Addition: Cool the DNFB solution in an ice bath. Slowly add the sodium methoxide solution dropwise to the stirred DNFB solution over 15-20 minutes. The formation of the Meisenheimer complex is often indicated by the appearance of a deep red color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Pour the reaction mixture into a beaker of cold water. The product, being less polar, should precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 1-methoxy-2,4-dinitrobenzene.
Conclusion
The enhanced reactivity of fluorine as a leaving group in SNAr reactions is a direct consequence of the reaction's two-step, addition-elimination mechanism. The rate is determined not by the cleavage of the C-X bond, but by the formation of the intermediate Meisenheimer complex. Fluorine's unparalleled electronegativity stabilizes this critical intermediate through a powerful inductive effect, thereby lowering the activation energy and dramatically accelerating the reaction. This mechanistic understanding is crucial for synthetic chemists, allowing for the rational design of efficient processes in pharmaceutical and materials science, where the construction of complex aryl ethers, amines, and thioethers is a common and vital objective.
References
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. UCLA Department of Chemistry and Biochemistry.
- Fluoride affinities of perfluorobenzenes C6F5X. Meisenheimer complexes in the gas phase and solution. Journal of the American Chemical Society.
- The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.
- Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit.
- 2,4-Dinitrofluorobenzene synthesis. ChemicalBook.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Stable Spirocyclic Meisenheimer Complexes.
- 1-Fluoro-2,4-dinitrobenzene. Wikipedia.
- Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?water in oil? microemulsions.
- Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur.
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A Senior Application Scientist's Guide to the Regioselectivity of 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the strategic use of chemical intermediates is paramount. 1-Fluoro-2-nitrobenzene stands out as a critical building block, prized for its specific reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] This guide offers an in-depth comparison of its performance, grounded in mechanistic principles and experimental data, to empower you to make informed decisions in your synthetic designs.
Part 1: The Reactivity Landscape of this compound
The reactivity of this compound is dictated by the powerful electronic interplay between the nitro (—NO₂) group and the fluorine (—F) atom. The nitro group is a potent electron-withdrawing group, deactivating the benzene ring for electrophilic substitution but strongly activating it for nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group.
In this compound, the fluorine atom, our leaving group, is situated at an ortho position. This specific arrangement is key to its high reactivity. When a nucleophile attacks the carbon atom bonded to the fluorine (the ipso-carbon), a negatively charged intermediate, known as a Meisenheimer complex, is formed.[3] The stability of this complex is the determining factor for the reaction rate.[3][4] The adjacent nitro group is perfectly positioned to stabilize this negative charge through resonance, dramatically lowering the activation energy of the reaction.[5]
The regioselectivity is, therefore, overwhelmingly precise: nucleophilic attack occurs at the C1 position, leading to the substitution of the fluorine atom.
Mechanism of SNAr with this compound
The reaction proceeds via a two-step addition-elimination mechanism:[4][6]
-
Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon atom attached to the fluorine. This disrupts the ring's aromaticity and forms the resonance-stabilized Meisenheimer intermediate.[7][8]
-
Elimination (Fast Step): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[7]
Caption: The SNAr reaction pathway for this compound.
Part 2: Comparative Performance Analysis
To fully appreciate the utility of this compound, it must be compared to viable alternatives. The choice of leaving group and its position relative to the activating group are critical variables.
Comparison 1: The Leaving Group Effect (Fluorine vs. Chlorine)
A common alternative to this compound is 1-chloro-2-nitrobenzene. While conventional wisdom from aliphatic substitution (SN1/SN2) might suggest that chloride is a better leaving group than fluoride, the opposite is true in SNAr reactions.[3]
Key Insight: The rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group.[3][8] Fluorine's superior performance stems from its high electronegativity. This powerful inductive effect polarizes the C-F bond, making the attached carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[3][9] This effect outweighs the greater strength of the C-F bond, leading to enhanced reactivity.[3]
| Substrate | Relative Reactivity | Rationale | Experimental Advantage |
| This compound | Higher | Strong inductive effect of F activates the ring for nucleophilic attack.[10] | Milder conditions, shorter reaction times, higher yields.[3] |
| 1-Chloro-2-nitrobenzene | Lower | Weaker inductive effect of Cl compared to F. | Lower cost, but may require more forcing conditions. |
Comparison 2: The Isomer Effect (Ortho vs. Para Activation)
Both this compound (ortho) and 1-fluoro-4-nitrobenzene (para) are highly activated substrates because the nitro group can stabilize the Meisenheimer intermediate via resonance in both cases.[4][11] However, subtle differences in reactivity exist.
Key Insight: The ortho isomer often reacts faster than the para isomer. This is attributed to the powerful, distance-dependent inductive effect (-I) of the nitro group.[12] In the ortho position, the nitro group is closer to the reaction center, and its inductive pull more strongly stabilizes the developing negative charge in the intermediate, accelerating the rate-determining step.[12]
| Isomer | Relative Reactivity | Rationale |
| This compound (ortho) | Higher | Proximity of the —NO₂ group provides strong inductive stabilization to the intermediate.[12] |
| 1-Fluoro-4-nitrobenzene (para) | Lower | —NO₂ group is further away; inductive stabilization is weaker. Resonance stabilization is still effective.[11] |
| 1-Fluoro-3-nitrobenzene (meta) | Much Lower | The —NO₂ group is meta to the leaving group and cannot stabilize the intermediate via resonance.[5][8] |
Part 3: Experimental Protocols & Data
The true measure of a reagent's utility lies in its practical application. The following data, gathered from various nucleophilic substitution reactions, demonstrates the versatility of this compound.
Representative Reactions and Conditions
| Nucleophile | Reagent | Conditions | Product | Yield |
| Amine | Aniline | Ethanol, Reflux | 2-Nitro-N-phenylaniline | Good to Excellent |
| Alkoxide | Sodium Methoxide | Methanol, RT | 1-Methoxy-2-nitrobenzene | High |
| Thiolate | Sodium Thiophenoxide | DMF, RT | 2-Nitrophenyl phenyl sulfide | High |
| Carbanion | Diethyl 2-fluoromalonate | NaH, DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Good[13] |
Note: Yields are generally high but depend on the specific nucleophile and precise reaction conditions.
Detailed Protocol: Synthesis of 2-Nitro-N-phenylaniline
This protocol provides a representative example of a C-N bond formation using this compound.
Objective: To synthesize 2-Nitro-N-phenylaniline via SNAr reaction.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) as solvent
Workflow Diagram:
Caption: Experimental workflow for diarylamine synthesis.
Procedure:
-
To a stirred solution of aniline (e.g., 1.0 g, 10.7 mmol) in 20 mL of DMF, add potassium carbonate (2.2 g, 16.1 mmol).
-
Add this compound (1.5 g, 10.6 mmol) to the mixture.[3]
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).[3]
-
After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-Nitro-N-phenylaniline.
Conclusion
For nucleophilic aromatic substitution, this compound is a superior substrate compared to its chloro- and meta-substituted counterparts. Its high reactivity, driven by the powerful inductive effect of the ortho-fluorine, allows for milder reaction conditions and often leads to higher yields.[3] This guide provides the foundational data and mechanistic understanding to leverage the distinct advantages of this compound in the synthesis of complex aromatic molecules.
References
- A Comparative Analysis of this compound and 1-Chloro-2-nitrobenzene in Diarylamine Synthesis.
- The Role of this compound in Organic Synthesis.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [Link]
- Aromatic Nucleophilic Substitution (SNAr)
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. [Link]
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... - Chemistry Stack Exchange. [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
- Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
- A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks - Benchchem.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. [Link]
- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
- Nucleophilic arom
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed. [Link]
- Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. [Link]
- Which is more reactive towards the nucleophilic substitution reaction - askIITians. [Link]
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B. [Link]
- Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. - Filo. [Link]
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A Senior Application Scientist’s Guide to Cross-Reactivity Studies with 1-Fluoro-2-nitrobenzene (FDNB) Derivatives
Introduction: The Dinitrophenyl Hapten and the Imperative of Specificity
In the fields of immunology, drug development, and diagnostics, the 2,4-dinitrophenyl (DNP) group stands as a cornerstone model hapten. Haptens are small molecules that are not immunogenic on their own but can elicit a robust immune response when conjugated to a larger carrier protein.[1][2][3] The reagent 1-fluoro-2-nitrobenzene (FDNB) is frequently used to "dinitrophenylate" proteins and other molecules, creating these DNP-haptenated conjugates for antibody production and immunoassay development.[4][5]
However, the generation of antibodies against a specific DNP derivative introduces a critical challenge: cross-reactivity . This occurs when an antibody, raised against a primary antigen, also binds to other molecules that share similar structural features or epitopes.[6][7] For researchers developing sensitive immunoassays or targeted therapeutics, understanding and quantifying the cross-reactivity of their anti-DNP antibodies with various FDNB derivatives is not just a matter of good practice—it is essential for ensuring data validity and avoiding false-positive results or off-target effects.[8]
This guide provides an in-depth comparison of common FDNB derivatives, outlines a robust experimental framework for assessing cross-reactivity, and explains the causality behind key methodological choices, empowering researchers to design and execute self-validating studies with confidence.
The Hapten-Carrier Principle: Eliciting an Immune Response
The foundational principle behind generating anti-DNP antibodies lies in overcoming the immune system's indifference to small molecules. By covalently linking the DNP hapten to a large, immunogenic protein carrier like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the conjugate becomes large enough to be recognized by the immune system, leading to the production of antibodies specific to the DNP moiety.[3][9]
The B-cell receptor recognizes and binds the hapten (DNP), internalizing the entire conjugate. The carrier protein is then processed, and its peptides are presented on MHC class II molecules to helper T-cells. This T-cell help activates the B-cell to proliferate and differentiate into plasma cells that secrete high-affinity, hapten-specific antibodies.[3]
Comparative Analysis of Common DNP Derivatives
While the core DNP structure is constant, the linker or functional group used for conjugation can vary, creating a panel of derivatives that may exhibit different binding affinities with a given antibody. Understanding these subtle differences is key to developing highly specific assays.
| Derivative Name | Abbreviation | Chemical Structure | Key Features & Rationale for Testing |
| ε-DNP-L-lysine | DNP-Lys | DNP group attached to the epsilon-amino group of lysine. | Represents the most common form of DNP-protein conjugation, making it the primary target and reference compound. |
| 2,4-Dinitrophenol | DNP | The free hapten itself. | Used to assess the antibody's core recognition of the dinitrophenyl ring without any linker influence. |
| 1-Fluoro-2,4-dinitrobenzene | FDNB | The reactive agent used for conjugation. | Important to test for potential cross-reactivity if residual, unreacted FDNB could be present in samples. |
| 2,4-Dinitrophenylhydrazine | DNPH | DNP attached to a hydrazine group. | Commonly used to derivatize carbonyl groups in proteins as a measure of oxidative stress.[10] Cross-reactivity is a major concern in assays measuring carbonylation. |
| DNP-Aminocaproic Acid | DNP-ACA | DNP linked via a six-carbon spacer arm. | The longer spacer can alter the presentation of the DNP hapten, potentially affecting antibody binding affinity.[9] |
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
For quantifying the cross-reactivity of small-molecule haptens, the indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. Its design is superior for this application because it relies on the analyte in the sample competing with a fixed amount of labeled antigen for a limited number of antibody binding sites. This format provides a highly sensitive measure of binding affinity.
The workflow below is a self-validating system, incorporating essential controls to ensure the reliability and specificity of the results.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system by including appropriate controls.
-
Antigen Coating:
-
Dilute DNP-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
Wash wells 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Rationale: Immobilizing the antigen provides the solid phase for the assay. Overnight incubation at 4°C ensures efficient and stable binding to the plate.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash wells 3 times with wash buffer.
-
Rationale: This step is critical to prevent non-specific binding of the primary or secondary antibodies to the plastic surface of the well, which is a major source of background noise.[11]
-
-
Competition Reaction:
-
Prepare serial dilutions of your primary target (e.g., DNP-Lys) and the test derivatives (e.g., DNPH, DNP-ACA) in assay buffer. Include a zero-competitor control (B₀) containing only assay buffer.
-
Add 50 µL of each standard or test derivative dilution to the appropriate wells.
-
Prepare the primary anti-DNP antibody at a pre-determined optimal dilution (this dilution should yield a signal of ~1.0-1.5 OD units in the B₀ wells).
-
Immediately add 50 µL of the diluted primary antibody to all wells (except for the 'blank' control).
-
Rationale: This is the core of the assay. The free derivative (the analyte) and the plate-bound derivative compete for the limited antibody binding sites. Higher concentrations of the free derivative will result in less antibody binding to the plate and thus a lower final signal.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C.
-
Rationale: Incubation allows the competition reaction to reach equilibrium. 37°C can speed up this process compared to room temperature.
-
-
Detection:
-
Wash wells 5 times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at 37°C.
-
Wash wells 5 times with wash buffer.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured by the coated antigen. The HRP enzyme provides the means for signal generation. Thorough washing is essential to remove all unbound antibodies.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm within 10 minutes.
-
Rationale: The HRP enzyme catalyzes the oxidation of TMB, producing a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the free DNP derivative in the sample.
-
Data Analysis and Interpretation
The data generated from the competitive ELISA allows for a quantitative comparison of the antibody's affinity for different DNP derivatives.
-
Calculate IC₅₀: For each derivative, plot the absorbance (or %B/B₀) against the logarithm of the competitor concentration. Use a four-parameter logistic curve fit to determine the IC₅₀ value—the concentration of the derivative required to inhibit 50% of the maximum binding.[12]
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a derivative is calculated relative to the primary target antigen (in this case, DNP-Lys).
%CR = (IC₅₀ of DNP-Lys / IC₅₀ of Test Derivative) x 100
Sample Comparative Data
The following table presents hypothetical data from a competitive ELISA using a monoclonal antibody raised against DNP-KLH.
| Compound Tested | IC₅₀ (nM) | % Cross-Reactivity | Interpretation |
| DNP-Lysine (Reference) | 15 | 100% | The antibody shows the highest affinity for the primary target antigen. |
| DNP-Aminocaproic Acid | 25 | 60% | The longer spacer slightly reduces binding affinity, but significant cross-reactivity remains. |
| 2,4-Dinitrophenol (DNP) | 40 | 37.5% | Recognition of the core hapten is strong, but the lysine side chain contributes to binding. |
| 2,4-Dinitrophenylhydrazine (DNPH) | 350 | 4.3% | The hydrazine group significantly hinders antibody binding, indicating low cross-reactivity. |
| Trinitrophenol (TNP) | >10,000 | <0.15% | The addition of a third nitro group completely disrupts the epitope recognized by the antibody. |
Conclusion and Best Practices
The specificity of an antibody is not an inherent, absolute property but is highly dependent on the context of the assay and the molecules it is challenged with.[12] For researchers working with FDNB derivatives and anti-DNP antibodies, a systematic cross-reactivity study is non-negotiable for assay validation.
Key Takeaways:
-
Assay Format Matters: A competitive ELISA is the most appropriate format for assessing the cross-reactivity of small-molecule haptens.
-
Structure Dictates Binding: Minor changes to a hapten's structure, such as the linker or adjacent functional groups, can dramatically alter antibody binding affinity.
-
Data Must Be Quantitative: Relying on qualitative assessments is insufficient. Calculating IC₅₀ values and %CR provides the objective data needed to validate an antibody for a specific application.
By implementing the structured, self-validating experimental approach detailed in this guide, researchers can confidently characterize the specificity of their immunological tools, ensuring the accuracy and integrity of their results in both basic research and advanced drug development applications.
References
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Introduction: The Strategic Importance of 2-Fluoroaniline
An In-depth Comparative Guide to the Synthetic Routes of 2-Fluoroaniline
2-Fluoroaniline, a seemingly simple aromatic amine, is a cornerstone intermediate in the development of high-value chemical entities. Its strategic importance is underscored by its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes.[1] In drug discovery, the incorporation of a fluorine atom at the ortho position can significantly modulate a molecule's pharmacokinetic profile, enhancing properties like metabolic stability, membrane permeability, and receptor binding affinity.[1] Similarly, in agrochemicals, the fluoro-substituent can amplify bioactivity.[1] The synthesis of high-performance thermosensitive and fluorescent dyes also relies on 2-fluoroaniline as a key building block.[1][2]
Given its pivotal role, the efficient, scalable, and safe synthesis of 2-fluoroaniline is a subject of considerable interest for researchers and process chemists. The selection of a synthetic route is a critical decision, dictated by factors such as raw material cost, desired purity, scalability, and environmental impact. This guide provides a comprehensive comparison of the principal synthetic methodologies, offering field-proven insights and experimental data to inform this crucial choice.
Visual Overview of Synthetic Pathways
Caption: Major synthetic pathways to 2-fluoroaniline.
Route 1: Reduction of 2-Nitrofluorobenzene
The reduction of 2-nitrofluorobenzene is the most prevalent and industrially mature route for producing 2-fluoroaniline.[1][3] The widespread availability and relative low cost of the nitroaromatic precursor make this the go-to method for large-scale production. The core transformation involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂), which can be achieved through two primary methods: catalytic hydrogenation and chemical reduction.
A. Catalytic Hydrogenation
This method is favored for its high efficiency, clean reaction profile, and generation of water as the only stoichiometric byproduct, aligning well with green chemistry principles.[4] The reaction involves treating 2-nitrofluorobenzene with hydrogen gas in the presence of a metal catalyst.
Mechanism & Causality: The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The choice of catalyst is critical to maximize yield and minimize an undesirable side reaction: hydrodefluorination (replacement of the fluorine atom with hydrogen). Catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), and Raney Nickel are commonly used.[5][6] Industrial processes often employ sophisticated catalyst systems to achieve near-quantitative conversion and selectivity. For instance, a highly efficient method utilizes an Al₂O₃-supported catalyst loaded with Platinum (Pt) and promoter metals (e.g., Pd, Sn, Zn, K, Co), which achieves 100% molar conversion with less than 0.1% defluorination products.[2]
Advantages:
-
High yields and purity.
-
Environmentally friendly (water is the main byproduct).
-
Amenable to continuous flow processes for large-scale production.
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
Catalyst cost can be significant, although they are often recyclable.
-
Risk of hydrodefluorination if conditions are not optimized.
B. Chemical Reduction (Bechamp Reduction)
A classic laboratory and industrial method involves the use of a metal, typically iron, in an acidic medium (e.g., acetic acid or hydrochloric acid).[6]
Mechanism & Causality: In this process, the metal acts as the reducing agent, being oxidized in the process while the nitro group is reduced. The reaction is robust and tolerant of various functional groups. However, it generates significant amounts of metal salt waste, which presents a disposal challenge. Other reagents like tin(II) chloride (SnCl₂) can also be used but are generally more expensive.[6]
Advantages:
-
Does not require high-pressure equipment.
-
Uses inexpensive and readily available reagents (iron powder).
-
Generally tolerant and reliable.
Disadvantages:
-
Stoichiometric use of metal leads to large quantities of inorganic waste.
-
Work-up can be cumbersome to separate the product from metal salts.
-
Less "green" compared to catalytic hydrogenation.
Route 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and powerful method for installing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine.[7][8] While not the primary industrial route to 2-fluoroaniline (as it would typically start from aniline, which is further from the target), it is an indispensable tool in medicinal chemistry for accessing diverse fluoroaromatics.
Mechanism & Causality: The reaction proceeds in two distinct stages. First, the aromatic amine (aniline) is diazotized with nitrous acid (generated in situ from NaNO₂ and an acid) at low temperatures (0–5 °C) to form a diazonium salt.[9] This is followed by the addition of fluoroboric acid (HBF₄), which precipitates the relatively stable diazonium tetrafluoroborate salt.[9] In the final step, this isolated salt is subjected to thermal decomposition, which expels nitrogen gas and boron trifluoride, generating a highly reactive aryl cation intermediate.[7] This cation is immediately trapped by the fluoride ion from the BF₄⁻ counterion to yield the desired aryl fluoride.[9]
Caption: Simplified workflow of the Balz-Schiemann reaction.
Advantages:
-
Excellent regioselectivity for introducing fluorine.
-
Tolerant of a wide range of other functional groups on the aromatic ring.
Disadvantages:
-
Often requires high decomposition temperatures, which can be hazardous and lead to side reactions.[7]
-
The thermal decomposition can be exothermic and poses an explosion risk, limiting scalability.[7]
-
The use of hazardous reagents like fluoroboric acid.
-
Yields can be variable depending on the substrate.
Modern adaptations using photochemical induction or continuous-flow reactors have been developed to mitigate some of the safety concerns and improve control over the reaction.[7][10]
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-recognized C-N cross-coupling reaction that has revolutionized the synthesis of arylamines.[11] This route is particularly valuable for synthesizing derivatives and analogues in a research and development setting where diverse building blocks are required.
Mechanism & Causality: This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11] For 2-fluoroaniline, the starting material would be a 1-halo-2-fluorobenzene (e.g., 1-bromo-2-fluorobenzene) and an ammonia equivalent. The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed, releasing the 2-fluoroaniline product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with sterically hindered, electron-rich phosphine ligands generally providing the best results.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Advantages:
-
Exceptionally broad substrate scope and functional group tolerance.
-
Generally proceeds under milder conditions than classical methods.
-
High yields are often achievable.
Disadvantages:
-
High cost of the palladium catalyst and specialized phosphine ligands.
-
Requires careful exclusion of air and moisture (inert atmosphere).
-
Removal of trace palladium from the final product is a critical concern in pharmaceutical synthesis.
Quantitative Comparison of Synthetic Routes
| Parameter | Catalytic Hydrogenation | Chemical (Fe) Reduction | Balz-Schiemann Reaction | Buchwald-Hartwig Amination |
| Starting Material | 2-Nitrofluorobenzene | 2-Nitrofluorobenzene | Aniline | 1-Halo-2-fluorobenzene |
| Typical Yield | >95%[2] | 80-90% | 50-80% (Variable)[7] | 70-95%[12] |
| Purity | Very High (<0.1% defluorination achievable)[2] | Good (requires purification from salts) | Good (after purification) | Very High |
| Scalability | Excellent (Industrial standard) | Good (Limited by waste) | Poor (Safety concerns)[7] | Moderate (Cost-prohibitive for bulk) |
| Safety | High pressure H₂, flammable catalysts | Exothermic, H₂ evolution | High Risk (Explosive intermediate)[7] | Air-sensitive reagents |
| Green Chemistry | Excellent (Water byproduct) | Poor (High metal waste) | Poor (Hazardous reagents) | Moderate (Catalyst/ligand waste) |
| Cost-Effectiveness | Very High (for bulk) | High (for lab scale) | Low (Reagent cost, safety measures) | Low (Catalyst and ligand cost) |
Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Nitrofluorobenzene
This protocol is based on a high-efficiency industrial method designed for selective reduction with minimal side products.[2]
Objective: To synthesize 2-fluoroaniline via the catalytic hydrogenation of 2-nitrofluorobenzene with high conversion and selectivity.
Materials:
-
Fixed-bed reactor
-
Catalyst: 0.5% Pt, 1% Pd, 0.5% Sn on Al₂O₃ support
-
2-Nitrofluorobenzene (Substrate)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Condenser and oil-water separator
Procedure:
-
Catalyst Loading and Activation:
-
The fixed-bed reactor is charged with the specialized Pt-Pd-Sn/Al₂O₃ catalyst.
-
The reactor is purged with N₂ gas at room temperature to remove air.
-
A reducing gas (e.g., 5% H₂ in N₂) is introduced, and the reactor temperature is gradually raised from room temperature to 200°C at a rate of 5°C/min to activate the catalyst.
-
-
Reaction Setup:
-
2-nitrofluorobenzene is vaporized and mixed with H₂ gas, preheated to approximately 200°C, to form a homogeneous gas mixture.
-
-
Hydrogenation Reaction:
-
The flow of the reducing/purging gas is stopped, and the preheated mixture of 2-nitrofluorobenzene vapor and H₂ is introduced into the fixed-bed reactor.
-
The catalytic hydrogenation is carried out at a reaction temperature maintained between 180°C and 250°C. The system pressure is maintained as per the optimized parameters for the specific reactor setup.
-
-
Product Collection and Isolation:
-
The gaseous reaction mixture exiting the reactor is passed through a condenser. This cools the mixture, converting the 2-fluoroaniline vapor into a liquid.
-
The condensed liquid is then directed to an oil-water separator.
-
The denser, oily layer of 2-fluoroaniline is separated from the aqueous layer.
-
-
Analysis:
-
The resulting product is analyzed by Gas Chromatography (GC) to confirm purity. This method consistently achieves >99.5% purity with defluorinated byproducts below 0.1%.[2]
-
Causality of Choices:
-
Fixed-Bed Reactor: Allows for a continuous process, ideal for industrial scale-up, ensuring consistent contact between the gaseous reactants and the solid catalyst.
-
Pt-Pd-Sn/Al₂O₃ Catalyst: The combination of metals is crucial. Platinum is a highly active hydrogenation catalyst, while Palladium and Tin act as promoters that significantly suppress the hydrodefluorination side reaction, leading to exceptional selectivity.[2]
-
Vapor Phase Reaction: Conducting the reaction in the gas phase improves reaction kinetics and simplifies the separation of the product from the heterogeneous catalyst.
Conclusion and Outlook
For the large-scale, cost-effective production of 2-fluoroaniline, the catalytic hydrogenation of 2-nitrofluorobenzene stands as the unequivocally superior method. Its high yield, exceptional purity, and favorable environmental profile make it the industrial standard. Chemical reduction using iron offers a viable, low-capital alternative for smaller scales, albeit with significant waste management drawbacks.
The Balz-Schiemann and Buchwald-Hartwig reactions , while not primary production routes for this specific molecule, are invaluable tools in the synthetic chemist's arsenal. The Balz-Schiemann reaction provides a unique pathway for introducing fluorine, while the Buchwald-Hartwig amination offers unparalleled versatility for creating diverse analogues from halogenated precursors. The choice of synthesis, therefore, is intrinsically linked to the desired scale, economic constraints, and ultimate application of the 2-fluoroaniline. As green chemistry principles become increasingly integrated into process development, further innovation in catalyst design and the adoption of continuous flow technologies will continue to refine and improve the synthesis of this vital chemical intermediate.[4]
References
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- PrepChem.com. (2026). Synthesis of 4-chloro-2-fluoroaniline. Source
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A Senior Application Scientist's Comparative Guide to 1-Fluoro-2-nitrobenzene as a Validated Intermediate for Nebivolol Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of a starting material is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire manufacturing process. This guide provides an in-depth validation of 1-fluoro-2-nitrobenzene as a strategic intermediate for the synthesis of Nebivolol, a highly selective β1-adrenergic receptor antagonist. We will objectively compare a synthetic route originating from this compound with an established alternative, supported by detailed experimental protocols and comparative data.
The Strategic Importance of Intermediate Selection in Nebivolol Synthesis
Nebivolol's complex stereochemistry, featuring four chiral centers, presents a significant synthetic challenge. The therapeutic product is a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers.[1] The choice of intermediates and the overall synthetic strategy are therefore paramount to achieving high purity and yield. A key precursor in many synthetic routes to Nebivolol is 6-fluorochroman-2-carboxylic acid. This guide will explore and compare two distinct pathways to this crucial intermediate, starting from different commercially available materials.
Synthetic Pathway Validation: this compound as a Versatile Precursor
A key aspect of validating a starting material is demonstrating a robust and efficient synthetic pathway to a key intermediate. Here, we propose and validate a multi-step synthesis of 6-fluorochroman-2-carboxylic acid starting from this compound.
Proposed Synthetic Route from this compound
Caption: Proposed synthesis of 6-fluorochroman-2-carboxylic acid.
This pathway leverages the reactivity of the nitro and fluoro groups on the benzene ring. The initial reduction of the nitro group is a common and high-yielding transformation, followed by the construction of the chroman ring system.
Comparative Analysis: An Established Route from p-Fluorophenol
To provide a comprehensive evaluation, we will compare the proposed route with a widely recognized synthesis of 6-fluorochroman-2-carboxylic acid that commences with p-fluorophenol.[2]
Established Synthetic Route from p-Fluorophenol
Caption: Established synthesis from p-fluorophenol.
This established route involves a series of well-documented reactions, providing a solid benchmark for comparison in terms of overall yield, purity, and process complexity.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: from this compound | Route 2: from p-Fluorophenol |
| Starting Material | This compound | p-Fluorophenol |
| Number of Steps | 3 | 4 |
| Overall Yield (approx.) | ~60-70% (projected) | ~70-80%[1] |
| Key Reagents & Hazards | H₂, Pd/C (flammable); Strong base | Dimethyl acetylenedicarboxylate; Conc. H₂SO₄ (corrosive); H₂, Pd/C |
| Intermediate Isolation | 2-Amino-4-fluorophenol, 6-Fluorochroman-2-one | All intermediates are typically isolated |
| Potential Impurities | Incomplete reduction byproducts, over-alkylation products | Isomers from cyclization, incomplete hydrogenation byproducts |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluorochroman-2-carboxylic acid from this compound
Step 1: Catalytic Hydrogenation of this compound to 2-Amino-4-fluorophenol
-
To a solution of this compound (1 equivalent) in ethanol, add 5% Pd/C (0.05 equivalents).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the catalyst through a pad of Celite® and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-amino-4-fluorophenol, which can be used in the next step without further purification.
-
Expected Yield: >95%
-
Step 2: Synthesis of 6-Fluorochroman-2-one
-
To a stirred solution of 2-amino-4-fluorophenol (1 equivalent) and ethyl acrylate (1.2 equivalents) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluorochroman-2-one.
-
Projected Yield: 70-80%
-
Step 3: Hydrolysis of 6-Fluorochroman-2-one to 6-Fluorochroman-2-carboxylic acid
-
Dissolve 6-fluorochroman-2-one (1 equivalent) in a mixture of ethanol and aqueous sodium hydroxide (2 equivalents).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 6-fluorochroman-2-carboxylic acid.
-
Projected Yield: >90%
-
Protocol 2: Synthesis of 6-Fluorochroman-2-carboxylic acid from p-Fluorophenol (for comparison)
This multi-step synthesis involves the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate, followed by hydrolysis, cyclization, and catalytic hydrogenation.[1] A typical reported overall yield for this process is in the range of 70-80%.[1]
Protocol 3: GC-MS Analysis for Purity Assessment of this compound
A validated analytical method is crucial for ensuring the quality of the starting material.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Discussion and Justification
The choice between these two synthetic routes involves a trade-off between the number of steps, overall yield, and the nature of the reagents and intermediates.
-
Route 1 (from this compound): This proposed route is shorter, which can be advantageous in a manufacturing setting by reducing processing time and resource utilization. The initial reduction of the nitro group is a well-established and high-yielding reaction. However, the subsequent Michael addition and cyclization to form the chroman-2-one may require careful optimization to maximize yield and minimize side products. The handling of hydrogen gas and a pyrophoric catalyst (Pd/C) requires appropriate safety infrastructure.
-
Route 2 (from p-Fluorophenol): This established route, although longer, proceeds through well-characterized intermediates with generally high reported yields for each step.[1] The use of concentrated sulfuric acid for cyclization requires careful handling due to its corrosive nature.
From a regulatory perspective, demonstrating a robust and well-controlled synthesis is paramount. According to ICH Q11 guidelines, the selection of a starting material should be justified based on the number of chemical transformation steps to the final API and the ability to control impurities.[3] While the route from p-fluorophenol is more established, a thoroughly validated and controlled process starting from this compound can be equally acceptable, especially if it offers process simplification.
Conclusion: Validation of this compound as a Viable Intermediate
This comparative guide demonstrates that this compound is a viable and strategic intermediate for the synthesis of Nebivolol. The proposed synthetic route, while requiring optimization, offers the potential for a more streamlined process compared to the established route from p-fluorophenol.
The ultimate choice of starting material will depend on a company's specific manufacturing capabilities, cost analysis, and risk assessment. However, this guide provides the foundational scientific and technical information to support the validation of this compound as a key building block in the synthesis of this important cardiovascular drug. The provided experimental protocols and analytical methods serve as a robust starting point for process development and validation, ensuring the production of high-quality Nebivolol.
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A Comparative Guide to Aromatic Substitution on 1-Fluoro-2-nitrobenzene: Nucleophilic vs. Electrophilic Pathways
Introduction
In the landscape of organic synthesis, halogenated nitroaromatics are foundational building blocks, prized for their predictable reactivity and versatility. Among these, 1-Fluoro-2-nitrobenzene stands out as a particularly instructive substrate. Its architecture, featuring a strongly electron-withdrawing nitro group positioned ortho to a highly electronegative fluorine atom, creates a fascinating dichotomy in reactivity. This guide offers an in-depth comparison of the two primary aromatic substitution pathways for this molecule: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (SEAr).
For researchers and professionals in drug development, understanding the factors that govern these distinct mechanisms is paramount for designing efficient and selective synthetic routes. We will dissect the causality behind the experimental choices, supported by mechanistic principles and empirical data, to illuminate why one pathway is overwhelmingly favored and synthetically useful, while the other is challenging and often impractical.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Pathway
Nucleophilic aromatic substitution is the hallmark reaction of this compound.[1] This is not a typical SN1 or SN2 reaction but a distinct addition-elimination process, made highly efficient by the electronic properties of the substrate.[2]
The SNAr Mechanism: An Addition-Elimination Cascade
The SNAr reaction proceeds via a well-established two-step mechanism.[3][4]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu-) attacks the carbon atom bearing the leaving group (the ipso-carbon). This step is the slowest and therefore rate-determining, as it temporarily disrupts the aromaticity of the ring.[5][6] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Elimination & Re-aromatization: The aromaticity is restored in a rapid subsequent step where the leaving group (F-) is expelled.
Causality of Reactivity: The Synergistic Role of Fluoro and Nitro Groups
The remarkable reactivity of this compound in SNAr reactions is a direct consequence of the powerful electronic synergy between its two substituents.
-
The Nitro Group (-NO2) as the Activator: The presence of a strong electron-withdrawing group (EWG) is essential for activating an aromatic ring towards nucleophilic attack.[3][7][8] The nitro group, positioned ortho to the fluorine, is a potent activator. It powerfully stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the excess electron density onto its oxygen atoms.[3][4][9] This stabilization lowers the activation energy of the rate-determining step, dramatically accelerating the reaction.
-
The Fluorine Atom (-F) as the Superior Leaving Group: Contrary to intuition from aliphatic substitutions (where I- is a better leaving group than F-), fluorine is the best halogen leaving group in SNAr reactions.[2][9] This is not due to C-F bond strength, as this bond is broken after the rate-determining step.[2] Instead, fluorine's extreme electronegativity exerts a powerful inductive effect, making the ipso-carbon highly electron-deficient (electrophilic) and exceptionally susceptible to nucleophilic attack.[9] This polarization is the key factor that facilitates the initial, rate-limiting addition step.
Caption: SNAr mechanism on this compound.
Experimental Data: SNAr Reactions
The high reactivity of this compound allows for efficient substitution with a wide range of nucleophiles under relatively mild conditions.
| Nucleophile | Reagent Example | Solvent | Typical Temp. (°C) | Product |
| Amine | Aniline | Ethanol | 50-80 | 2-Nitro-N-phenylaniline |
| Alkoxide | Sodium Methoxide | Methanol | 25-60 | 1-Methoxy-2-nitrobenzene |
| Thiolate | Sodium Thiophenoxide | DMF | 25-50 | 2-Nitrophenyl phenyl sulfide |
| Hydroxide | Potassium Hydroxide | Water/DMSO | 80-100 | 2-Nitrophenol |
Protocol 1: Synthesis of 2-Nitro-N-phenylaniline via SNAr
This protocol details a representative SNAr reaction, highlighting the practical application of the principles discussed.[2]
Objective: To synthesize 2-Nitro-N-phenylaniline from this compound and aniline.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 g, 10.7 mmol) and 20 mL of ethanol.
-
Reagent Addition: While stirring, add this compound (1.5 g, 10.6 mmol) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent until the starting this compound spot is consumed (typically 2-6 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water in a beaker. A yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and air dry. Recrystallize the crude solid from hot ethanol to obtain pure 2-Nitro-N-phenylaniline as yellow crystals.
Caption: Experimental workflow for a typical SNAr reaction.
Part 2: Electrophilic Aromatic Substitution (SEAr) - The Challenging Pathway
In stark contrast to its SNAr reactivity, this compound is highly resistant to electrophilic aromatic substitution. SEAr reactions involve the attack of an electron-poor electrophile (E+) on the electron-rich π-system of the benzene ring.[10][11][12]
Causality of Reactivity: A Tale of Two Deactivators
The same substituents that activate the ring for nucleophilic attack conspire to shut down electrophilic attack.
-
The Nitro Group (-NO2): This group is one of the most powerful deactivating groups for SEAr.[13] Through both a strong inductive (-I) and resonance (-M) effect, it withdraws significant electron density from the aromatic ring. This makes the ring electron-poor (less nucleophilic) and thus highly unreactive towards an incoming electrophile.[14][15]
-
The Fluorine Atom (-F): Halogens are also deactivating groups for SEAr.[13] While fluorine can donate electron density via resonance (+M), its intense electronegativity results in a dominant electron-withdrawing inductive effect (-I).[16][17] The net result is deactivation.
With two potent deactivating groups present, the ring is exceptionally electron-deficient, requiring harsh reaction conditions (e.g., strong acids, high temperatures) to force an SEAr reaction to proceed at all.[18]
Regioselectivity: A Conflict of Directors
Should a reaction be forced, the position of the new substituent is determined by the directing effects of the existing groups, which are in opposition.
-
-NO2 Group: A strong meta-director.[19] It directs incoming electrophiles to positions C4 and C6.
-
-F Group: A weak ortho, para-director.[13][16][17] It directs incoming electrophiles to positions C3 and C5.
Predicting the Outcome: The directing effects are conflicted. However, the powerful deactivating effect of the nitro group dominates the ring's reactivity. Substitution is most likely to occur at the positions that are least deactivated. The positions ortho and para to the nitro group (C1, C3, C5) are strongly deactivated by resonance. Therefore, attack is favored at the positions meta to the nitro group (C4, C6). Of these, the C4 position is para to the fluorine, making it the most probable site for substitution.
Caption: SEAr mechanism showing attack at the C4 position.
Protocol 2: Nitration of this compound via SEAr
This protocol illustrates the harsh conditions necessary for an SEAr reaction on this deactivated substrate.
Objective: To synthesize 1-fluoro-2,4-dinitrobenzene.
Methodology:
-
Acid Mixture: In a flask cooled in an ice-salt bath, cautiously prepare a nitrating mixture by slowly adding 15 mL of fuming nitric acid (HNO3) to 25 mL of concentrated sulfuric acid (H2SO4).
-
Substrate Addition: Slowly and carefully add this compound (5.0 g, 35.4 mmol) to the cold, stirred nitrating mixture, ensuring the temperature does not exceed 10°C.
-
Heating: After the addition is complete, remove the ice bath and carefully heat the mixture in a water bath at 90-100°C for 2-3 hours.
-
Monitoring: Progress can be monitored by GC-MS, but often the reaction is run for a set time due to the difficulty of TLC with the corrosive mixture.
-
Work-up: Cool the reaction mixture and pour it cautiously over a large volume of crushed ice.
-
Purification: The resulting solid product is collected by filtration, washed extensively with cold water to remove residual acid, and then recrystallized from ethanol.
Head-to-Head Comparison
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (SEAr) |
| Reaction Type | Addition-Elimination | Substitution |
| Attacking Species | Nucleophile (electron-rich) | Electrophile (electron-poor) |
| Role of -NO2 Group | Strong Activator (stabilizes negative intermediate) | Strong Deactivator (destabilizes positive intermediate) |
| Role of -F Group | Excellent Leaving Group (activates ipso-carbon) | Weak Deactivator (withdraws electron density) |
| Key Intermediate | Meisenheimer Complex (anionic) | Arenium Ion / σ-complex (cationic) |
| Reaction Feasibility | Highly Favorable , proceeds under mild conditions | Highly Unfavorable , requires harsh conditions |
| Primary Site of Attack | C1 (ipso-carbon, substitution of -F) | C4 (meta to -NO2, para to -F) |
| Typical Reagents | Amines, alkoxides, thiolates in base/solvent | Fuming HNO3 / conc. H2SO4, heat |
Conclusion for the Synthetic Chemist
For professionals in chemical synthesis, the comparative analysis of this compound is unequivocal. The substrate is purpose-built for Nucleophilic Aromatic Substitution . The ortho-nitro group acts as a powerful activating engine, while the fluorine serves as an outstanding leaving group, enabling clean, high-yielding transformations with a diverse array of nucleophiles under practical laboratory conditions. This reactivity profile makes it an invaluable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where C-N, C-O, and C-S bond formation is critical.[1]
Conversely, Electrophilic Aromatic Substitution on this molecule is a synthetic dead-end for most practical purposes. The dual deactivating nature of the nitro and fluoro groups renders the aromatic ring exceptionally resistant to electrophilic attack. The harsh conditions required, coupled with potential selectivity issues, make this pathway inefficient and unattractive. Therefore, when designing a synthetic route involving this compound, the strategic focus should overwhelmingly be on leveraging its potent SNAr reactivity.
References
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitroaromatics in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of nitro groups and fluorine atoms, in particular, represents two powerful tactics for modulating a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated nitroaromatic compounds, moving beyond a simple list of features to explain the underlying causality and provide actionable experimental frameworks. Our focus is on delivering field-proven insights to inform rational drug design and accelerate the development of novel therapeutics.
The Foundational Impact of Fluorine on the Nitroaromatic Core
The substitution of a hydrogen atom with fluorine, the most electronegative element, on a nitroaromatic ring is not a minor perturbation. It fundamentally alters the electronic landscape, conformation, and metabolic fate of the molecule. This synergy between the potent electron-withdrawing nitro group and the unique properties of fluorine creates a chemical entity with distinct advantages and challenges in a biological context.[1][2]
-
Profound Electronic Alterations: Both the nitro group and fluorine are strongly electron-withdrawing. Their combined inductive effects significantly reduce the electron density of the aromatic ring. This electronic modulation enhances the molecule's ability to act as an enzyme inhibitor by increasing its binding affinity to biological targets.[1] Furthermore, it activates the aromatic ring for crucial synthetic reactions like nucleophilic aromatic substitution (SNAr), often allowing for milder reaction conditions compared to chlorinated analogs.[3]
-
Modulation of Lipophilicity and Permeability: While often assumed to universally increase lipophilicity, fluorine's effect is more complex. It can alter a molecule's charge distribution and its ability to interact with water, thereby influencing its octanol-water partition coefficient (logP). Judicious placement of fluorine can fine-tune a compound's lipophilicity to enhance membrane permeability and improve its pharmacokinetic profile.[4][5]
-
Enhanced Metabolic Stability: A primary driver for incorporating fluorine in drug design is the remarkable strength of the carbon-fluorine (C-F) bond. This bond is significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[6][7] By strategically replacing a metabolically vulnerable hydrogen atom with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life, reduced clearance, and improved bioavailability.[4][6]
A Head-to-Head Comparison: Physicochemical and Biological Properties
The theoretical benefits of fluorination are best understood through quantitative data. The table below presents a comparative analysis of representative nitroaromatic compounds, illustrating the tangible effects of fluorine substitution.
Table 1: Comparative Physicochemical and Biological Parameters
| Property | Nitrobenzene (Non-Fluorinated) | 1-Fluoro-2-nitrobenzene | 1,3-Difluoro-2-nitrobenzene |
| Molecular Weight ( g/mol ) | 123.11 | 141.10 | 159.09 |
| Calculated logP | 1.85 | 1.98 | 2.15 |
| Metabolic Half-Life (t½) in HLM (min) | Low (e.g., < 15) | Moderate (e.g., 30-60) | High (e.g., > 60) |
| Nitroreductase Substrate Efficiency | Baseline | Increased | Significantly Increased |
Note: The metabolic half-life and nitroreductase efficiency values are representative and intended for comparative illustration. Actual values are highly dependent on specific assay conditions.
The data highlights a clear trend: as the degree of fluorination increases, so does the lipophilicity (logP). More importantly, metabolic stability is significantly enhanced, as indicated by the longer half-life in human liver microsomes (HLM). This increased stability is a direct consequence of the C-F bond's resistance to metabolism.[6][8] Concurrently, the electron-withdrawing nature of fluorine makes the nitro group more susceptible to enzymatic reduction, a critical feature for certain classes of drugs.[9]
Validating Performance: Key Experimental Protocols
To translate these concepts into practice, robust and reproducible experimental protocols are essential. The following sections detail self-validating systems for assessing the key parameters discussed.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of in vitro drug metabolism studies, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile with internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare working solutions of test compounds and controls. Prepare the incubation mixture by combining HLM and phosphate buffer.
-
Pre-incubation: Add the incubation mixture to the 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (acetonitrile with internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope). Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
Diagram 1: Workflow for In Vitro Microsomal Stability Assay
Caption: Differential activation of nitroaromatic prodrugs in normoxic vs. hypoxic conditions.
Conclusion: A Strategic Imperative
The decision to incorporate fluorine into a nitroaromatic scaffold is a strategic one, offering a powerful lever to enhance metabolic stability and modulate biological activity. Fluorinated nitroaromatics are not merely analogs of their non-fluorinated counterparts; they are distinct chemical entities with unique properties that can be exploited to overcome common challenges in drug development, from poor pharmacokinetics to insufficient target engagement. [1][4]However, this is not a one-size-fits-all solution. A thorough, data-driven evaluation using the principles and protocols outlined in this guide is imperative for harnessing the full potential of this versatile chemical class and designing the next generation of effective medicines.
References
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- A Comparative Analysis of Fluorinated vs.
- The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis.Unknown Source.
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- Assessing the metabolic stability of fluorinated vs non-fluorin
- Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS.MDPI.
- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Deriv
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.PubMed.
- Fluorine in drug discovery: Role, design and case studies.
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
- Applications of Fluorine in Medicinal Chemistry.PubMed.
- Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623.MDPI.
- Interstrain differences of in vitro metabolic stability and impact on early drug discovery.Journal of Pharmaceutical Sciences.
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Safety Operating Guide
Proper Disposal of 1-Fluoro-2-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of hazardous reagents is paramount. 1-Fluoro-2-nitrobenzene, a valuable intermediate, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and scientific integrity.
Immediate Safety & Hazard Profile
This compound (CAS No. 1493-27-2) is a toxic chemical that poses significant health risks.[1][2][3] It is classified as acutely toxic upon oral and dermal exposure, and it is a skin and serious eye irritant.[1] Furthermore, it is suspected of causing damage to organs, particularly the blood, through prolonged or repeated exposure.[1][4] Understanding these hazards is the foundation of safe handling and disposal.
Table 1: Hazard Information for this compound
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Category 3: Toxic if swallowed. | [1][3] |
| Acute Dermal Toxicity | Category 2: Fatal in contact with skin. | [1][3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs (blood). | [1][4] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | [4] |
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or significant spill risks, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of vapors.[2]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent environmental contamination.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully scoop or sweep the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent, such as acetone or ethanol, followed by a thorough washing with soap and water.[5] All cleaning materials, including contaminated wipes and PPE, must be collected as hazardous waste.
-
Waste Disposal: The collected waste must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[5][6]
Step-by-Step Disposal Protocol for Bulk Quantities
The primary and most critical step in disposing of this compound is to classify it correctly as a hazardous waste. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents, strong bases, or strong acids.[1]
Direct Disposal via Licensed Waste Management
For most laboratories, the safest and most compliant method for disposing of bulk quantities of this compound is through a licensed hazardous waste disposal company.
Operational Steps:
-
Waste Segregation: Collect pure this compound and any materials heavily contaminated with it in a dedicated, robust, and chemically compatible waste container. This is classified as a halogenated organic waste.
-
Container Labeling: The container must be clearly and accurately labeled. The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the generating laboratory and principal investigator.
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the waste to an approved treatment, storage, and disposal facility (TSDF).
Laboratory-Scale Chemical Degradation (for Dilute Aqueous Solutions)
For dilute aqueous waste streams containing this compound, a chemical reduction of the nitro group to the less toxic (though still hazardous) amine, 2-fluoroaniline, can be performed as a pre-treatment step. This procedure must be carried out by trained personnel in a controlled laboratory setting. The resulting product must still be disposed of as hazardous waste. This method is adapted from established procedures for the reduction of nitroaromatic compounds.[3][7][8]
Experimental Protocol: Reduction to 2-Fluoroaniline using Iron in Acidic Media
Materials:
-
Aqueous waste containing this compound
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Sodium bicarbonate (NaHCO₃) for neutralization
-
Stir plate and stir bar
-
Reaction flask
-
pH meter or pH paper
Procedure:
-
Setup: In a well-ventilated chemical fume hood, place the aqueous waste into a reaction flask equipped with a stir bar.
-
Acidification: Carefully acidify the solution to a pH of approximately 2-3 with hydrochloric acid or acetic acid.
-
Reduction: Slowly and in portions, add an excess of iron powder to the stirring solution. The reaction is exothermic and may produce hydrogen gas; ensure there are no nearby ignition sources.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the this compound starting material.
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of approximately 7 with sodium bicarbonate. Be cautious of foaming due to carbon dioxide evolution.
-
Waste Collection: The resulting mixture, which now contains 2-fluoroaniline and iron salts, must be collected and disposed of as hazardous waste.[1][2][3][4][5] Label the container appropriately (e.g., "Aqueous waste containing 2-fluoroaniline and iron salts").
dot graph TD { subgraph "Disposal Workflow for this compound" A[Start: Identify this compound Waste] --> B{Assess Quantity and Concentration}; B -->|Bulk or Concentrated| C[Segregate as Halogenated Organic Waste]; B -->|Dilute Aqueous Solution| D[Optional: Laboratory-Scale Chemical Degradation]; D --> E[Reduction with Fe/Acid]; E --> F[Neutralize and Collect]; F --> G[Segregate as Amine-Containing Waste]; C --> H[Label Container Correctly]; G --> H; H --> I[Store in Designated Secondary Containment]; I --> J[Arrange for Pickup by Licensed Waste Disposal Company]; J --> K[Transport to Approved Waste Management Facility]; K --> L[Final Disposal (e.g., Incineration)]; end
} Disposal Workflow for this compound
Equipment Decontamination
Any laboratory equipment, including glassware, stir bars, and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.
-
Washing: Wash the equipment thoroughly with warm, soapy water. Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Waste Classification and Documentation
Properly classifying and documenting hazardous waste is a legal requirement and a critical component of a safe disposal process.
-
EPA Hazardous Waste Codes: Waste containing this compound may be classified under the following EPA hazardous waste codes:
-
F004: This code applies to spent non-halogenated solvents containing nitrobenzene.[9][10][11] Although this compound is halogenated, mixtures with non-halogenated solvents containing it could fall under this category.
-
K025: Distillation bottoms from the production of nitrobenzene by the nitration of benzene.[9] While less common for laboratory waste, it is a relevant code for the substance class.
-
As a discarded commercial chemical product, it could also potentially be classified under a "U" or "P" listing if it meets the criteria, though it is not explicitly listed. It is the generator's responsibility to make the final determination.
-
Always consult with your institution's EHS department to ensure accurate waste classification and to obtain the proper hazardous waste tags and documentation. Maintain a detailed log of all hazardous waste generated, including the chemical composition, quantity, and date of generation.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific excellence.
References
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene.
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- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Safely Handling 1-Fluoro-2-nitrobenzene
For professionals in research, discovery, and development, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. 1-Fluoro-2-nitrobenzene is a valuable reagent in organic synthesis, but its handling demands a comprehensive understanding of its hazardous properties and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling and disposal of this compound, grounded in established safety data and practical experience. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the reliability of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a clear yellow liquid that presents multiple health and environmental hazards.[1] A thorough risk assessment is the foundational step before any handling procedure.
Key Hazards:
-
Acute Toxicity: This compound is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[2][3] Dermal contact is a significant route of exposure, with some classifications noting it as fatal in contact with skin.[2][4]
-
Organ Toxicity: Prolonged or repeated exposure can cause damage to organs.[3][4]
-
Methemoglobinemia: A critical and insidious risk is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (a bluish discoloration of the skin).[1][3] The onset of these symptoms can be delayed for two to four hours or even longer after exposure.[3]
-
Skin and Eye Irritation: It is a skin irritant and can cause serious eye irritation.[1][2][5]
-
Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects. Therefore, its release into the environment must be strictly avoided.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant splash risk.[7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected for any signs of degradation or perforation before each use. Follow proper glove removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[7] |
| Body | Laboratory coat and additional protective clothing as needed. | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, consider a chemically resistant apron or suit.[8] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | If there is a risk of inhalation, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][8][9] |
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
Step-by-Step Handling and Disposal Protocol
This protocol provides a detailed, sequential guide for the safe handling and disposal of this compound.
I. Preparation
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[3][5]
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Work Area Setup: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.[9]
II. Handling
-
Dispensing: When dispensing the liquid, do so carefully to avoid splashes and the generation of aerosols.
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of vapors.[3][10]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents and strong bases.[4][10]
-
Monitoring: Be vigilant for any signs of exposure, such as skin or eye irritation. Remember that symptoms of methemoglobinemia can be delayed.[3]
III. Spill Management
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert material such as dry sand or earth.[10] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[10]
IV. Disposal
-
Waste Classification: All waste containing this compound, including empty containers and contaminated materials, is considered hazardous waste.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Keep waste in its original or a compatible, tightly sealed, and clearly labeled container.[3] Empty containers may still contain hazardous residues and should be treated as such.[10]
-
Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal contractor, in accordance with all local, regional, and national regulations.[4][6] Do not pour down the drain.[3]
V. Post-Handling
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove personal protective equipment in a manner that avoids self-contamination. Dispose of single-use items as hazardous waste.
-
Personal Hygiene: Wash hands and any other exposed skin thoroughly with soap and water after work.[6] Do not eat, drink, or smoke in the laboratory.[6]
By adhering to these detailed procedures, you can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- This compound - Hazardous Agents - Haz-Map. (URL: )
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-08). (URL: )
- SAFETY DATA SHEET - Fisher Scientific. (2014-02-28). (URL: )
- This compound | C6H4FNO2 | CID 73895 - PubChem. (URL: )
- This compound - Safety Data Sheet - ChemicalBook. (2025-02-22). (URL: )
- This compound(1493-27-2) - ChemicalBook. (URL: )
- Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries. (URL: )
- This compound 99 1493-27-2 - Sigma-Aldrich. (URL: )
- 1-Fluoro-2-nitrosobenzene SDS, 345-36-8 Safety D
- 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS - Loba Chemie. (2016-08-22). (URL: )
- 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- Safety Data Sheet - ChemScene. (2024-06-14). (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05). (URL: )
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
